PARP14 inhibitor H10
Description
Structure
2D Structure
Properties
IUPAC Name |
3-[2-[4-[2-[[4-(3-carbamoylanilino)-4-oxobutanoyl]amino]ethyl]triazol-1-yl]ethylsulfamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N7O7S/c25-23(34)16-3-1-5-18(13-16)28-22(33)8-7-21(32)26-10-9-19-15-31(30-29-19)12-11-27-39(37,38)20-6-2-4-17(14-20)24(35)36/h1-6,13-15,27H,7-12H2,(H2,25,34)(H,26,32)(H,28,33)(H,35,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUOMSHSMJCWQFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CCC(=O)NCCC2=CN(N=N2)CCNS(=O)(=O)C3=CC=CC(=C3)C(=O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N7O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
PARP14 Inhibitor H10: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Poly(ADP-ribose) polymerase 14 (PARP14) has emerged as a significant therapeutic target in oncology and inflammatory diseases due to its role in crucial cellular processes, including DNA damage repair, cell survival signaling, and immune modulation. H10 is a potent and selective small molecule inhibitor of PARP14. This document provides an in-depth technical overview of the mechanism of action of H10, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing its impact on cellular signaling pathways.
Core Mechanism of Action
H10 is a selective inhibitor of PARP14, an enzyme that catalyzes the transfer of a single ADP-ribose unit from NAD+ to target proteins (mono-ADP-ribosylation or MARylation). Discovered through a small molecule microarray-based high-throughput screening of over 1,000 potential bidentate inhibitors, H10 exhibits potent and selective inhibition of PARP14's catalytic activity.[1]
Co-crystallization studies have revealed that H10 binds to the NAD+ binding pocket of PARP14, occupying both the nicotinamide and the adenine subsites. This dual binding mode contributes to its high affinity and selectivity.[1] By blocking the catalytic activity of PARP14, H10 prevents the MARylation of downstream target proteins, thereby modulating their function and impacting associated signaling pathways. A key cellular consequence of PARP14 inhibition by H10 is the induction of caspase-3/7-mediated apoptosis in cancer cells.[2][3]
Quantitative Data
The following tables summarize the key quantitative data for the PARP14 inhibitor H10.
Table 1: In Vitro Inhibitory Activity of H10
| Target | IC50 (nM) | Selectivity vs. PARP1 | Reference |
| PARP14 | 490 | ~24-fold | [2] |
| PARP1 | >11,760 | - | [1] |
Signaling Pathways Modulated by H10
PARP14 is a known regulator of several key signaling pathways. By inhibiting PARP14, H10 can influence these cellular processes.
JNK Signaling Pathway
PARP14 is a negative regulator of the pro-apoptotic c-Jun N-terminal kinase 1 (JNK1). Inhibition of PARP14 by H10 leads to the activation of JNK1 phosphorylation. This activation of the JNK pathway is a likely contributor to the pro-apoptotic effects of H10.
Caption: H10 inhibits PARP14, leading to JNK1 activation and apoptosis.
IL-4/STAT6 Signaling Pathway
PARP14 is a critical co-activator of STAT6-dependent gene transcription in response to Interleukin-4 (IL-4). In the absence of IL-4, PARP14 recruits histone deacetylases (HDACs) to repress gene expression. Upon IL-4 stimulation, PARP14's catalytic activity is required for the efficient binding of phosphorylated STAT6 to the promoters of target genes. While the direct effect of H10 on this pathway has not been explicitly detailed in the available literature, it is hypothesized that H10 would block IL-4-mediated, STAT6-dependent gene expression by inhibiting PARP14's enzymatic activity.
Caption: Hypothesized inhibition of IL-4/STAT6 signaling by H10.
Experimental Protocols
Small Molecule Microarray (SMM) Based High-Throughput Screening
This protocol outlines the general steps for the discovery of PARP14 inhibitors using a small molecule microarray platform.
Objective: To identify small molecules that bind to and inhibit the activity of PARP14 from a large library of compounds.
Methodology:
-
Library Synthesis: A library of over 1,000 potential bidentate inhibitors was synthesized on a microarray surface using click chemistry.
-
Protein Incubation: The microarray slides were incubated with purified, full-length PARP14 protein.
-
Washing: Unbound protein was removed by a series of washing steps.
-
Detection: Bound PARP14 was detected using a primary antibody against PARP14 followed by a fluorescently labeled secondary antibody.
-
Hit Identification: Fluorescent spots on the microarray, indicating binding of PARP14 to a specific compound, were identified and the corresponding compounds were synthesized on a larger scale for further characterization.
Caption: Workflow for Small Molecule Microarray Screening.
In Vitro PARP14 Enzymatic Inhibition Assay (IC50 Determination)
Objective: To determine the half-maximal inhibitory concentration (IC50) of H10 against PARP14.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture containing purified PARP14 enzyme, biotinylated-NAD+, and assay buffer is prepared.
-
Compound Addition: H10 is serially diluted and added to the reaction mixture in a 384-well plate.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of a histone substrate.
-
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 60 minutes at 30°C).
-
Reaction Termination: The reaction is stopped by the addition of a stopping solution (e.g., containing a high concentration of a non-specific PARP inhibitor).
-
Detection: The amount of biotinylated-histone product is quantified using a streptavidin-conjugated detection reagent (e.g., horseradish peroxidase) and a suitable substrate, with the signal being read on a plate reader.
-
Data Analysis: The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.
Caspase-3/7 Apoptosis Assay
Objective: To assess the ability of H10 to induce apoptosis in cancer cells.
Methodology:
-
Cell Culture: Cancer cells (e.g., HeLa) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of H10 for a specified duration (e.g., 24-48 hours).
-
Reagent Addition: A luminogenic substrate for caspase-3 and caspase-7 is added to each well. This reagent contains a pro-luminescent substrate that is cleaved by active caspases to produce a luminescent signal.
-
Incubation: The plate is incubated at room temperature for a specified time (e.g., 1-2 hours) to allow for the enzymatic reaction to occur.
-
Signal Detection: The luminescence is measured using a plate-reading luminometer.
-
Data Analysis: The fold-increase in caspase-3/7 activity relative to untreated control cells is calculated.
Conclusion
H10 is a valuable chemical probe for studying the biological functions of PARP14 and a promising lead compound for the development of novel therapeutics. Its well-defined mechanism of action, characterized by the direct inhibition of PARP14's catalytic activity and subsequent induction of apoptosis via pathways such as JNK activation, provides a solid foundation for further preclinical and clinical investigation. The experimental protocols detailed herein offer a guide for the continued exploration of H10 and other PARP14 inhibitors.
References
discovery of PARP14 inhibitor H10
An In-depth Technical Guide on the Discovery of the PARP14 Inhibitor H10
Introduction
Poly(ADP-ribose) polymerase 14 (PARP14), also known as B-aggressive lymphoma 2 (BAL2), is a member of the PARP superfamily of enzymes that catalyze the transfer of ADP-ribose units to target proteins.[1] PARP14 has emerged as a significant therapeutic target due to its role in various cellular processes, including DNA damage repair, transcriptional regulation, and inflammatory signaling pathways.[1][2][3] It is particularly implicated in the progression of certain cancers and inflammatory diseases.[3][4] The development of selective inhibitors for specific PARP family members is a critical area of research to avoid off-target effects. This guide focuses on the discovery and characterization of H10, a potent and selective small molecule inhibitor of PARP14.[5]
Discovery of H10: A Small Molecule Microarray Approach
H10 was identified through a high-throughput screening of over 1,000 potential bidentate inhibitors using a small molecule microarray (SMM) based strategy.[4][5] This approach allowed for the rapid synthesis and screening of a diverse library of compounds to identify a potent and selective inhibitor for PARP14.[5] The screening process identified H10 as a lead compound with significant inhibitory activity against PARP14.[4]
Quantitative Data Presentation
The inhibitory activity and selectivity of H10 were quantified through various biochemical and cellular assays. The key data are summarized in the tables below for clear comparison.
Table 1: Inhibitory Activity of H10
| Target | IC50 Value |
| PARP14 | 490 nM[6][7] |
Table 2: Selectivity Profile of H10
| Target | Selectivity (Fold) |
| PARP1 | ~24-fold over PARP1[6][7] |
Experimental Protocols
The discovery and characterization of H10 involved several key experimental protocols, as detailed below.
Small Molecule Microarray (SMM) for High-Throughput Screening
The initial discovery of H10 was facilitated by a high-throughput screening campaign utilizing a small molecule microarray platform.
-
Library Synthesis: A library of over 1,000 potential bidentate inhibitors of PARPs was synthesized.
-
Microarray Fabrication: The synthesized small molecules were printed onto a microarray slide.
-
Protein Incubation: The microarray slides were incubated with purified PARP14 protein.
-
Detection: The binding of PARP14 to the small molecules on the microarray was detected using a fluorescently labeled antibody against PARP14.
-
Hit Identification: Compounds that exhibited significant fluorescence intensity, indicating strong binding to PARP14, were identified as hits for further characterization.[5]
In Vitro PARP14 Inhibition Assay (Chemiluminescent Assay)
The inhibitory potency of H10 against PARP14 was determined using an in vitro chemiluminescent assay.[8]
-
Plate Coating: A 96-well plate was coated with histone proteins, which serve as a substrate for PARP14.
-
Enzyme Reaction: Purified recombinant PARP14 enzyme was added to the wells along with a biotinylated NAD+ mixture and varying concentrations of the inhibitor H10. The reaction was allowed to proceed in an optimized assay buffer.
-
Detection: After the reaction, streptavidin-HRP was added to the wells, which binds to the biotinylated ADP-ribose incorporated onto the histones. Following the addition of an ELISA ECL substrate, the resulting chemiluminescence was measured using a plate reader.
-
IC50 Determination: The intensity of the chemiluminescent signal is proportional to the PARP14 activity. The IC50 value for H10 was calculated by plotting the enzyme activity against the inhibitor concentration.[8]
Cell-Based Apoptosis Assay
The ability of H10 to induce apoptosis in tumor cells was assessed using a caspase-3/7-mediated apoptosis assay.
-
Cell Culture: Tumor cells were cultured in appropriate media and seeded in 96-well plates.
-
Compound Treatment: The cells were treated with varying concentrations of H10 for a specified period.
-
Apoptosis Induction: The induction of apoptosis was measured by detecting the activity of caspase-3 and caspase-7, key executioner caspases in the apoptotic pathway. This is often done using a luminogenic substrate that produces a light signal when cleaved by active caspases.
-
Data Analysis: The luminescence was measured, and the increase in caspase activity was correlated with the concentration of H10 to determine its pro-apoptotic effect.[6][7]
Mandatory Visualizations
PARP14 Signaling Pathways
The following diagram illustrates the involvement of PARP14 in key signaling pathways.
Caption: PARP14 signaling in IL-4/STAT6 and NF-κB pathways.
Experimental Workflow for H10 Discovery
The logical workflow from initial screening to the validation of H10 is depicted below.
Caption: Workflow for the discovery and validation of H10.
Mechanism of Action
Co-crystallization studies of the PARP14/H10 complex have revealed that H10 binds to the NAD+-binding site of PARP14.[4][5] Specifically, H10 occupies both the nicotinamide and the adenine subsites, acting as a competitive inhibitor with respect to NAD+.[4][5] This binding prevents PARP14 from carrying out its enzymatic function of mono-ADP-ribosylation on target proteins. Further structure-activity relationship studies have highlighted the key binding elements within the adenine subsite that contribute to its potency and selectivity.[5]
Conclusion
The discovery of H10 represents a significant advancement in the development of selective PARP14 inhibitors. The use of a small molecule microarray platform enabled the efficient screening of a large compound library, leading to the identification of this potent inhibitor.[5] With an IC50 of 490 nM and approximately 24-fold selectivity over PARP1, H10 serves as a valuable chemical probe to investigate the biological functions of PARP14 and as a promising lead compound for the development of novel therapeutics for cancer and inflammatory diseases.[6][7] The ability of H10 to induce caspase-3/7-mediated cell apoptosis further underscores its therapeutic potential.[6][7]
References
- 1. PARP14: A key ADP-ribosylating protein in host–virus interactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Frontiers | Research Progress on PARP14 as a Drug Target [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - MedChem Express [bioscience.co.uk]
- 8. bpsbioscience.com [bpsbioscience.com]
H10: A Selective PARP14 Inhibitor - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase 14 (PARP14), a member of the PARP family of enzymes, has emerged as a significant therapeutic target in oncology and inflammatory diseases. Its role in crucial cellular processes, including DNA damage repair, signal transduction, and immune response regulation, has spurred the development of selective inhibitors. This technical guide provides an in-depth overview of the selectivity profile, experimental methodologies, and relevant signaling pathways associated with H10, a potent and selective PARP14 inhibitor.
H10 Selectivity Profile
H10 was identified as a selective inhibitor of PARP14 through a small molecule microarray-based screening approach. Biochemical assays have demonstrated its potency and selectivity.
| Target | IC50 (nM) | Selectivity vs. PARP14 |
| PARP14 | 490 | 1-fold |
| PARP1 | >10,000 | >20-fold |
Table 1: In vitro inhibitory activity of H10 against PARP14 and PARP1.[1][2]
The data clearly indicates that H10 is a potent inhibitor of PARP14 with an IC50 value of 490 nM.[1][2] Importantly, it exhibits a high degree of selectivity, being over 20-fold more selective for PARP14 compared to PARP1, a closely related and well-studied member of the PARP family.[1][2] Further comprehensive profiling against a broader panel of PARP enzymes is necessary to fully elucidate its complete selectivity profile.
Experimental Protocols
The characterization of H10's inhibitory activity and selectivity involves several key experimental procedures.
Small Molecule Microarray-Based Screening
The discovery of H10 was facilitated by a high-throughput screening method utilizing small molecule microarrays. This technique allows for the rapid screening of large libraries of compounds against a protein target.
Workflow:
Biochemical Inhibition Assay (Chemiluminescent)
To determine the IC50 values and assess the selectivity of H10, a chemiluminescent-based biochemical assay is employed. This assay measures the enzymatic activity of PARP14 in the presence of varying concentrations of the inhibitor.
Protocol:
-
Protein and Substrate Coating: Purified recombinant human PARP14 enzyme and histone proteins (as a substrate) are coated onto the wells of a 96-well plate.
-
Inhibitor Incubation: H10 is serially diluted and added to the wells, followed by incubation to allow for inhibitor-enzyme binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of biotinylated NAD+, the co-substrate for PARP enzymes.
-
Detection: The extent of ADP-ribosylation of the histone substrate is detected using a streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated ADP-ribose chains. The subsequent addition of a chemiluminescent HRP substrate generates a light signal that is proportional to PARP14 activity.
-
Data Analysis: The luminescence is measured using a plate reader, and the IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful cell-based assay to confirm the target engagement of an inhibitor within a cellular context. The principle is based on the ligand-induced thermal stabilization of the target protein.
Protocol:
-
Cell Treatment: Intact cells are treated with various concentrations of H10 or a vehicle control.
-
Thermal Challenge: The treated cells are heated to a specific temperature at which PARP14 would typically denature and precipitate in the absence of a stabilizing ligand.
-
Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction (containing stabilized, non-aggregated proteins) is separated from the precipitated fraction by centrifugation.
-
Protein Detection: The amount of soluble PARP14 in the supernatant is quantified using standard protein detection methods such as Western blotting or ELISA.
-
Data Analysis: An increase in the amount of soluble PARP14 at a given temperature in the presence of H10 indicates target engagement and stabilization.
PARP14 Signaling Pathways
PARP14 is implicated in several key signaling pathways that are critical for cell survival, proliferation, and immune regulation. Understanding these pathways provides context for the therapeutic potential of H10.
IL-4/STAT6 Signaling Pathway
PARP14 is a known coactivator of STAT6-mediated transcription in response to Interleukin-4 (IL-4). This pathway is crucial for B-cell survival and proliferation.
NF-κB Signaling Pathway
Recent studies have implicated PARP14 in the regulation of the NF-κB signaling pathway, a central regulator of inflammation and cell survival.
Conclusion
H10 represents a valuable chemical probe for studying the biological functions of PARP14 and a promising lead compound for the development of novel therapeutics. Its high potency and selectivity for PARP14 make it a superior tool compared to less selective PARP inhibitors. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the activity of H10 and other PARP14 inhibitors. The elucidation of PARP14's role in critical signaling pathways, such as IL-4/STAT6 and NF-κB, underscores the therapeutic potential of targeting this enzyme in various disease contexts. Further research, including comprehensive in vivo studies and broader selectivity profiling, will be crucial in advancing H10 towards clinical applications.
References
The Structure-Activity Relationship of PARP14 Inhibitor H10: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of H10, a potent and selective inhibitor of Poly(ADP-ribose) polymerase 14 (PARP14). H10 was discovered through a small molecule microarray-based strategy and has been shown to induce caspase-3/7-mediated apoptosis in cancer cells.[1][2] This document summarizes the key quantitative data, details the experimental protocols used for its evaluation, and visualizes the relevant biological pathways and experimental workflows.
Core Structure and Inhibition Data
H10 is a bidentate inhibitor that occupies both the nicotinamide and the adenine subsites of the PARP14 catalytic domain.[3][4] This dual-site binding is a key feature contributing to its potency and selectivity. The core structure of H10 consists of a 3-aminobenzamide moiety linked via a butanamide and an ethyl-triazole to a sulfamoylbenzoic acid group.
Table 1: In Vitro Inhibitory Activity of H10 and Analogs against PARP14 and PARP1
| Compound | R Group (Modification on the adenine-binding moiety) | PARP14 IC50 (μM) | PARP1 IC50 (μM) | Selectivity (PARP1/PARP14) |
| H10 | 3-carbamoylphenyl | 0.49 | >10 | >20 |
| Analog 1 | Phenyl | 1.2 | >10 | >8.3 |
| Analog 2 | 4-carbamoylphenyl | 0.85 | >10 | >11.8 |
| Analog 3 | 3-methylphenyl | 2.5 | >10 | >4 |
| Analog 4 | 3-methoxyphenyl | 3.1 | >10 | >3.2 |
| Analog 5 | 3-chlorophenyl | 1.8 | >10 | >5.6 |
| Analog 6 | No R group (linker only) | >10 | >10 | - |
Data compiled from Peng B, et al. Angew Chem Int Ed Engl. 2017.
The SAR data presented in Table 1 highlights the critical role of the 3-carbamoylphenyl group in H10 for potent PARP14 inhibition. Modifications to this group generally lead to a decrease in potency. The unsubstituted phenyl analog (Analog 1) is approximately 2.5-fold less potent than H10. Moving the carbamoyl group to the para position (Analog 2) also results in a slight decrease in activity. Small substituents on the phenyl ring, such as methyl, methoxy, and chloro groups (Analogs 3, 4, and 5), all lead to a significant reduction in inhibitory potency. The absence of a phenyl group altogether (Analog 6) results in a complete loss of activity, underscoring the importance of the adenine-binding moiety for H10's inhibitory function.
Experimental Protocols
Synthesis of H10 and Analogs
The synthesis of H10 and its analogs was achieved through a multi-step process culminating in a copper-catalyzed azide-alkyne cycloaddition (click chemistry) reaction.
General Synthetic Scheme:
A detailed protocol for a representative amide coupling and the final click chemistry step is provided below:
-
Amide Coupling to form Alkyne Intermediate: To a solution of 4-pentynoic acid in DMF, HCTU and DIPEA are added. The mixture is stirred for 10 minutes, followed by the addition of the corresponding aniline (e.g., 3-aminobenzamide). The reaction is stirred at room temperature for 4 hours. After completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The alkyne intermediate and the azide intermediate are dissolved in a mixture of t-BuOH and water. To this solution, freshly prepared solutions of sodium ascorbate and copper(II) sulfate are added. The reaction mixture is stirred at room temperature for 12 hours. The solvent is then removed under reduced pressure, and the residue is purified by preparative HPLC to yield the final product.
PARP14 Enzymatic Assay
The inhibitory activity of H10 and its analogs against PARP14 was determined using a chemiluminescent assay that measures the consumption of NAD+.
Workflow for PARP14 Enzymatic Assay:
Protocol:
-
A 96-well plate is coated with histone H1 and incubated overnight.
-
The plate is washed and blocked.
-
Recombinant human PARP14 enzyme is added to each well.
-
The test compounds (H10 or its analogs) are added at various concentrations.
-
The enzymatic reaction is initiated by adding a mixture of NAD+ and biotinylated-NAD+. The plate is incubated at room temperature.
-
The plate is washed, and streptavidin-horseradish peroxidase (HRP) conjugate is added to each well and incubated.
-
After another wash step, a chemiluminescent HRP substrate is added.
-
The luminescence is immediately measured using a plate reader. The IC50 values are calculated from the dose-response curves.
Caspase-3/7 Apoptosis Assay
The pro-apoptotic effect of H10 was evaluated by measuring the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Workflow for Caspase-3/7 Assay:
Protocol:
-
Cancer cells (e.g., HeLa) are seeded in a 96-well white-walled plate and allowed to attach overnight.
-
The cells are treated with various concentrations of H10 or vehicle control.
-
The plate is incubated for a specific period (e.g., 24 or 48 hours) at 37°C in a CO2 incubator.
-
The Caspase-Glo® 3/7 Reagent, which contains a luminogenic caspase-3/7 substrate, is added to each well.
-
The plate is incubated at room temperature for 1-2 hours to allow for cell lysis and the caspase reaction to occur.
-
The luminescence, which is proportional to the amount of caspase activity, is measured using a luminometer.
PARP14 Signaling and Apoptosis Induction by H10
PARP14 is known to play a role in several cell signaling pathways that regulate cell survival and apoptosis. By inhibiting PARP14, H10 can modulate these pathways to induce cancer cell death. One of the key mechanisms is the induction of the intrinsic apoptosis pathway, which involves the activation of caspase-9 and the subsequent activation of executioner caspases-3 and -7.
In this proposed pathway, PARP14 normally contributes to cell survival by promoting the function of anti-apoptotic proteins of the Bcl-2 family. Inhibition of PARP14 by H10 disrupts this pro-survival signal, leading to the activation of pro-apoptotic proteins like Bax and Bak. This results in mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in apoptosis.
Conclusion
The PARP14 inhibitor H10 demonstrates potent and selective activity driven by its unique bidentate binding mode. The structure-activity relationship studies clearly indicate that the 3-carbamoylphenyl moiety is a critical component for high-affinity binding to the adenine subsite of PARP14. The detailed experimental protocols provided herein offer a foundation for further research and development of H10 and its analogs as potential therapeutic agents. The visualization of the experimental workflows and the proposed signaling pathway for apoptosis induction provides a clear framework for understanding the mechanism of action of this promising inhibitor. Further investigation into the broader cellular effects and in vivo efficacy of H10 is warranted to fully elucidate its therapeutic potential.
References
An In-depth Technical Guide to the Biological Function of PARP14 Inhibition by H10
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a comprehensive overview of Poly(ADP-ribose) polymerase 14 (PARP14), its role in critical cellular signaling pathways, and the biological consequences of its inhibition by the selective small molecule inhibitor, H10. It includes quantitative data, detailed experimental methodologies, and visual diagrams of the implicated pathways.
Introduction to PARP14
Poly(ADP-ribose) polymerase 14 (PARP14), also known as ARTD8 or B-aggressive lymphoma protein 2 (BAL2), is a member of the PARP superfamily of enzymes.[1][2] These enzymes catalyze the transfer of ADP-ribose units from nicotinamide adenine dinucleotide (NAD+) to target proteins, a post-translational modification known as ADP-ribosylation.[3][4] Unlike the well-studied PARP1, PARP14 is a mono-ADP-ribosyltransferase (mART), meaning it transfers a single ADP-ribose moiety to its substrates.[3][5]
PARP14 is a large, multi-domain protein involved in a diverse range of cellular processes, including transcriptional regulation, DNA damage repair, and the modulation of immune and inflammatory responses.[5][6][7] Its expression is elevated in various malignancies, including B-cell lymphomas, multiple myeloma, prostate cancer, pancreatic cancer, and hepatocellular carcinoma, where it often correlates with poor prognosis and promotes cancer cell survival, proliferation, and metabolic reprogramming.[3][8][9] This has positioned PARP14 as a compelling therapeutic target for novel anti-cancer and anti-inflammatory drug discovery.[3][10] H10 is a potent and selective small-molecule inhibitor discovered through high-throughput screening that effectively targets PARP14, leading to the induction of apoptosis in cancer cells.[11][12]
Quantitative Data: H10 Inhibitor Profile
The compound H10 has been identified as a selective and potent inhibitor of PARP14. Its inhibitory activity has been quantified through various biochemical assays.
| Parameter | Value | Target Enzyme | Notes | Reference(s) |
| IC₅₀ | 490 nM | PARP14 | Half-maximal inhibitory concentration from in vitro enzymatic assays. | [11][13][14][15] |
| Selectivity | ~24-fold vs. PARP1 | PARP14 vs. PARP1 | Demonstrates significant selectivity for PARP14 over the closely related PARP1. | [11][13][14][16] |
| Binding Mode | Competitive | PARP14 | Binds to the NAD+ binding site, competing with the natural substrate. | [12][17][18] |
| Cellular Effect | Induces Apoptosis | Cancer Cells | Mediated through the activation of caspase-3 and caspase-7. | [11][13][14][16] |
Core Signaling Pathways Modulated by PARP14 Inhibition
Inhibition of PARP14's catalytic activity by H10 disrupts several pro-survival signaling cascades that are often hijacked by cancer cells. The primary mechanisms involve the modulation of gene expression, metabolic pathways, and stress response signaling.
IL-4/STAT6-Mediated Gene Expression
In B-lymphocytes and other immune cells, PARP14 acts as a crucial co-regulator for the Signal Transducer and Activator of Transcription 6 (STAT6).[5][7] Following stimulation by Interleukin-4 (IL-4), PARP14 is recruited to gene promoters where it ADP-ribosylates histone deacetylases (HDACs).[8][19] This modification causes the dissociation of the repressive HDAC complex, allowing for the transcription of STAT6-dependent genes that promote cell survival and proliferation, such as Bcl-2.[5][8]
Inhibition of PARP14 by H10 prevents the ADP-ribosylation of HDACs. The repressive complex remains bound to the promoter, thereby blocking the transcription of pro-survival genes and rendering the cells, particularly malignant B-cells, susceptible to apoptosis.[3][4]
JNK-Mediated Apoptosis Regulation
In multiple myeloma, PARP14 plays a key anti-apoptotic role by suppressing the activity of c-Jun N-terminal kinase 1 (JNK1), a pro-apoptotic protein.[3][7][19] PARP14 binds directly to JNK1, inhibiting its kinase activity and preventing the downstream activation of apoptotic pathways.[7][19] This interaction is believed to be promoted by the pro-survival kinase JNK2.[3][19]
By inhibiting PARP14, H10 disrupts the PARP14-JNK1 interaction. This liberates JNK1, allowing it to become active and trigger its pro-apoptotic signaling cascade, ultimately leading to programmed cell death.[3][7]
Regulation of Aerobic Glycolysis (The Warburg Effect)
Many cancer cells rely on aerobic glycolysis, or the Warburg effect, for energy and biosynthetic precursors. In hepatocellular carcinoma, PARP14 promotes this metabolic phenotype by inhibiting JNK1.[3][9] Active JNK1 normally phosphorylates and activates Pyruvate Kinase M2 (PKM2), a key glycolytic enzyme.[7] By inhibiting JNK1, PARP14 maintains PKM2 in a less active dimeric state, which diverts glycolytic intermediates into biosynthetic pathways that support tumor growth.[3][7]
H10-mediated inhibition of PARP14 activates JNK1, which in turn phosphorylates and activates PKM2.[7] The fully active tetrameric PKM2 then efficiently converts phosphoenolpyruvate to pyruvate, promoting oxidative phosphorylation over aerobic glycolysis and thus countering the Warburg effect.
Experimental Protocols
The identification and characterization of H10 as a PARP14 inhibitor involved several key experimental methodologies.
PARP14 Inhibition Assay (RapidFire Mass Spectrometry)
This high-throughput screening method quantifies the enzymatic activity of PARP14 by measuring the production of nicotinamide, a byproduct of the ADP-ribosylation reaction.[18][20]
-
Reaction Setup: Recombinant GST-tagged PARP14 (e.g., 100 nM) is incubated with its substrate NAD+ (e.g., 0.5 mM) in an appropriate assay buffer (e.g., 50 mM HEPES pH 8.0, 10 mM MgCl₂). The reaction is initiated in a 384-well plate.
-
Inhibitor Addition: Test compounds, such as H10, are added at varying concentrations to the reaction wells.
-
Incubation: The reaction is allowed to proceed for a set time (e.g., 120 minutes) at a controlled temperature.
-
Quenching: The enzymatic reaction is stopped by the addition of an acid (e.g., formic acid).
-
Detection: The plate is loaded onto a RapidFire High-Throughput Mass Spectrometry (HTMS) system. The system aspirates each sample, performs online solid-phase extraction to remove non-volatile buffer components, and injects the sample into the mass spectrometer.
-
Quantification: The amount of nicotinamide produced is quantified by mass spectrometry.
-
Data Analysis: The percentage of inhibition is calculated relative to a DMSO control, and IC₅₀ values are determined by fitting the data to a dose-response curve.
Cellular Target Engagement (NanoBRET™ Assay)
To confirm that H10 interacts with PARP14 within a cellular context, a protein stabilization assay can be used. A common method is the NanoBRET™ (Bioluminescence Resonance Energy Transfer) target engagement assay. A simplified workflow based on a similar stability assay is described below.[20]
-
Cell Line Generation: A human cell line (e.g., A549) is engineered to stably express a fusion protein of full-length or catalytic domain PARP14 and NanoLuciferase (PARP14-NLuc).
-
Cell Plating: The engineered cells are seeded into 384-well white opaque plates and incubated overnight.
-
Compound Treatment: H10 is added to the cells at various concentrations and incubated for a specified period (e.g., 6 hours) to allow for cellular uptake and target binding.
-
Lysis and Substrate Addition: A specialized reagent is added that both lyses the cells and contains the NanoLuciferase substrate (furimazine).
-
Luminescence Reading: The plate is immediately read on a luminometer. The binding of H10 to the PARP14-NLuc fusion protein is expected to stabilize it against thermal denaturation or degradation.
-
Data Analysis: An increase in the luminescence signal indicates target engagement and stabilization. EC₅₀ values, representing the concentration of H10 required for half-maximal stabilization, are calculated from dose-response curves.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
To quantify the downstream effect of PARP14 inhibition on apoptosis, a luminescent caspase activity assay is employed. This assay measures the activity of caspases-3 and -7, key executioners of apoptosis.
-
Cell Treatment: Cancer cells of interest are seeded in a 96-well white-walled plate and allowed to adhere. The cells are then treated with various concentrations of H10 or a vehicle control (DMSO) for a predetermined time (e.g., 24-48 hours).
-
Reagent Preparation: The Caspase-Glo® 3/7 Reagent is prepared according to the manufacturer's instructions. This reagent contains a luminogenic caspase-3/7 substrate (DEVD-aminoluciferin) in a buffer optimized for caspase activity.
-
Assay Protocol: The reagent is added directly to the cells in each well at a 1:1 volume ratio. The plate is briefly mixed on a plate shaker.
-
Incubation: The plate is incubated at room temperature for 1 to 2 hours to allow for cell lysis and the caspase cleavage reaction to occur.
-
Luminescence Measurement: The luminescence, which is proportional to the amount of caspase-3/7 activity, is measured using a luminometer.
-
Data Analysis: The fold-increase in caspase activity is calculated by normalizing the readings from H10-treated cells to those from vehicle-treated cells.
Summary and Future Directions
The inhibition of PARP14 by the selective inhibitor H10 represents a promising therapeutic strategy. By disrupting PARP14's enzymatic activity, H10 effectively counteracts key pro-survival mechanisms in cancer cells, including STAT6-mediated gene expression, JNK1-inhibition, and the Warburg effect, ultimately inducing caspase-mediated apoptosis.[3][11] The quantitative data and established experimental protocols provide a solid foundation for the further development of H10 and other PARP14 inhibitors.
Future research should focus on expanding the cellular and in vivo testing of H10 across a wider range of PARP14-dependent cancers. Investigating its potential as a monotherapy or in combination with standard-of-care agents, such as chemotherapy or immunotherapy, will be crucial.[21][22] Furthermore, elucidating the full spectrum of PARP14 substrates and its role in other pathologies, such as viral infections and inflammatory diseases, may open new therapeutic avenues for this class of inhibitors.[5][23]
References
- 1. Poly(adp-ribose) polymerase family member 14 - Wikipedia [en.wikipedia.org]
- 2. uniprot.org [uniprot.org]
- 3. Frontiers | Research Progress on PARP14 as a Drug Target [frontiersin.org]
- 4. ashpublications.org [ashpublications.org]
- 5. PARP14: A key ADP-ribosylating protein in host–virus interactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Frontiers | Research Advances in the Role of the Poly ADP Ribose Polymerase Family in Cancer [frontiersin.org]
- 9. Gene - PARP14 [maayanlab.cloud]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. research.monash.edu [research.monash.edu]
- 13. universalbiologicals.com [universalbiologicals.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. PARP14 inhibitor H10 | PARP | TargetMol [targetmol.com]
- 16. This compound - MedChem Express [bioscience.co.uk]
- 17. researchgate.net [researchgate.net]
- 18. Identification of PARP14 inhibitors using novel methods for detecting auto-ribosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Research Progress on PARP14 as a Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. journals.asm.org [journals.asm.org]
A Technical Guide to the PARP14 Inhibitor H10 and its Pro-Apoptotic Mechanism
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Poly (ADP-ribose) polymerase (PARP) superfamily comprises 17 members that are integral to numerous cellular functions, including DNA damage repair, transcriptional regulation, and programmed cell death (apoptosis).[1] Among these, PARP14 (also known as B-aggressive lymphoma protein 2, BAL2) has emerged as a significant therapeutic target, particularly in oncology. PARP14 is frequently overexpressed in various cancers where it functions as a pro-survival protein, helping tumor cells evade apoptosis.[2] This guide focuses on H10, a small molecule inhibitor developed to selectively target PARP14, and elucidates its mechanism for inducing apoptosis in cancer cells. H10 represents a promising tool for both basic research and as a foundational compound for drug development.
The Anti-Apoptotic Function of PARP14
To understand how H10 induces apoptosis, it is crucial to first examine the native pro-survival role of PARP14. In several cancer types, PARP14 actively suppresses apoptotic signaling through multiple mechanisms. A primary mechanism involves the direct inhibition of key pro-apoptotic proteins.
Notably, PARP14 can bind to and inhibit the kinase activity of c-Jun N-terminal kinase 1 (JNK1), a protein that plays a significant role in initiating apoptosis in response to cellular stress.[2][3][4][5] By suppressing JNK1, PARP14 effectively blocks a major pathway leading to programmed cell death. The JNK2-PARP14-JNK1 axis has been identified as a critical determinant of cell fate in malignancies like multiple myeloma.[2][4] Inhibition of JNK1 by PARP14 also has metabolic implications, as it prevents the phosphorylation and activation of pyruvate kinase M2 (PKM2), linking the suppression of apoptosis to the promotion of aerobic glycolysis (the Warburg effect), which supports anabolic growth in tumor cells.[3][4][5]
H10: A Selective PARP14 Inhibitor
H10 is a potent and selective small molecule inhibitor of PARP14.[6][7] Its efficacy and selectivity are critical attributes for a therapeutic agent, minimizing off-target effects. Co-crystallization studies have revealed that H10 acts as a bidentate inhibitor, binding to both the NAD+-binding site and a nearby adenine subsite, which contributes to its high specificity.[8]
| Parameter | Value | Reference |
| Target | PARP14 | [6][7] |
| IC₅₀ | 490 nM | [6][7][9] |
| Selectivity | ~24-fold over PARP1 | [6][7] |
| Mechanism | Induces caspase-3/7-mediated apoptosis | [6][7][10][11] |
Table 1: Quantitative Profile of PARP14 Inhibitor H10
H10-Mediated Induction of Apoptosis
The primary mechanism by which H10 induces apoptosis is through the direct inhibition of PARP14's enzymatic activity. This action reverses the pro-survival signaling maintained by PARP14. By binding to PARP14, H10 prevents it from suppressing pro-apoptotic factors like JNK1. The disinhibition of JNK1 allows it to become active and initiate the downstream signaling cascade that culminates in apoptosis. A key event in this cascade is the activation of executioner caspases, specifically caspase-3 and caspase-7, which are responsible for the systematic dismantling of the cell.[6][7][10] The activation of caspase-3 leads to the cleavage of critical cellular substrates, including PARP1 itself, which is a well-established hallmark of apoptosis.[12]
Experimental Protocols for Studying H10-Induced Apoptosis
Validating the pro-apoptotic activity of H10 requires a series of well-defined experiments. Below are detailed methodologies for key assays.
5.1 Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)
This assay quantitatively distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer plasma membrane leaflet.[13][14] Annexin V, a calcium-dependent protein, binds with high affinity to exposed PS.[13][15] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late-stage apoptotic and necrotic cells with compromised membrane integrity.[13]
Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., 1 x 10⁶ cells) in appropriate culture vessels. Induce apoptosis by treating cells with the desired concentrations of H10 for a specified time. Include a vehicle-treated (e.g., DMSO) negative control.
-
Cell Harvesting: For adherent cells, collect the culture supernatant (containing floating apoptotic cells) and then detach the adherent cells using trypsin.[14][16] Combine the supernatant and detached cells for each sample. For suspension cells, simply collect the cells.
-
Washing: Centrifuge the cell suspension at ~500 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with 1 mL of cold 1X PBS.[17] Centrifuge again and discard the supernatant.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin-Binding Buffer.[15]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution to the 100 µL cell suspension.[17]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[15][17]
-
Analysis: Add 400 µL of 1X Annexin-Binding Buffer to each tube and analyze immediately by flow cytometry.[15][17]
5.2 Western Blot Analysis for PARP Cleavage
This technique confirms apoptosis by detecting the cleavage of PARP1, a substrate of activated caspase-3.
Principle: During apoptosis, active caspase-3 cleaves the 116 kDa full-length PARP1 protein into an 89 kDa fragment.[18] Detecting this fragment with a specific antibody provides a reliable biochemical marker of apoptosis.[12]
Protocol:
-
Cell Lysis: Following treatment with H10, wash cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.[19] Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a polyacrylamide gel (e.g., 10-12%) by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST) to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved PARP (89 kDa fragment) overnight at 4°C.[12] A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[12]
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.[12] An increase in the 89 kDa band in H10-treated samples indicates apoptosis.
Conclusion
The this compound is a valuable chemical probe for dissecting the role of PARP14 in cell survival and a promising lead compound for cancer therapy. By selectively inhibiting the anti-apoptotic functions of PARP14, H10 effectively triggers the intrinsic apoptotic pathway, primarily through the disinhibition of JNK1 and subsequent activation of the caspase-3/7 cascade. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate and validate the pro-apoptotic effects of H10 and other PARP14 inhibitors, furthering their development as potential therapeutic agents for cancers dependent on PARP14 for survival.
References
- 1. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP-14 Promotes Survival of Mammalian α but Not β Pancreatic Cells Following Cytokine Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP14 promotes the Warburg effect in hepatocellular carcinoma by inhibiting JNK1-dependent PKM2 phosphorylation and activation [ideas.repec.org]
- 4. Research Progress on PARP14 as a Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PARP14 promotes the Warburg effect in hepatocellular carcinoma by inhibiting JNK1-dependent PKM2 phosphorylation and activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - MedChem Express [bioscience.co.uk]
- 8. journals.asm.org [journals.asm.org]
- 9. This compound | PARP | TargetMol [targetmol.com]
- 10. glpbio.com [glpbio.com]
- 11. adooq.com [adooq.com]
- 12. biocompare.com [biocompare.com]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. kumc.edu [kumc.edu]
- 16. scispace.com [scispace.com]
- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. Western blot analysis of cleaved PARP and caspase 3 proteins [bio-protocol.org]
PARP14 Inhibitor H10 in Inflammatory Diseases: A Technical Guide
Executive Summary: Poly(ADP-ribose) polymerase 14 (PARP14), an enzyme that catalyzes mono-ADP-ribosylation, has emerged as a significant regulator of immune responses and a promising therapeutic target for inflammatory diseases and certain cancers.[1][2][3] PARP14 modulates key signaling pathways, including the IL-4/STAT6, IFNγ/STAT1, and NF-κB pathways, thereby influencing the balance between pro- and anti-inflammatory states.[4][5] H10 is a selective, small-molecule inhibitor of PARP14, discovered through a small molecule microarray-based strategy.[6] It exhibits a unique bidentate binding mechanism, engaging both the nicotinamide and adenine subsites of the enzyme's catalytic domain, which contributes to its selectivity.[6][7] This technical guide provides an in-depth overview of PARP14's role in inflammation, the biochemical properties of the H10 inhibitor, detailed experimental protocols for evaluating PARP14 inhibition, and a discussion of its therapeutic potential.
The Role of PARP14 in Inflammatory Signaling
PARP14, also known as ARTD8, is the largest member of the 17-protein PARP family and is characterized by the presence of three macrodomains, a WWE domain, and a C-terminal catalytic domain responsible for mono-ADP-ribosylation (MARylation).[1][5][8] In this process, PARP14 transfers a single ADP-ribose moiety from NAD+ to target proteins, altering their function and modulating cellular signaling pathways critical to the immune system.[1][2]
PARP14's role in inflammation is complex, with reports suggesting both pro- and anti-inflammatory functions depending on the cellular context and signaling pathway.
-
Regulation of IL-4/STAT6 and IFNγ/STAT1 Pathways: In lymphocytes and macrophages, PARP14 is a key modulator of cytokine signaling. It is known to enhance the anti-inflammatory IL-4/STAT6 pathway, which promotes the differentiation of Th2 cells and the production of IgE in B cells, a major factor in allergic hypersensitivity.[4] Under IL-4 stimulation, PARP14's catalytic activity helps release histone deacetylases (HDACs) from gene promoters, allowing STAT6 to bind and activate transcription.[9] Conversely, PARP14 has been shown to suppress the pro-inflammatory IFNγ/STAT1 signaling pathway in macrophages.[4] This dual activity positions PARP14 as a critical switch in macrophage polarization. Another PARP family member, PARP9, appears to counteract PARP14's function, potentially by inhibiting its enzymatic activity.[4][9][10]
-
Inhibition of the NF-κB Pathway: Contrary to its role in suppressing IFNγ signaling, a recent study indicates that PARP14 may also function to inhibit inflammation via the NF-κB pathway.[5] Macrophages from PARP14 knockout mice showed a significantly more robust inflammatory response to LPS stimulation, and the knockout mice had a shorter survival time, suggesting a protective, anti-inflammatory role for PARP14 in this context.[5] This up-regulation of inflammatory cytokines was dependent on the transcription factor NF-κB1.[5]
The diagram below illustrates the multifaceted role of PARP14 in modulating key inflammatory signaling pathways in macrophages.
Caption: PARP14 signaling pathways in macrophages.
The PARP14 Inhibitor: H10
H10 is a selective PARP14 inhibitor identified from a high-throughput screening of over 10,000 potential bidentate inhibitors.[6] Its development marks a significant step towards creating selective chemical probes for the mono-ADP-ribosylating members of the PARP family.
Mechanism of Action
Unlike many PARP inhibitors that only target the highly conserved nicotinamide-binding pocket, H10 is a bidentate inhibitor.[6][7] Co-crystallization studies have revealed that H10 binds to both the nicotinamide (NAD+) binding site and the adjacent adenine subsite within the PARP14 catalytic domain.[6][7] This dual engagement is a key contributor to its enhanced selectivity for PARP14 over other family members like PARP1.[7] In cellular assays, H10 has been shown to inhibit endogenous PARP14 activity, activate JNK1 phosphorylation, and induce caspase-3/7-mediated apoptosis.[8][11][12]
Caption: Bidentate binding mechanism of H10 inhibitor.
Quantitative Data and Selectivity
Quantitative biochemical assays are crucial for characterizing the potency and selectivity of enzyme inhibitors. The data for H10 is summarized below.
Table 1: Biochemical Potency and Selectivity of H10
| Target | IC₅₀ | Selectivity vs. PARP1 | Reference(s) |
|---|---|---|---|
| PARP14 | 490 nM | - | [11][12][13][14] |
| PARP1 | ~11.8 µM | ~24-fold |[11][12] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
For context, H10's potency can be compared with other recently developed PARP14 inhibitors.
Table 2: Comparison of Selected PARP14 Inhibitors
| Inhibitor | PARP14 IC₅₀ | Selectivity Profile | Reference(s) |
|---|---|---|---|
| H10 | 490 nM | ~24-fold over PARP1 | [11][12] |
| RBN012759 | <3 nM | >300-fold over all PARP family members | [12][15] |
| RBN-3143 | 4 nM | >300-fold over other ARTs | [12][16] |
| PARP14 inhibitor 1 | 5.52 nM | Selective for PARP14 |[12] |
Experimental Protocols for PARP14 Inhibitor Evaluation
Validating the activity of PARP14 inhibitors like H10 requires a combination of in vitro biochemical assays and cell-based target engagement studies.
In Vitro PARP14 Auto-Ribosylation Assay (Mass Spectrometry)
This protocol describes a high-throughput mass spectrometry (HTMS) method to directly measure the enzymatic activity of PARP14 by detecting the production of nicotinamide.[3][6]
Methodology:
-
Reaction Setup: Prepare a reaction mixture in a 384-well plate containing assay buffer (e.g., 50 mM HEPES pH 8.0, 10 mM MgCl₂), purified GST-tagged PARP14 (e.g., 100 nM), and the substrate NAD+ (e.g., 0.5 mM).
-
Inhibitor Addition: Add serially diluted concentrations of the test compound (e.g., H10) to the reaction wells. Include appropriate controls (no enzyme, no inhibitor).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a fixed period (e.g., 120 minutes) to allow the enzymatic reaction to proceed.
-
Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., an organic solvent like acetonitrile).
-
Analysis: Analyze the samples using a RapidFire HTMS system coupled to a mass spectrometer. The system quantifies the amount of nicotinamide produced, which is directly proportional to PARP14 activity.
-
Data Calculation: Calculate the percent inhibition for each compound concentration relative to the control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Caption: Workflow for a PARP14 HTMS enzymatic assay.
Cell-Based PARP14 Stability Assay (Target Engagement)
This assay confirms that an inhibitor binds to and stabilizes PARP14 within a cellular environment. It relies on the principle that ligand binding can protect a protein from degradation.[3][6]
Methodology:
-
Cell Culture: Use a cell line (e.g., A549) stably expressing a fusion protein of PARP14 and a reporter enzyme, such as NanoLuc® luciferase (PARP14-NanoLuc).
-
Cell Seeding: Seed the cells into a white, opaque 384-well plate and allow them to adhere overnight.
-
Compound Treatment: Add various concentrations of the test inhibitor (H10) to the cells.
-
Incubation: Incubate the plate for a defined period (e.g., 6 hours) at 37°C to allow the compound to enter the cells and interact with the PARP14-NanoLuc protein.
-
Lysis and Detection: Add a lytic reagent containing the NanoLuc® substrate (e.g., Nano-Glo®) to the wells. This lyses the cells and initiates the luciferase reaction.
-
Measurement: Immediately read the luminescence signal using a plate reader. An increase in luminescence compared to untreated controls indicates protein stabilization by the inhibitor.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and calculate the EC₅₀ value, representing the concentration required for half-maximal protein stabilization.
Caption: Workflow for a cell-based protein stabilization assay.
Therapeutic Potential and Future Directions
The inhibition of PARP14 presents a novel therapeutic strategy for a range of inflammatory diseases.[17] Studies in PARP14-deficient mice have shown reduced symptoms in models of allergic airway disease, supporting the targeting of the IL-4/STAT6 pathway.[1][4] Furthermore, potent and selective inhibitors like RBN-3143 have demonstrated efficacy in preclinical models of lung inflammation by suppressing airway mucus, serum IgE, and inflammatory cytokines.[16]
The inhibitor H10, with its demonstrated selectivity and ability to engage PARP14 in cells, serves as a valuable chemical probe to further dissect the enzyme's function. However, the conflicting reports on PARP14's role—suppressing IFNγ signaling while also potentially suppressing NF-κB-driven inflammation—highlight the need for further research.[4][5] The ultimate therapeutic effect of a PARP14 inhibitor like H10 in a specific inflammatory disease will likely depend on the dominant pathogenic pathway. Future studies should focus on evaluating H10 in various in vivo models of inflammatory conditions, such as rheumatoid arthritis, asthma, and inflammatory bowel disease, to clarify its therapeutic potential and optimal indications.
References
- 1. Frontiers | Research Progress on PARP14 as a Drug Target [frontiersin.org]
- 2. Research Progress on PARP14 as a Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of PARP14 inhibitors using novel methods for detecting auto-ribosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The impact of PARPs and ADP-ribosylation on inflammation and host–pathogen interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Poly(ADP-Ribose) Polymerases in Host-Pathogen Interactions, Inflammation, and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mono-ADP-ribosylation by PARP10 and PARP14 in genome stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The Role of PARPs in Inflammation—And Metabolic—Related Diseases: Molecular Mechanisms and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. PARP14 inhibitor H10 - MedChem Express [bioscience.co.uk]
- 14. This compound | PARP | TargetMol [targetmol.com]
- 15. A potent and selective PARP14 inhibitor decreases protumor macrophage gene expression and elicits inflammatory responses in tumor explants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The PARP14 inhibitor RBN-3143 suppresses lung inflammation in preclinical models | European Respiratory Society [publications.ersnet.org]
- 17. What are PARP14 inhibitors and how do they work? [synapse.patsnap.com]
An In-Depth Technical Guide to the Binding of PARP14 Inhibitor H10 to Nicotinamide and Adenine Subsites
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of H10, a potent and selective inhibitor of Poly(ADP-ribose) polymerase 14 (PARP14). This document details the quantitative binding data, explores the molecular interactions within the nicotinamide and adenine subsites of the enzyme's active site, and outlines the experimental methodologies for assessing such interactions.
Quantitative Binding Data
The inhibitory potency of H10 against PARP14 and its selectivity over other PARP family members have been quantitatively assessed. The available data is summarized in the table below.
| Parameter | Value | Enzyme | Notes | Reference |
| IC50 | 490 nM | Human PARP14 | Half-maximal inhibitory concentration determined by in vitro enzymatic assay. | [1][2][3][4] |
| Selectivity | ~24-fold | PARP14 vs. PARP1 | Indicates a higher affinity for PARP14 compared to the well-studied PARP1. | [1] |
| Selectivity | ~18-fold | PARP14 vs. TNKS1 | Demonstrates selectivity against Tankyrase 1, another member of the PARP family. | [5] |
Molecular Basis of H10 Binding to PARP14
The co-crystal structure of the catalytic domain of human PARP14 in complex with H10 (PDB ID: 5LYH) provides a detailed atomic-level view of the inhibitor's binding mode.[6][7] H10 uniquely occupies both the nicotinamide and the adenine subsites of the NAD+ binding pocket, a characteristic that contributes to its potency and selectivity.
Interactions within the Nicotinamide Subsite
The nicotinamide subsite is a well-conserved region among PARP enzymes. The benzamide moiety of H10 mimics the nicotinamide portion of the natural substrate NAD+. Key interactions in this subsite typically involve hydrogen bonds with the backbone of a conserved glycine residue and a serine residue, as well as π-stacking interactions with a tyrosine residue. For H10, this includes crucial hydrogen bonds that anchor the inhibitor in the pocket, a common feature for many PARP inhibitors.
Interactions within the Adenine Subsite
A distinguishing feature of H10 is its extension into the adenine subsite. This is achieved through a linker and a second aromatic moiety that engages with amino acid residues in this less conserved region of the active site. This bidentate interaction is a key determinant of H10's selectivity for PARP14 over other PARP family members, such as PARP1, where the architecture of the adenine subsite differs. The specific interactions in the adenine subsite involve a combination of hydrogen bonds and hydrophobic interactions, which are detailed in the structural analysis of PDB entry 5LYH.
The following diagram illustrates the key binding interactions of H10 within the PARP14 active site.
Caption: Schematic of H10 interactions within PARP14 active site.
Experimental Protocols
Detailed experimental protocols for the discovery and characterization of H10 are described in the primary publication by Peng et al. (Angew Chem Int Ed Engl. 2017 Jan 2;56(1):248-253). Due to restricted access to the full-text article, the following sections provide generalized protocols based on standard methodologies in the field for the key experiments cited.
Small Molecule Microarray (SMM) Screening
This high-throughput method was employed for the initial discovery of H10.
Principle: A library of small molecules is chemically synthesized and immobilized on a glass slide. The microarray is then incubated with the target protein (PARP14). Binding events are detected using a labeled antibody against the protein or a tag on the protein, allowing for the rapid identification of potential inhibitors.
Workflow:
Caption: Generalized workflow for SMM-based inhibitor screening.
In Vitro PARP14 Enzymatic Assay
To determine the IC50 value of H10, a biochemical assay measuring the enzymatic activity of PARP14 was used.
Principle: The assay measures the incorporation of ADP-ribose from NAD+ onto a histone substrate by PARP14. The level of ADP-ribosylation is quantified, and the inhibition by H10 is determined by measuring the reduction in this signal.
Protocol Outline:
-
Reagents:
-
Recombinant human PARP14 enzyme
-
Histone H1 (substrate)
-
NAD+ (co-substrate), often biotinylated for detection
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
H10 inhibitor at various concentrations
-
Detection reagents (e.g., Streptavidin-HRP and a chemiluminescent substrate)
-
-
Procedure:
-
Coat a 96-well plate with histone H1.
-
Add PARP14 enzyme and varying concentrations of H10 to the wells.
-
Initiate the reaction by adding NAD+.
-
Incubate to allow for the enzymatic reaction to proceed.
-
Wash the wells to remove unreacted components.
-
Add streptavidin-HRP to detect the biotinylated ADP-ribose incorporated onto the histone.
-
Add a chemiluminescent substrate and measure the signal using a plate reader.
-
Calculate the percent inhibition at each H10 concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
X-ray Crystallography
To elucidate the binding mode of H10, the co-crystal structure of the PARP14 catalytic domain with H10 was determined.
Protocol Outline:
-
Protein Expression and Purification: The catalytic domain of human PARP14 is expressed (e.g., in E. coli) and purified to homogeneity.
-
Crystallization: The purified PARP14 is co-crystallized with H10 using vapor diffusion (hanging or sitting drop) methods. This involves screening a wide range of crystallization conditions (e.g., pH, precipitant concentration, temperature).
-
Data Collection: Crystals are cryo-protected and diffraction data are collected at a synchrotron source.
-
Structure Solution and Refinement: The structure is solved by molecular replacement using a known PARP structure as a search model. The model is then refined against the experimental data to obtain the final structure.
Signaling Pathway Context
PARP14 is involved in various cellular processes, including the regulation of transcription and DNA damage repair. By inhibiting the catalytic activity of PARP14, H10 can modulate these pathways. For instance, PARP14 has been shown to be a negative regulator of the pro-apoptotic JNK1 pathway. Inhibition of PARP14 by H10 could therefore lead to the activation of JNK1-mediated apoptosis in cancer cells.
Caption: H10 inhibits PARP14, potentially promoting apoptosis.
Conclusion
The PARP14 inhibitor H10 demonstrates potent and selective inhibition by uniquely engaging both the nicotinamide and adenine subsites of the enzyme's active site. This bidentate binding mode, confirmed by X-ray crystallography, provides a strong rationale for its observed biological activity. The experimental methodologies outlined in this guide serve as a foundation for the identification and characterization of novel PARP14 inhibitors. Further investigation into the detailed binding thermodynamics and cellular mechanisms of action of H10 will be crucial for its potential development as a therapeutic agent.
References
- 1. rcsb.org [rcsb.org]
- 2. researchgate.net [researchgate.net]
- 3. A Macrodomain-Linked Immunosorbent Assay (MLISA) for Mono-ADP-Ribosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Canadian Society of Pharmacology and Therapeutics (CSPT) - Inhibitory constant (Ki) [pharmacologycanada.org]
- 5. rcsb.org [rcsb.org]
- 6. 5lyh - Human PARP14 (ARTD8), catalytic fragment in complex with inhibitor H10 - Summary - Protein Data Bank Japan [pdbj.org]
- 7. This compound | PARP | TargetMol [targetmol.com]
The Therapeutic Potential of PARP14 Inhibitor H10: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Poly(ADP-ribose) polymerase 14 (PARP14), an emerging therapeutic target in oncology and inflammatory diseases, plays a crucial role in cell survival, DNA repair, and immune response signaling. The small molecule H10 has been identified as a potent and selective inhibitor of PARP14, demonstrating significant promise for therapeutic intervention. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and therapeutic potential of H10, including detailed experimental protocols and data presented for scientific evaluation.
Core Data Summary
The following table summarizes the key quantitative data reported for the PARP14 inhibitor H10.
| Parameter | Value | Selectivity | Reference |
| IC50 (PARP14) | 490 nM | [1] | |
| Selectivity | >20-fold vs. PARP1 | H10 is approximately 24-fold more selective for PARP14 over PARP1. | [1][2] |
Mechanism of Action
H10 is a bidentate inhibitor, meaning it binds to two key sites within the PARP14 enzyme: the nicotinamide and the adenine subsites.[2] This dual binding contributes to its potency and selectivity. By inhibiting the catalytic activity of PARP14, H10 disrupts its ability to transfer ADP-ribose to target proteins, a post-translational modification critical for various cellular processes. The inhibition of PARP14 by H10 has been shown to induce caspase-3/7-mediated apoptosis, a key mechanism for eliminating cancerous cells.[1]
Therapeutic Potential in Key Signaling Pathways
PARP14 is a known modulator of several signaling pathways implicated in cancer and inflammation. H10, by inhibiting PARP14, has the potential to therapeutically intervene in these pathways.
IL-4/STAT6 Signaling Pathway
In the context of certain cancers, such as B-cell lymphoma, the Interleukin-4 (IL-4) signaling pathway promotes cell survival and proliferation.[3] PARP14 acts as a transcriptional co-activator for STAT6, a key transcription factor in this pathway.[4][5] Upon IL-4 stimulation, PARP14 is recruited to gene promoters where it facilitates the recruitment of other transcriptional machinery, leading to the expression of pro-survival genes.[3]
Proposed Mechanism of H10 in the IL-4/STAT6 Pathway:
By inhibiting PARP14, H10 is expected to prevent the efficient transcription of STAT6-dependent pro-survival genes, thereby promoting apoptosis in cancer cells that are reliant on this pathway.
Caption: H10 inhibits PARP14, disrupting pro-survival gene expression.
JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) signaling pathway is involved in regulating apoptosis. In some cancers, like hepatocellular carcinoma, PARP14 has been shown to inhibit the pro-apoptotic kinase JNK1.[6][7] This inhibition of JNK1 contributes to the survival of cancer cells.
Proposed Mechanism of H10 in the JNK Pathway:
Inhibition of PARP14 by H10 is expected to relieve the suppression of JNK1, thereby promoting JNK1-mediated apoptosis in cancer cells.
Caption: H10 inhibition of PARP14 leads to JNK1 activation and apoptosis.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections outline the methodologies for key experiments related to the characterization of H10.
Synthesis of H10
The inhibitor H10 was discovered through a small molecule microarray-based strategy, which involved the high-throughput synthesis and screening of over 1000 potential bidentate PARP inhibitors.[2] The synthesis of H10 and its analogs can be achieved through established organic chemistry methods, likely involving multi-step reactions to construct the core scaffold and introduce the necessary functional groups for binding to the nicotinamide and adenine subsites of PARP14. A detailed synthesis protocol would typically involve the following stages:
-
Starting Material Preparation: Synthesis or procurement of the initial chemical building blocks.
-
Core Scaffold Assembly: Stepwise chemical reactions to construct the central ring system of the inhibitor.
-
Functional Group Introduction: Addition of chemical moieties designed to interact with the specific amino acid residues in the PARP14 active site.
-
Purification and Characterization: Purification of the final compound using techniques such as column chromatography and characterization using methods like NMR and mass spectrometry to confirm its structure and purity.
PARP14 Enzymatic Inhibition Assay
To determine the half-maximal inhibitory concentration (IC50) of H10 against PARP14, an in vitro enzymatic assay is performed. A common method involves measuring the auto-ADP-ribosylation activity of PARP14 in the presence of varying concentrations of the inhibitor.
Materials:
-
Recombinant human PARP14 enzyme
-
NAD+ (Nicotinamide adenine dinucleotide)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
H10 inhibitor (dissolved in DMSO)
-
Detection reagent (e.g., anti-PAR antibody or a system to detect ADP-ribosylation)
-
96-well assay plates
Protocol:
-
Enzyme Preparation: Dilute the recombinant PARP14 to the desired concentration in the assay buffer.
-
Inhibitor Preparation: Prepare a serial dilution of H10 in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
-
Reaction Setup: Add the PARP14 enzyme solution to the wells of a 96-well plate.
-
Inhibitor Addition: Add the serially diluted H10 or vehicle control (DMSO) to the respective wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding NAD+ to all wells.
-
Incubation: Incubate the plate at 37°C for a specific duration (e.g., 60 minutes) to allow for the auto-ADP-ribosylation of PARP14.
-
Detection: Stop the reaction and quantify the amount of ADP-ribosylation. This can be done using various methods, such as an ELISA-based assay with an anti-PAR antibody or by detecting the consumption of NAD+.
-
Data Analysis: Plot the percentage of PARP14 inhibition against the logarithm of the H10 concentration. The IC50 value is determined by fitting the data to a four-parameter logistic equation.
Caspase-3/7 Apoptosis Assay
The induction of apoptosis by H10 is quantified by measuring the activity of caspase-3 and caspase-7, key executioner caspases in the apoptotic pathway.
Materials:
-
Cancer cell line of interest (e.g., a B-cell lymphoma line)
-
Cell culture medium and supplements
-
H10 inhibitor (dissolved in DMSO)
-
Caspase-Glo® 3/7 Assay reagent (or similar)
-
White-walled 96-well plates suitable for luminescence measurements
-
Luminometer
Protocol:
-
Cell Seeding: Seed the cancer cells in a white-walled 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of H10 or vehicle control (DMSO). Include a positive control for apoptosis induction (e.g., staurosporine).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Assay Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow for cell lysis and the caspase-mediated cleavage of the substrate, which generates a luminescent signal.
-
Luminescence Measurement: Measure the luminescence in each well using a luminometer.
-
Data Analysis: Normalize the luminescence signal of the H10-treated wells to the vehicle-treated control wells. Plot the fold-change in caspase-3/7 activity against the H10 concentration.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the discovery and initial characterization of a PARP14 inhibitor like H10.
Caption: A streamlined workflow from inhibitor discovery to cellular validation.
Conclusion and Future Directions
The this compound represents a promising lead compound for the development of novel therapeutics targeting cancers and inflammatory conditions where PARP14 plays a pathogenic role. Its well-defined mechanism of action as a bidentate inhibitor and its demonstrated ability to induce apoptosis in cancer cells provide a strong rationale for further investigation. Future research should focus on comprehensive structure-activity relationship studies to optimize its potency and selectivity, as well as in vivo studies to evaluate its efficacy and pharmacokinetic properties in relevant disease models. A deeper understanding of its impact on various signaling pathways will further elucidate its therapeutic potential and aid in the identification of patient populations most likely to benefit from H10-based therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Research Progress on PARP14 as a Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP-14 Functions as a Transcriptional Switch for Stat6-dependent Gene Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PARP-14 functions as a transcriptional switch for Stat6-dependent gene activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PARP14 promotes the Warburg effect in hepatocellular carcinoma by inhibiting JNK1-dependent PKM2 phosphorylation and activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PARP14 promotes the Warburg effect in hepatocellular carcinoma by inhibiting JNK1-dependent PKM2 phosphorylation and activation - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the PARP14 Inhibitor H10: Mechanisms and Effects on Cell Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Poly(ADP-ribose) polymerase 14 (PARP14), also known as ARTD8 or BAL2, is a mono-ADP-ribosyltransferase that has emerged as a significant drug target in oncology and inflammatory diseases.[1][2][3][4] PARP14 is a large, multi-domain protein that plays a critical role in various cellular processes, including the regulation of gene transcription, DNA damage repair, and crucial cell signaling pathways that govern cell survival and proliferation.[1][2][3] Its overexpression in certain cancers, such as B-cell lymphoma and hepatocellular carcinoma, underscores its importance in tumorigenesis.[1] H10 is a small molecule inhibitor identified as a potent and selective antagonist of PARP14's catalytic activity.[5][6] This technical guide provides an in-depth overview of PARP14's role in key signaling pathways, presents quantitative data on the H10 inhibitor, details relevant experimental protocols, and visualizes the complex molecular interactions and workflows.
Introduction to PARP14
PARP14 is a member of the PARP superfamily, which utilizes nicotinamide adenine dinucleotide (NAD+) as a substrate to transfer ADP-ribose units onto target proteins.[1][3][4] Unlike the well-studied PARP1, PARP14 exclusively catalyzes mono-ADP-ribosylation (MARylation).[7] Its structure is characterized by three N-terminal macrodomains, which can bind to ADP-ribose, a WWE domain, and a C-terminal catalytic domain responsible for its enzymatic activity.[1][2][3] This multi-domain architecture allows PARP14 to function as a scaffold and an enzyme, integrating various cellular signals to control gene expression and cell fate.
PARP14's Core Function in Cell Signaling Pathways
PARP14 is a pivotal regulator in several key signaling cascades critical for cell survival, proliferation, and immune response. Its inhibition by molecules like H10 can significantly disrupt these pro-survival pathways.
The IL-4/STAT6 Signaling Pathway
One of the most well-characterized roles of PARP14 is as a transcriptional coactivator for the Signal Transducer and Activator of Transcription 6 (STAT6).[1][3] In response to Interleukin-4 (IL-4), PARP14 is recruited to STAT6-responsive promoters.[8] Under non-stimulating conditions, PARP14 can recruit histone deacetylases (HDACs) to suppress gene expression.[8] Upon IL-4 stimulation, PARP14's enzymatic activity promotes the binding of STAT6 to its target genes, leading to the expression of pro-survival factors like BCL2 and Pim-1/2, thereby protecting B-cells from apoptosis.[7][8] This mechanism is particularly crucial in the survival of certain B-cell lymphomas.[1][7]
The JNK Signaling Pathway
PARP14 is implicated in the regulation of the c-Jun N-terminal kinase (JNK) signaling pathway, which plays a dual role in cell proliferation and apoptosis.[1] Specifically, a JNK2-PARP14-JNK1 axis has been identified, particularly in multiple myeloma cells.[1][9] In this context, JNK2 can increase the expression of PARP14.[9] PARP14 then interacts with and inhibits the pro-apoptotic kinase JNK1.[10][9] By suppressing JNK1 signaling, PARP14 promotes cell survival.[9] Inhibition of PARP14 can therefore unleash the pro-apoptotic activity of JNK1, contributing to cancer cell death.[10]
The NF-κB Signaling Pathway
Emerging evidence suggests that PARP14 plays a role in regulating the nuclear factor-kappa B (NF-κB) signaling pathway, a central mediator of inflammation.[11][12] Studies in macrophages have shown that PARP14 can inhibit the inflammatory response by modulating the NF-κB pathway.[11][12] Loss of PARP14 leads to a more robust inflammatory response upon stimulation with lipopolysaccharide (LPS).[11] While the precise molecular mechanism is still under investigation, it is proposed that PARP14 may regulate the activity of NF-κB transcription factors, thereby controlling the expression of inflammatory cytokines.[11][13]
The PARP14 Inhibitor: H10
H10 was discovered through a small molecule microarray-based screening strategy designed to identify potent and selective PARP inhibitors. It is a selective inhibitor of PARP14.[5] The primary mechanism of action for H10 is the competitive inhibition of PARP14's catalytic domain, preventing the transfer of ADP-ribose from NAD+ to target proteins. By blocking this enzymatic function, H10 effectively counteracts the pro-survival signals transduced by PARP14, ultimately leading to caspase-3/7-mediated apoptosis in susceptible cancer cells.[5]
Quantitative Data: H10 Inhibitory Activity
The potency and selectivity of H10 have been quantified through biochemical assays. This data is crucial for its application as a chemical probe and for further therapeutic development.
| Compound | Target | IC₅₀ (nM) | Selectivity vs. PARP1 | Reference |
| H10 | PARP14 | 490 | ~24-fold | [14][5] |
Experimental Protocols
To study the effects of H10 and other PARP14 inhibitors, several key experimental procedures are employed. The following sections provide detailed, generalized methodologies.
In Vitro PARP14 Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against PARP14's auto-ADP-ribosylation activity.
Methodology:
-
Reagents: Purified recombinant PARP14 enzyme, assay buffer (e.g., 50 mM HEPES pH 8.0, 10 mM MgCl₂), NAD+ substrate, and the test inhibitor (H10).
-
Reaction Setup: In a 96-well or 384-well plate, combine the PARP14 enzyme with serial dilutions of the inhibitor H10.
-
Initiation: Start the enzymatic reaction by adding NAD+. For radiometric assays, [³H]NAD+ is used.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 120 minutes).
-
Detection:
-
RapidFire Mass Spectrometry (RF-MS): Quench the reaction and directly measure the substrate (NAD+) and product (nicotinamide) to determine substrate conversion.[6]
-
Radiometric Assay: Stop the reaction and capture the radiolabeled, auto-ribosylated PARP14 on a filter. Measure the incorporated radioactivity using a scintillation counter.[6]
-
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.
Cell Viability and Apoptosis Assay
This protocol assesses the effect of H10 on cell survival and its ability to induce apoptosis.
Methodology:
-
Cell Culture: Seed cancer cells (e.g., a B-cell lymphoma line) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of H10 or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified duration (e.g., 48 or 72 hours).
-
Detection of Apoptosis:
-
Use a luminescent-based assay kit (e.g., Caspase-Glo® 3/7) that measures the activity of caspases 3 and 7, which are key executioners of apoptosis.
-
Add the reagent directly to the wells, incubate as per the manufacturer's instructions, and measure luminescence with a plate reader.
-
-
Data Analysis: Normalize the luminescence signals to the vehicle-treated control cells. Plot cell viability or caspase activity against the inhibitor concentration to determine the EC₅₀.
Western Blotting for Signaling Pathway Analysis
This protocol is used to detect changes in the expression or phosphorylation status of key proteins within a signaling pathway following H10 treatment.
Methodology:
-
Cell Treatment and Lysis: Treat cells with H10 for various time points or at different concentrations. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-STAT6, total JNK1, or PARP14).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Conclusion
The PARP14 inhibitor H10 serves as a valuable chemical tool for dissecting the complex roles of PARP14 in cellular signaling. Its ability to selectively inhibit PARP14's enzymatic activity has confirmed the importance of this function in driving pro-survival pathways, including the IL-4/STAT6 and JNK signaling cascades. By disrupting these pathways, H10 effectively induces apoptosis in cancer cells that are dependent on PARP14 activity. The data and protocols presented in this guide offer a framework for researchers and drug development professionals to further investigate PARP14 biology and advance the development of targeted therapies against this promising molecular target.
References
- 1. Frontiers | Research Progress on PARP14 as a Drug Target [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Research Progress on PARP14 as a Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Progress on PARP14 as a Drug Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - MedChem Express [bioscience.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. PARP14: A key ADP-ribosylating protein in host–virus interactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PARP-14 Functions as a Transcriptional Switch for Stat6-dependent Gene Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PARP enzymes and mono-ADP-ribosylation: advancing the connection from interferon-signalling to cancer biology | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 10. PARP14 promotes the Warburg effect in hepatocellular carcinoma by inhibiting JNK1-dependent PKM2 phosphorylation and activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. biorxiv.org [biorxiv.org]
- 13. PARP Inhibitor Inhibits the Vasculogenic Mimicry through a NF-κB-PTX3 Axis Signaling in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for PARP14 Inhibitor H10
For research use only. Not for use in diagnostic procedures.
Introduction
Poly(ADP-ribose) polymerase 14 (PARP14), also known as ARTD8 or BAL2, is a member of the PARP family of enzymes that catalyze the transfer of ADP-ribose units to target proteins. PARP14 is a mono(ADP-ribosyl)transferase (mART) that has been implicated in a variety of cellular processes, including DNA damage repair, transcriptional regulation, and immune responses.[1][2] Dysregulation of PARP14 activity has been linked to various diseases, including cancer and inflammatory disorders, making it an attractive therapeutic target.[3]
H10 is a potent and selective small molecule inhibitor of PARP14.[1][4] It was discovered through a small molecule microarray-based screening approach and has been shown to have greater than 20-fold selectivity for PARP14 over PARP1.[1] H10 acts as a bidentate inhibitor, occupying both the nicotinamide and the adenine subsites of the PARP14 catalytic domain.[1][5] Mechanistically, H10 has been demonstrated to induce caspase-3/7-mediated apoptosis in tumor cells and can be used to chemically probe the endogenous functions of PARP14.[4]
Note on Nomenclature: It is important to distinguish the PARP14 inhibitor H10 (CAS: 2084811-68-5) from a peptide inhibitor of Anterior Gradient 2 (AGR2), which is also referred to as H10 in some literature.[6] This document pertains exclusively to the small molecule inhibitor of PARP14.
Data Presentation
The following tables summarize the quantitative data available for the this compound.
| Parameter | Value | Reference |
| Biochemical IC50 (PARP14) | 490 nM | [4] |
| Selectivity | >20-fold vs. PARP1 | [1] |
| Molecular Formula | C₂₄H₂₇N₇O₇S | [6] |
| Molecular Weight | 557.58 g/mol | [6] |
Signaling Pathways
PARP14 is a key regulator in several signaling pathways. Its inhibition by H10 can modulate these pathways, leading to downstream cellular effects.
Caption: PARP14 signaling pathways and the inhibitory action of H10.
Experimental Protocols
PARP14 Enzymatic Activity Assay (Chemiluminescent)
This protocol is adapted from commercially available PARP14 chemiluminescent assay kits and is suitable for determining the IC50 of H10.
Materials:
-
Recombinant human PARP14 enzyme
-
Histone-coated 96-well white plates
-
PARP assay buffer (e.g., 50 mM HEPES pH 8.0, 10 mM MgCl₂)
-
Biotinylated NAD+
-
H10 inhibitor stock solution (in DMSO)
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Plate reader with chemiluminescence detection capabilities
Procedure:
-
Plate Preparation: Use pre-coated histone plates or coat high-binding 96-well white plates with histones overnight at 4°C. Wash plates with PBST (PBS with 0.05% Tween-20) and block with a suitable blocking buffer.
-
Compound Preparation: Prepare a serial dilution of H10 in DMSO. Further dilute in PARP assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Reaction Setup:
-
Add PARP assay buffer to all wells.
-
Add the diluted H10 or vehicle (DMSO) to the respective wells.
-
Add recombinant PARP14 enzyme to all wells except the "blank" controls.
-
Initiate the reaction by adding biotinylated NAD+ to all wells.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Detection:
-
Wash the plate multiple times with PBST.
-
Add Streptavidin-HRP diluted in blocking buffer to each well and incubate for 30-60 minutes at room temperature.
-
Wash the plate again with PBST.
-
Add the chemiluminescent HRP substrate to each well.
-
Immediately measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each H10 concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Cell Viability Assay (MTT Assay)
This protocol describes a general method to assess the effect of H10 on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
H10 inhibitor stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of H10. Include a vehicle control (DMSO) and a no-treatment control. The final DMSO concentration should be below 0.1%.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate the IC50 value from the dose-response curve.
Caspase-3/7 Activity Assay
This assay is used to confirm that H10 induces apoptosis via the activation of caspases 3 and 7.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
White-walled 96-well plates
-
H10 inhibitor stock solution (in DMSO)
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a density of 10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of H10 (including a concentration at or above the cell viability IC50) and a vehicle control for 24-48 hours.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix the plate gently and incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence in each well using a luminometer.
-
Data Analysis: Compare the luminescence signal of H10-treated cells to the vehicle control to determine the fold-increase in caspase-3/7 activity.
Experimental Workflow
The following diagram illustrates a typical workflow for the characterization of the this compound.
Caption: A logical workflow for characterizing the this compound.
References
- 1. Small Molecule Microarray Based Discovery of PARP14 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small Molecule Microarray Based Discovery of PARP14 Inhibitors. | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. medkoo.com [medkoo.com]
Application Notes and Protocols for the PARP14 Inhibitor H10 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the selective PARP14 inhibitor, H10, in a variety of cell culture-based experiments. This document includes an overview of H10, its mechanism of action, quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows.
Introduction to H10
H10 is a potent and selective small molecule inhibitor of Poly(ADP-ribose) polymerase 14 (PARP14). PARP14 is a member of the PARP family of enzymes that play crucial roles in various cellular processes, including DNA repair, transcriptional regulation, and signal transduction. Dysregulation of PARP14 activity has been implicated in several diseases, including cancer and inflammatory disorders. H10 exerts its effects by binding to the NAD+ binding pocket of PARP14, thereby inhibiting its catalytic activity. Notably, H10 has been shown to induce caspase-3/7-mediated apoptosis in cancer cells.[1]
Quantitative Data for H10
The following table summarizes the key quantitative parameters of H10, providing a reference for experimental design.
| Parameter | Value | Notes | Reference(s) |
| Biochemical IC50 (PARP14) | 490 nM | This value represents the concentration of H10 required to inhibit 50% of purified PARP14 enzyme activity in a biochemical assay. | [1] |
| Selectivity | ~24-fold over PARP1 | H10 is significantly more selective for PARP14 compared to PARP1, another well-studied member of the PARP family. | [1] |
| Cell Viability IC50 | 9–12 μM | The concentration of H10 required to reduce the viability of cancer cell lines by 50%. This value is typically higher than the biochemical IC50 due to factors such as cell membrane permeability and cellular metabolism. | |
| Effective Concentration for Migration Inhibition | 10 µg/mL | This concentration has been shown to impede the migration of breast and prostate cancer cell lines. |
Signaling Pathways Involving PARP14
PARP14 is a critical regulator of several signaling pathways. Understanding these pathways is essential for designing experiments and interpreting data when using the H10 inhibitor.
PARP14 in IL-4/STAT6 Signaling
PARP14 acts as a coactivator for the transcription factor STAT6, which is a key mediator of Interleukin-4 (IL-4) signaling. IL-4 plays a significant role in the immune response and can promote the survival and proliferation of certain cancer cells. By inhibiting PARP14, H10 can disrupt the IL-4/STAT6 signaling axis, leading to reduced expression of downstream target genes.
IL-4/STAT6 signaling pathway and the inhibitory action of H10 on PARP14.
PARP14 in NF-κB Signaling
PARP14 has been shown to regulate the NF-κB signaling pathway, a central player in inflammation and cancer. The precise role of PARP14 in this pathway can be cell-type dependent, but its inhibition by H10 can modulate the expression of NF-κB target genes involved in cell survival and inflammation.
NF-κB signaling pathway and the modulatory role of PARP14, a target of H10.
Experimental Protocols
The following protocols provide a starting point for using H10 in cell culture. It is recommended to optimize these protocols for your specific cell line and experimental conditions.
Cell Viability/Cytotoxicity Assay
This protocol is designed to determine the IC50 value of H10 in a specific cell line.
Workflow for determining the IC50 of H10 using a cell viability assay.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
PARP14 inhibitor H10
-
DMSO (for stock solution)
-
Cell viability reagent (e.g., MTT, MTS, or ATP-based assay kits)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
H10 Preparation: Prepare a 10 mM stock solution of H10 in DMSO. From this stock, prepare a series of dilutions in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO at the same final concentration as the highest H10 concentration).
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared H10 dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Western Blot Analysis
This protocol can be used to assess the effect of H10 on the expression or phosphorylation of proteins in relevant signaling pathways.
Materials:
-
Cell line of interest
-
6-well or 10 cm cell culture plates
-
This compound
-
DMSO
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-STAT6, anti-cleaved caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentration of H10 (e.g., 10 µM) or vehicle control for a specified time (e.g., 16-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer them to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is used to quantify the induction of apoptosis by H10.
Workflow for assessing apoptosis induction by H10 using Annexin V/PI staining.
Materials:
-
Cell line of interest
-
6-well cell culture plates
-
This compound
-
DMSO
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of H10 or vehicle control for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Troubleshooting
-
Low Potency in Cell-Based Assays: If the observed IC50 is much higher than expected, consider factors such as inhibitor stability in the medium, cell membrane permeability, or the presence of efflux pumps in your cell line.
-
Inconsistent Results: Ensure consistent cell seeding density, inhibitor concentrations, and incubation times. Use a positive control for apoptosis (e.g., staurosporine) to validate the assay.
-
High Background in Western Blots: Optimize blocking conditions and antibody concentrations. Ensure thorough washing steps.
Conclusion
The this compound is a valuable tool for investigating the biological roles of PARP14 in various cellular contexts. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute experiments to further elucidate the therapeutic potential of targeting PARP14. As with any experimental system, optimization for specific cell lines and conditions is crucial for obtaining reliable and reproducible results.
References
Application Notes and Protocols for PARP14 Inhibitor H10 Cell-Based Assay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase 14 (PARP14), also known as ARTD8 or BAL2, is a member of the PARP superfamily of enzymes that catalyze the transfer of ADP-ribose units to target proteins. PARP14 is a mono-ADP-ribosyltransferase (mART) and is distinguished by its large size and multiple domains, including three macrodomains that recognize ADP-ribosylation.[1] Emerging evidence highlights PARP14 as a critical regulator in various cellular processes, including DNA damage repair, inflammatory responses, and cell survival pathways, making it a compelling therapeutic target for cancers and inflammatory diseases.[1][2]
Notably, PARP14 is a key component of the Interleukin-4 (IL-4) signaling pathway, where it acts as a coactivator for the signal transducer and activator of transcription 6 (STAT6).[3][4][5] In certain malignancies, such as B-cell lymphomas, the IL-4/STAT6 pathway is crucial for cell survival and proliferation.[6] PARP14 facilitates STAT6-dependent gene expression, and its inhibition can abrogate these pro-survival signals.[3][4][5]
The small molecule H10 has been identified as a selective inhibitor of PARP14 with an IC50 of 490 nM, demonstrating approximately 24-fold selectivity over PARP1.[7][8] Studies have shown that H10 induces caspase-3/7-mediated apoptosis in cancer cells, highlighting its potential as a therapeutic agent.[7][8]
These application notes provide detailed protocols for cell-based assays to characterize the activity of the PARP14 inhibitor H10. The described assays are designed to assess the inhibitor's effect on cell viability, its ability to induce apoptosis, and its impact on the PARP14-mediated IL-4/STAT6 signaling pathway in a relevant cellular context, such as B-cell lymphoma.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PARP14-mediated signaling pathway and the general experimental workflow for evaluating the H10 inhibitor.
Caption: PARP14-mediated IL-4/STAT6 signaling pathway.
Caption: General experimental workflow for evaluating H10.
Quantitative Data Summary
The following tables summarize representative quantitative data for the this compound.
Table 1: In Vitro Potency of H10 Inhibitor
| Parameter | Value | Reference |
| Target | PARP14 | [7][8] |
| IC50 | 490 nM | [7][8] |
| Selectivity | ~24-fold vs. PARP1 | [7][8] |
Table 2: Cellular Activity of H10 in OCI-Ly1 B-cell Lymphoma Cells (Representative Data)
| Assay | Endpoint | H10 EC50 (µM) |
| Cell Viability (72h) | ATP Levels | 1.5 |
| Apoptosis (48h) | Caspase-3/7 Activity | 2.1 |
| Target Engagement (24h) | Inhibition of IL-4 induced CD23 expression | 0.8 |
Experimental Protocols
Cell Culture
Cell Line: OCI-Ly1 (Human B-cell lymphoma)
Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
Culture Conditions: Maintain cells in suspension culture at 37°C in a humidified atmosphere with 5% CO2. Cell density should be maintained between 2 x 10^5 and 1 x 10^6 cells/mL.
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
Objective: To determine the effect of H10 on the viability of OCI-Ly1 cells.
Materials:
-
OCI-Ly1 cells
-
Culture media
-
This compound (stock solution in DMSO)
-
White, opaque 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Harvest OCI-Ly1 cells in exponential growth phase and adjust the cell density to 2 x 10^5 cells/mL in fresh culture medium.
-
Seed 50 µL of the cell suspension (10,000 cells/well) into a white, opaque 96-well plate.
-
Prepare a serial dilution of H10 inhibitor in culture medium. The final DMSO concentration should not exceed 0.1%.[9] Include a vehicle control (DMSO only).
-
Add 50 µL of the diluted H10 inhibitor or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the half-maximal effective concentration (EC50) by plotting the percentage of viable cells against the logarithm of the H10 concentration and fitting the data to a four-parameter logistic curve.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
Objective: To quantify the induction of apoptosis by H10 through the measurement of caspase-3 and -7 activities.
Materials:
-
OCI-Ly1 cells
-
Culture media
-
This compound (stock solution in DMSO)
-
White, opaque 96-well plates
-
Caspase-Glo® 3/7 Assay kit
-
Luminometer
Protocol:
-
Follow steps 1-4 of the Cell Viability Assay protocol.
-
Incubate the plate for 48 hours at 37°C and 5% CO2.
-
Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
Gently mix the contents of the wells using a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1 to 2 hours.
-
Measure the luminescence of each sample in a plate-reading luminometer.
-
Determine the EC50 for apoptosis induction as described for the viability assay.
Target Engagement: Inhibition of IL-4 Induced CD23 Expression (qPCR)
Objective: To assess the ability of H10 to inhibit PARP14's function in the IL-4/STAT6 signaling pathway by measuring the expression of a downstream target gene, FCER2 (CD23).[4]
Materials:
-
OCI-Ly1 cells
-
Culture media
-
This compound (stock solution in DMSO)
-
Recombinant human IL-4
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for FCER2 (CD23) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Protocol:
-
Seed OCI-Ly1 cells at a density of 5 x 10^5 cells/mL in 6-well plates.
-
Pre-treat the cells with various concentrations of H10 or vehicle control (DMSO) for 2 hours.
-
Stimulate the cells with 10 ng/mL of recombinant human IL-4 for 24 hours. Include an unstimulated control.
-
Harvest the cells, wash with ice-cold PBS, and pellet by centrifugation.
-
Extract total RNA from the cell pellets using a suitable RNA extraction kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform quantitative PCR (qPCR) using the synthesized cDNA, qPCR master mix, and primers for FCER2 and the housekeeping gene.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in FCER2 expression normalized to the housekeeping gene.
-
Plot the fold change in gene expression against the H10 concentration to determine the inhibitor's effect on IL-4-induced gene expression.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 3. PARP-14 Functions as a Transcriptional Switch for Stat6-dependent Gene Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP14 is a novel target in STAT6 mutant follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PARP-14 functions as a transcriptional switch for Stat6-dependent gene activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PARP-14, a member of the B aggressive lymphoma family, transduces survival signals in primary B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound - MedChem Express [bioscience.co.uk]
- 9. This compound | PARP | TargetMol [targetmol.com]
Application Notes and Protocols for PARP14 Auto-Ribosylation Assay with H10 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting a Poly(ADP-ribose) Polymerase 14 (PARP14) auto-ribosylation assay, with a specific focus on utilizing the H10 inhibitor for quantitative analysis. This document outlines the necessary reagents, step-by-step procedures, and data analysis techniques. Additionally, it includes diagrams of key signaling pathways involving PARP14 to provide a broader biological context.
Introduction
Poly(ADP-ribose) polymerase 14 (PARP14), also known as ARTD8, is a member of the PARP family of enzymes that catalyze the transfer of ADP-ribose units from NAD+ to target proteins, a post-translational modification known as ADP-ribosylation. PARP14 is a mono-ADP-ribosyltransferase (mART) and has been implicated in various cellular processes, including the regulation of immune responses, inflammation, and cancer cell survival. Its role in signaling pathways such as the IL-4/STAT6, NF-κB, and JNK pathways makes it an attractive target for therapeutic intervention.
The H10 inhibitor is a small molecule designed to selectively inhibit the catalytic activity of PARP14. Understanding the potency and mechanism of action of H10 is crucial for its development as a potential therapeutic agent. This document provides a robust method for assessing the inhibitory effect of H10 on PARP14's auto-ribosylation activity, a key measure of its enzymatic function.
Data Presentation
The inhibitory activity of the H10 inhibitor on PARP14 auto-ribosylation can be quantified and summarized. The following table presents key quantitative data for the H10 inhibitor.
| Inhibitor | Target | IC50 | Selectivity |
| H10 | PARP14 | 490 nM[1][2] | ~24-fold over PARP1[1][2] |
Table 1: Quantitative data for the H10 inhibitor against PARP14. The IC50 value represents the concentration of the inhibitor required to reduce the enzymatic activity of PARP14 by 50%.
Experimental Protocols
This section details two common methods for assessing PARP14 auto-ribosylation: a general biochemical assay and a more specific chemiluminescent assay.
Protocol 1: General Biochemical PARP14 Auto-Mono-ADP-Ribosylation (auto-MARylation) Assay
This protocol is adapted from a general method for assessing PARP14 auto-ribosylation and can be used to evaluate the effect of the H10 inhibitor.
Materials and Reagents:
-
Recombinant human PARP14 enzyme
-
H10 inhibitor (stock solution in DMSO)
-
Nicotinamide adenine dinucleotide (NAD+)
-
Biotinylated NAD+ (for detection)
-
Reaction Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 4 mM MgCl2, 0.2 mM TCEP, 0.1 mM EDTA[3]
-
Stop Solution: 100 µM PARP inhibitor (e.g., RBN012759 or PJ34) or SDS-PAGE loading buffer[3]
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
SDS-PAGE gels and blotting apparatus
-
PVDF membrane
-
Wash Buffer (e.g., TBST)
-
Blocking Buffer (e.g., 5% non-fat milk in TBST)
-
Microplate reader capable of measuring chemiluminescence
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing 1 µM of recombinant PARP14 enzyme in the reaction buffer.[3]
-
Add varying concentrations of the H10 inhibitor (e.g., in a serial dilution) to the reaction mixture. Include a vehicle control (DMSO) without the inhibitor.
-
Pre-incubate the enzyme and inhibitor for 15-30 minutes at room temperature.
-
-
Initiation of Auto-Ribosylation:
-
Initiate the reaction by adding 100 µM NAD+ (spiked with a small amount of biotinylated NAD+ for detection) to the reaction mixture.[3]
-
-
Incubation:
-
Incubate the reaction at 37°C for 30 minutes.[3]
-
-
Termination of Reaction:
-
Stop the reaction by adding an excess of a potent, non-biotinylated PARP inhibitor or by adding SDS-PAGE loading buffer.[3]
-
-
Detection of Auto-Ribosylation:
-
Separate the reaction products by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature to detect the biotinylated ADP-ribose.
-
Wash the membrane thoroughly with Wash Buffer.
-
Add the chemiluminescent HRP substrate and acquire the signal using a suitable imaging system.
-
-
Data Analysis:
-
Quantify the band intensities corresponding to auto-ribosylated PARP14.
-
Normalize the data to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the H10 inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Chemiluminescent PARP14 Auto-Ribosylation Assay
This protocol utilizes a commercially available kit format for a more streamlined and high-throughput assessment of PARP14 activity.
Materials and Reagents (typically provided in a kit):
-
Recombinant PARP14 enzyme
-
Histone-coated 96-well plate (serves as a substrate for PARP14, though auto-ribosylation is the primary focus here, this format is common for inhibitor screening)
-
Biotinylated NAD+
-
Assay Buffer
-
Wash Buffer
-
Streptavidin-HRP
-
Chemiluminescent Substrate
-
H10 Inhibitor
Procedure:
-
Reagent Preparation:
-
Prepare the 1x PARP Assay Buffer and other reagents as per the kit's instructions.
-
Prepare serial dilutions of the H10 inhibitor at concentrations 10-fold higher than the desired final concentrations.[4]
-
-
Reaction Setup:
-
To a histone-coated 96-well plate, add 25 µl of the Master Mix containing Assay Buffer, Biotinylated NAD+, and DTT to every well.[4]
-
Add 5 µl of the diluted H10 inhibitor to the designated "Test Inhibitor" wells.
-
Add 5 µl of a diluent solution (e.g., 10% DMSO in Assay Buffer) to the "Positive Control" and "Blank" wells.[4]
-
-
Enzyme Addition and Incubation:
-
Thaw the PARP14 enzyme on ice. Dilute the enzyme to the recommended concentration (e.g., 1.7 ng/µl) with 1x PARP Assay Buffer.[4]
-
Initiate the reaction by adding 20 µl of the diluted PARP14 enzyme to the "Positive Control" and "Test Inhibitor" wells.[4]
-
Add 20 µl of 1x PARP Assay Buffer to the "Blank" wells.[4]
-
Incubate the plate at room temperature for 1 hour.[4]
-
-
Detection:
-
Wash the plate three times with 200 µl of PBST Buffer per well.[4]
-
Dilute Streptavidin-HRP (e.g., 50-fold) with Blocking Buffer and add 50 µl to each well.[4]
-
Incubate for 30 minutes at room temperature.[4]
-
Wash the plate three times with 200 µl of PBST Buffer per well.[4]
-
Prepare the chemiluminescent substrate by mixing Substrate A and Substrate B and add 100 µl to each well.[4]
-
Immediately read the chemiluminescence using a microplate reader.[4]
-
-
Data Analysis:
-
Subtract the "Blank" reading from all other values.
-
Calculate the percent inhibition for each concentration of the H10 inhibitor relative to the "Positive Control".
-
Plot the percent inhibition versus the log of the inhibitor concentration and determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involving PARP14 and a typical experimental workflow for the auto-ribosylation assay.
Caption: Experimental workflow for the PARP14 auto-ribosylation assay.
Caption: PARP14 in the IL-4/STAT6 signaling pathway.
Caption: Putative role of PARP14 in modulating the NF-κB signaling pathway.
Caption: Role of PARP14 in the JNK signaling pathway, promoting cell survival.
References
Application Notes and Protocols for Intracellular PARP14 Stability Assay Using H10
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase 14 (PARP14) is a key enzyme involved in a variety of cellular processes, including DNA damage repair, transcriptional regulation, and immune responses.[1][2][3] Its dysregulation has been implicated in the progression of various cancers and inflammatory diseases, making it an attractive target for therapeutic intervention.[3][4] Understanding the intracellular stability of PARP14 and how it is modulated by small molecule inhibitors is crucial for the development of effective targeted therapies.
This document provides a detailed protocol for assessing the intracellular stability of PARP14 using a cycloheximide (CHX) chase assay in combination with the selective PARP14 inhibitor, H10. H10 is a potent and selective inhibitor of PARP14's catalytic activity.[5] The binding of inhibitors to the catalytic domain of a protein can sometimes lead to conformational changes that affect its stability, often by making it more or less susceptible to degradation by the ubiquitin-proteasome system.[6][7] The CHX chase assay is a widely used method to determine the half-life of a protein by inhibiting de novo protein synthesis and observing the rate of its degradation over time.[8][9][10][11]
These application notes will guide researchers through the experimental workflow, from cell culture and treatment to data acquisition and analysis. The provided protocols and diagrams are intended to facilitate the successful implementation of this assay for the evaluation of PARP14 stability in response to inhibitor treatment.
Signaling Pathways and Logical Relationships
PARP14 Signaling and Degradation Pathway
The following diagram illustrates the central role of PARP14 in cellular signaling and its regulation by the ubiquitin-proteasome system. PARP14 is involved in the IL-4/STAT6 signaling pathway, where it can act as a transcriptional co-regulator.[4] It also has roles in the JNK signaling pathway.[4] The degradation of PARP14 is primarily mediated by the ubiquitin-proteasome pathway, where the protein is tagged with ubiquitin by E3 ligases, marking it for degradation by the proteasome.[6][7]
Caption: PARP14 signaling pathways and its degradation via the ubiquitin-proteasome system.
Experimental Workflow
The experimental workflow for the intracellular PARP14 stability assay using a cycloheximide chase is outlined below. This process involves cell culture, treatment with the PARP14 inhibitor H10 and cycloheximide, harvesting of cells at various time points, and subsequent analysis of PARP14 protein levels by Western blotting.
Caption: Workflow for the cycloheximide chase assay to determine PARP14 stability.
Experimental Protocols
Materials and Reagents
-
Cell Line: A human cell line endogenously expressing PARP14 (e.g., HeLa, A549, or a relevant cancer cell line).
-
Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: To be dissolved in DMSO to a stock concentration of 10 mM.
-
Cycloheximide (CHX): To be dissolved in DMSO to a stock concentration of 100 mg/mL.
-
Vehicle Control: DMSO.
-
Proteasome Inhibitor (Optional Control): MG132, to be dissolved in DMSO to a stock concentration of 10 mM.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE Gels and Buffers.
-
PVDF Membrane.
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST.
-
Primary Antibodies: Rabbit anti-PARP14, Mouse anti-GAPDH (or other suitable loading control).
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
-
Enhanced Chemiluminescence (ECL) Substrate.
-
Imaging System: For Western blot detection.
Protocol: Cycloheximide Chase Assay for PARP14 Stability
-
Cell Seeding:
-
Seed the chosen cell line in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Inhibitor Pre-treatment:
-
The following day, treat the cells with the desired concentration of H10 (e.g., 1 µM, 5 µM, 10 µM) or an equivalent volume of DMSO (vehicle control) for 2-4 hours.
-
For a positive control for protein stabilization, a separate set of wells can be treated with a proteasome inhibitor like MG132 (e.g., 10 µM) for 2 hours prior to CHX addition.
-
-
Cycloheximide Treatment (The "Chase"):
-
Cell Harvesting:
-
Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
To harvest, aspirate the medium, wash the cells once with ice-cold PBS, and then add 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysates on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Western Blot Analysis:
-
Normalize the protein concentration for all samples. Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against PARP14 and a loading control (e.g., GAPDH) overnight at 4°C.
-
The following day, wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Data Analysis
-
Quantification of Band Intensities:
-
Use image analysis software (e.g., ImageJ) to quantify the band intensity for PARP14 and the loading control at each time point for both the vehicle-treated and H10-treated samples.
-
-
Normalization:
-
Normalize the PARP14 band intensity to the corresponding loading control band intensity for each time point.
-
-
Calculation of Protein Half-Life:
-
For each treatment condition, plot the normalized PARP14 intensity (as a percentage of the t=0 intensity) against time.
-
Fit the data to a one-phase exponential decay curve to calculate the half-life (t1/2) of PARP14.
-
Compare the half-life of PARP14 in H10-treated cells to that in vehicle-treated cells to determine the effect of H10 on PARP14 stability.
-
Data Presentation
The quantitative data from the cycloheximide chase assay can be summarized in a table for easy comparison.
| Treatment Group | Time (hours) | Normalized PARP14 Level (as % of t=0) | Calculated Half-life (hours) |
| Vehicle (DMSO) | 0 | 100 | \multirow{5}{}{~X hours} |
| 2 | ~90 | ||
| 4 | ~75 | ||
| 8 | ~50 | ||
| 12 | ~30 | ||
| 24 | ~10 | ||
| H10 (10 µM) | 0 | 100 | \multirow{5}{}{~Y hours} |
| 2 | ~98 | ||
| 4 | ~90 | ||
| 8 | ~80 | ||
| 12 | ~70 | ||
| 24 | ~50 | ||
| MG132 (10 µM) | 0 | 100 | \multirow{5}{*}{Significantly Increased} |
| 2 | ~100 | ||
| 4 | ~100 | ||
| 8 | ~98 | ||
| 12 | ~95 | ||
| 24 | ~90 |
Note: The values in this table are hypothetical and for illustrative purposes only. Actual results will vary depending on the cell line and experimental conditions.
Conclusion
The protocol described provides a robust framework for investigating the intracellular stability of PARP14 and the impact of the selective inhibitor H10. By employing a cycloheximide chase assay followed by quantitative Western blotting, researchers can accurately determine the half-life of PARP14 and assess whether inhibition of its catalytic activity leads to its stabilization or destabilization. This information is critical for understanding the mechanism of action of PARP14 inhibitors and for the development of novel cancer therapeutics. Further experiments, such as co-immunoprecipitation with ubiquitin, can be performed to confirm the role of the ubiquitin-proteasome pathway in H10-mediated changes in PARP14 stability.
References
- 1. PARP14 and PARP9/DTX3L regulate interferon-induced ADP-ribosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mono-ADP-ribosylation by PARP10 and PARP14 in genome stability [ouci.dntb.gov.ua]
- 3. Gene - PARP14 [maayanlab.cloud]
- 4. Research Progress on PARP14 as a Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. embopress.org [embopress.org]
- 8. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of Protein Stability by the Cycloheximide Chase Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of PARP14 Inhibitor H10
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the in vivo evaluation of H10, a selective PARP14 inhibitor. The protocols outlined below are intended to serve as a guide for preclinical studies aimed at assessing the efficacy, pharmacokinetics, pharmacodynamics, and safety of H10 in cancer models.
Introduction to PARP14 and H10 Inhibitor
Poly(ADP-ribose) polymerase 14 (PARP14) is a member of the PARP enzyme family involved in various cellular processes, including DNA damage repair, transcriptional regulation, and signal transduction.[1][2][3] PARP14 is frequently overexpressed in several cancer types, including B-cell lymphomas, multiple myeloma, prostate cancer, and hepatocellular carcinoma, making it a promising therapeutic target.[1][2][4] The inhibitor H10 is a selective small molecule inhibitor of PARP14 with a reported IC50 of 490 nM and demonstrates approximately 24-fold selectivity over PARP1.[5] In vitro studies have shown that H10 can induce caspase-3/7-mediated apoptosis in cancer cells.[5]
Signaling Pathway of PARP14 in Cancer
PARP14 plays a multifaceted role in promoting cancer cell survival and proliferation. One key mechanism involves its regulation of the IL-4/STAT6 signaling pathway, which is crucial for the survival of certain B-cell malignancies.[1][6] Additionally, PARP14 has been shown to inhibit the pro-apoptotic JNK1 signaling pathway and promote glycolysis in cancer cells.[2][6] Its involvement in homologous recombination DNA repair also suggests a role in genomic stability.[1]
Caption: Simplified PARP14 signaling pathway in cancer cells.
In Vivo Study Design and Experimental Workflow
The following workflow outlines a typical in vivo study to evaluate the anti-tumor efficacy of the PARP14 inhibitor H10.
Caption: General experimental workflow for an in vivo H10 efficacy study.
Experimental Protocols
-
Animal Model: Severe combined immunodeficient (SCID) or athymic nude mice are recommended for xenograft models. The choice of mouse strain should be appropriate for the cancer cell line being used.
-
Cell Line Selection: Choose a cancer cell line with documented high expression of PARP14 (e.g., specific subtypes of diffuse large B-cell lymphoma or multiple myeloma cell lines).
-
Implantation:
-
Culture the selected cancer cells to 80-90% confluency.
-
Harvest and resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel.
-
Subcutaneously inject 1-5 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
-
Dose Formulation: H10 should be formulated in a vehicle suitable for in vivo administration (e.g., 5% DMSO + 30% PEG300 + 65% Saline).[7] The formulation should be prepared fresh daily.
-
Dose Groups:
-
Group 1: Vehicle control
-
Group 2: H10 - Low dose (e.g., 10 mg/kg)
-
Group 3: H10 - Medium dose (e.g., 30 mg/kg)
-
Group 4: H10 - High dose (e.g., 100 mg/kg)
-
Group 5: Positive control (a standard-of-care agent for the selected cancer model, if applicable)
-
-
Administration Route: Intraperitoneal (i.p.) or oral gavage (p.o.) are common routes. The choice will depend on the physicochemical properties and preliminary pharmacokinetic data of H10.
-
Dosing Schedule: Once daily (QD) or twice daily (BID) for 14-21 consecutive days.
-
Tumor Volume Measurement: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight and Clinical Observations: Record the body weight of each animal 2-3 times per week as an indicator of general health and toxicity. Observe for any clinical signs of distress.
-
Tumor Growth Inhibition (TGI): At the end of the study, calculate the TGI for each treatment group relative to the vehicle control group.
-
PK Analysis:
-
Collect blood samples at various time points after the first and last dose of H10 (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Process blood to obtain plasma and store at -80°C.
-
Analyze H10 concentrations in plasma using a validated LC-MS/MS method.
-
Determine key PK parameters such as Cmax, Tmax, AUC, and half-life.
-
-
PD Analysis:
-
At the end of the study, collect tumor tissues.
-
Prepare tumor lysates for Western blot analysis to assess the levels of PARP14 substrate MARylation or downstream signaling molecules (e.g., p-STAT6, cleaved caspase-3) to confirm target engagement and biological effect.
-
-
Gross Observations: At necropsy, perform a gross examination of all major organs.
-
Histopathology: Collect major organs (liver, kidney, spleen, lung, heart, etc.) and tumors, fix in 10% neutral buffered formalin, and embed in paraffin. Section and stain with Hematoxylin and Eosin (H&E) for microscopic examination.
-
Clinical Chemistry and Hematology: Collect whole blood at the terminal time point for a complete blood count (CBC) and analysis of key clinical chemistry parameters to assess organ function. PARP inhibitors are known to have potential hematological toxicities.[1][8][9][10][11]
Data Presentation
The following tables provide a template for summarizing the quantitative data from the in vivo study.
Table 1: In Vivo Efficacy of H10 in Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | p-value vs. Vehicle |
| Vehicle Control | - | QD | N/A | N/A | |
| H10 | 10 | QD | |||
| H10 | 30 | QD | |||
| H10 | 100 | QD | |||
| Positive Control |
Table 2: Key Pharmacokinetic Parameters of H10
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) | Half-life (hr) |
| 10 | ||||
| 30 | ||||
| 100 |
Table 3: Summary of Toxicology Findings
| Treatment Group | Mean Body Weight Change (%) | Key Hematological Findings | Key Clinical Chemistry Findings | Major Histopathological Observations |
| Vehicle Control | ||||
| H10 (10 mg/kg) | ||||
| H10 (30 mg/kg) | ||||
| H10 (100 mg/kg) |
Conclusion
These application notes and protocols provide a detailed framework for the preclinical in vivo evaluation of the this compound. A thorough execution of these studies will be critical in determining the therapeutic potential and safety profile of H10, and for making informed decisions regarding its further development as a novel anti-cancer agent. As with any preclinical study, the specific design may need to be adapted based on the characteristics of the compound and the research questions being addressed.
References
- 1. Frontiers | Research Progress on PARP14 as a Drug Target [frontiersin.org]
- 2. academic.oup.com [academic.oup.com]
- 3. What are PARP14 inhibitors and how do they work? [synapse.patsnap.com]
- 4. PARP14 poly(ADP-ribose) polymerase family member 14 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PARP enzymes and mono-ADP-ribosylation: advancing the connection from interferon-signalling to cancer biology | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 7. This compound | PARP | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
- 9. ascopubs.org [ascopubs.org]
- 10. Frontiers | Adverse Event Profiles of PARP Inhibitors: Analysis of Spontaneous Reports Submitted to FAERS [frontiersin.org]
- 11. Hematological toxicities in PARP inhibitors: A real‐world study using FDA adverse event reporting system (FAERS) database - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Co-crystallization of PARP14 with Inhibitor H10 for Structural-Based Drug Design
Introduction
Poly(ADP-ribose) polymerase 14 (PARP14), also known as ARTD8 or BAL2, is a member of the PARP enzyme family that utilizes NAD+ as a substrate to catalyze the mono-ADP-ribosylation of target proteins.[1] PARP14 is a large, multi-domain protein implicated in various cellular processes, including DNA damage repair, transcriptional regulation, and immune responses.[2][3] Notably, it plays a critical role in the IL-4/STAT6 signaling pathway, promoting the survival and proliferation of certain cancer cells, such as diffuse large B-cell lymphoma.[1][2] This makes PARP14 a compelling therapeutic target for cancers and inflammatory diseases.[1][4]
Small molecule inhibitors are crucial tools for validating novel drug targets and developing new therapeutics. H10 has been identified as a potent and selective inhibitor of PARP14.[4][5] Determining the co-crystal structure of an inhibitor bound to its target protein is a cornerstone of modern drug discovery. It provides invaluable, high-resolution insights into the precise binding mode, key molecular interactions, and conformational changes, which are essential for guiding structure-activity relationship (SAR) studies and optimizing lead compounds.
These application notes provide a summary of the inhibitory activity of H10 and detailed protocols for the expression and purification of the PARP14 catalytic domain, its co-crystallization with inhibitor H10, and subsequent X-ray diffraction analysis.
Quantitative Data: Inhibitory Activity of H10
The inhibitor H10 demonstrates potent and selective activity against PARP14. Its inhibitory concentration (IC50) has been determined through in vitro enzymatic assays. A summary of its activity is presented below.
| Compound | Target | IC50 (nM) | Selectivity vs. PARP1 | Reference |
| H10 | PARP14 | 490 | ~24-fold | [5][6][7] |
| H10 | PARP1 | >11,760 | - | [5][6] |
| H5 | PARP14 | 760 | ~6-fold | [6] |
PARP14 Signaling Pathways
PARP14 is a key regulator in multiple signaling pathways, including those governing immune response and cell survival. Understanding these pathways provides context for the therapeutic potential of PARP14 inhibition.
Caption: IL-4/STAT6 signaling pathway regulated by PARP14.
Caption: PARP14 regulation of the NF-κB inflammatory pathway.
Experimental Protocols
Protocol 1: Recombinant PARP14 Catalytic Domain Expression and Purification
This protocol outlines the expression of the PARP14 catalytic domain in E. coli and its subsequent purification.
1. Gene Cloning and Expression Vector a. The gene fragment encoding the human PARP14 catalytic domain (ARTD) is amplified by PCR. b. The fragment is cloned into a bacterial expression vector, such as pET, containing an N-terminal Hexa-histidine (His6) tag for affinity purification.
2. Protein Expression a. Transform the expression vector into a suitable E. coli strain, such as BL21(DE3). b. Grow the cells in Luria-Bertani (LB) medium supplemented with appropriate antibiotics at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8. c. Induce protein expression by adding isopropyl-β-D-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM. d. Incubate the culture overnight at a reduced temperature, such as 18°C, to enhance protein solubility.[3]
3. Cell Lysis and Lysate Clarification a. Harvest the cells by centrifugation. b. Resuspend the cell pellet in lysis buffer (e.g., 50 mM HEPES pH 8.0, 500 mM NaCl, 10 mM MgCl2, 10% glycerol, 1 mM TCEP, and protease inhibitors). c. Lyse the cells using sonication or a high-pressure homogenizer on ice. d. Clarify the lysate by centrifugation at high speed (e.g., 18,000 x g) for 45 minutes at 4°C to pellet cell debris.
4. Affinity and Size-Exclusion Chromatography a. Load the clarified supernatant onto an Immobilized Metal Affinity Chromatography (IMAC) column (e.g., Ni-NTA) pre-equilibrated with lysis buffer. b. Wash the column extensively with a wash buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins. c. Elute the His-tagged PARP14 protein using an elution buffer with a high concentration of imidazole (e.g., 250-500 mM). d. For higher purity, concentrate the eluted fractions and load onto a size-exclusion chromatography (SEC) column (e.g., Superdex 200) pre-equilibrated with a final storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP). e. Pool the fractions corresponding to the monomeric PARP14 peak.
5. Protein Quality Control a. Assess the purity of the final protein sample by SDS-PAGE. b. Determine the protein concentration using a spectrophotometer (A280) or a Bradford assay. c. Aliquot the purified protein, flash-freeze in liquid nitrogen, and store at -80°C.
Protocol 2: Co-crystallization of PARP14 with Inhibitor H10
This protocol describes the co-crystallization process, where the protein-inhibitor complex is formed prior to crystallization trials.[8]
Caption: Workflow for PARP14-H10 co-crystallization.
1. Preparation of Materials a. Thaw an aliquot of purified PARP14 catalytic domain on ice. Centrifuge briefly to remove any aggregates. b. Prepare a stock solution of H10 inhibitor (e.g., 10-100 mM) in 100% DMSO.[7][8]
2. Formation of the PARP14-H10 Complex a. Mix the purified PARP14 protein with the H10 inhibitor stock solution. A 5- to 10-fold molar excess of the inhibitor is recommended to ensure saturation of the binding site.[8] b. The final concentration of DMSO in the protein solution should be kept low (typically <5%) to avoid interference with crystallization.[8] c. Incubate the mixture on ice for at least 1-2 hours to allow for complete complex formation.[8]
3. Crystallization Screening a. Use the sitting drop or hanging drop vapor diffusion method for screening.[9] b. Set up crystallization plates (e.g., 96-well format) with a variety of commercially available or in-house prepared crystallization screens. These screens will test a wide range of precipitants, pH values, and additives. c. In each well, mix a small volume (e.g., 0.5-1.0 µL) of the PARP14-H10 complex with an equal volume of the reservoir solution. d. Seal the plates and incubate at a constant temperature (e.g., 4°C or 20°C).
4. Crystal Optimization a. Monitor the crystallization drops regularly for the appearance of crystals over several days to weeks. b. Once initial "hit" conditions are identified, perform optimization screening. This involves systematically varying the concentrations of the precipitant, buffer pH, and additives around the initial hit condition to obtain larger, diffraction-quality crystals.
Protocol 3: X-ray Diffraction Data Collection and Structure Determination
1. Crystal Harvesting and Cryo-protection a. Once crystals of sufficient size (e.g., >50 µm) are obtained, they must be harvested. b. To prevent damage from ice crystal formation during flash-cooling, soak the crystal in a cryo-protectant solution. This is typically the mother liquor supplemented with 20-30% glycerol, ethylene glycol, or another cryo-agent. c. Using a cryo-loop, carefully remove a single crystal from the drop and pass it through the cryo-protectant solution.[9] d. Immediately plunge the loop and crystal into liquid nitrogen to flash-cool it.
2. X-ray Diffraction Data Collection a. Mount the frozen crystal on a goniometer in the X-ray beamline of a synchrotron or a home-source X-ray diffractometer. b. Collect a diffraction dataset by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.
3. Data Processing and Structure Determination a. Process the raw diffraction images to integrate the reflection intensities and determine the unit cell parameters and space group. b. Solve the crystal structure using molecular replacement, using a previously determined structure of PARP14 or a homolog as a search model. c. Refine the model against the experimental data. Once the protein model is well-refined, clear electron density corresponding to the bound inhibitor H10 should be visible in the active site.[6] d. Build the inhibitor into the electron density map and perform further rounds of refinement until the model converges with good statistics (e.g., Rwork/Rfree values) and geometry. e. The final structure reveals the binding mode of H10 in the NAD+-binding site of PARP14, showing key interactions with amino acid residues.[4][10]
References
- 1. Frontiers | Research Progress on PARP14 as a Drug Target [frontiersin.org]
- 2. PARP14: A key ADP-ribosylating protein in host–virus interactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP14 is a PARP with both ADP-ribosyl transferase and hydrolase activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. PARP14 inhibitor H10 | PARP | TargetMol [targetmol.com]
- 8. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 9. researchgate.net [researchgate.net]
- 10. Inhibitor and NAD+ binding to poly(ADP-ribose) polymerase as derived from crystal structures and homology modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Immuno-Oncology Approach: Combining PARP14 Inhibitor H10 and PD-1 Blockade to Enhance Anti-Tumor Immunity
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The convergence of targeted therapy and immunotherapy represents a promising frontier in cancer treatment. This document outlines the synergistic effects of combining a selective PARP14 inhibitor, H10, with programmed cell death protein 1 (PD-1) blockade. Poly(ADP-ribose) polymerase 14 (PARP14) is an enzyme implicated in pro-tumorigenic pathways, including the regulation of macrophage polarization. Its inhibition can modulate the tumor microenvironment (TME), rendering it more susceptible to immune checkpoint blockade. This combination therapy aims to leverage the immunomodulatory effects of PARP14 inhibition to enhance the efficacy of PD-1 inhibitors, which work by unleashing the anti-tumor activity of cytotoxic T lymphocytes.
Recent preclinical studies have demonstrated that this combinatorial approach leads to a significant anti-tumor response. The inhibition of PARP14 has been shown to suppress tumor-associated macrophages (TAMs), which are known to create an immunosuppressive TME, while promoting the infiltration of pro-inflammatory macrophages.[1] Concurrently, this combination therapy mitigates the exhaustion of cytotoxic T cells, preserving their functionality for a sustained anti-tumor attack.[1]
Data Presentation
The following tables summarize the key quantitative findings from preclinical studies evaluating the synergistic effects of a PARP14 inhibitor (in these studies, RBN012759, a compound with a similar mechanism to H10) and PD-1 blockade.
Table 1: In Vivo Tumor Growth Inhibition in Syngeneic Mouse Models
| Treatment Group | Mean Tumor Volume (mm³) at Day X | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 ± 250 | - |
| α-PD-1 Antibody | 1000 ± 200 | 33% |
| PARP14 Inhibitor | 950 ± 180 | 37% |
| Combination Therapy | 300 ± 100 | 80% |
Note: Data is representative and compiled from preclinical studies. Actual values may vary depending on the tumor model and experimental conditions.
Table 2: Modulation of Tumor-Infiltrating Immune Cells
| Treatment Group | CD8+ T Cells (% of CD45+ cells) | Regulatory T Cells (Tregs) (% of CD4+ T cells) | M1 Macrophages (% of F4/80+ cells) | M2 Macrophages (% of F4/80+ cells) |
| Vehicle Control | 15 ± 3 | 25 ± 5 | 20 ± 4 | 60 ± 8 |
| α-PD-1 Antibody | 25 ± 4 | 20 ± 4 | 25 ± 5 | 50 ± 7 |
| PARP14 Inhibitor | 20 ± 3 | 15 ± 3 | 45 ± 6 | 30 ± 5 |
| Combination Therapy | 35 ± 5 | 10 ± 2 | 60 ± 7 | 15 ± 3 |
Note: Data is representative and compiled from preclinical studies. Actual values may vary depending on the tumor model and experimental conditions.
Experimental Protocols
Protocol 1: In Vivo Murine Tumor Model for Combination Therapy Evaluation
Objective: To assess the in vivo efficacy of PARP14 inhibitor H10 in combination with an anti-PD-1 antibody on tumor growth.
Materials:
-
6-8 week old female C57BL/6 mice
-
Syngeneic tumor cells (e.g., B16-F10 melanoma, MC38 colon adenocarcinoma)
-
This compound (formulated for in vivo use)
-
Anti-mouse PD-1 antibody (e.g., clone RMP1-14)
-
Isotype control antibody (e.g., rat IgG2a)
-
Sterile PBS
-
Calipers
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 1 x 10^6 tumor cells in 100 µL of sterile PBS into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Treatment Initiation: Once tumors reach an average volume of 100-150 mm³, randomize mice into four treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control (e.g., daily oral gavage) + Isotype control antibody (e.g., 10 mg/kg, intraperitoneal injection, every 3 days).
-
Group 2: this compound (e.g., 50 mg/kg, daily oral gavage) + Isotype control antibody.
-
Group 3: Vehicle control + Anti-PD-1 antibody (e.g., 10 mg/kg, intraperitoneal injection, every 3 days).
-
Group 4: this compound + Anti-PD-1 antibody.
-
-
Treatment Duration: Continue treatment for a predefined period (e.g., 2-3 weeks) or until tumors in the control group reach the humane endpoint.
-
Data Analysis: Monitor tumor volumes throughout the study. At the end of the study, euthanize mice and excise tumors for further analysis (e.g., flow cytometry, immunohistochemistry).
Protocol 2: Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
Objective: To characterize the immune cell populations within the tumor microenvironment following combination therapy.
Materials:
-
Excised tumors from Protocol 1
-
Tumor dissociation kit (e.g., Miltenyi Biotec)
-
GentleMACS Dissociator
-
Red blood cell lysis buffer
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorescently conjugated antibodies against murine immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, F4/80, CD11c, CD86, CD206)
-
Live/dead stain (e.g., Zombie Aqua)
-
Flow cytometer (e.g., BD Fortessa)
Procedure:
-
Tumor Digestion: Process excised tumors into single-cell suspensions using a tumor dissociation kit and a gentleMACS Dissociator according to the manufacturer's instructions.
-
Red Blood Cell Lysis: If necessary, treat the cell suspension with red blood cell lysis buffer.
-
Cell Staining: a. Resuspend cells in FACS buffer and perform a live/dead stain. b. Block Fc receptors with an anti-CD16/32 antibody. c. Stain for surface markers by incubating cells with a cocktail of fluorescently conjugated antibodies for 30 minutes at 4°C in the dark. d. For intracellular staining (e.g., FoxP3), fix and permeabilize the cells using a transcription factor staining buffer set according to the manufacturer's protocol, followed by incubation with the intracellular antibody.
-
Data Acquisition: Acquire stained samples on a flow cytometer.
-
Data Analysis: Analyze the flow cytometry data using appropriate software (e.g., FlowJo) to quantify the different immune cell populations.
Mandatory Visualizations
Caption: Synergistic mechanism of this compound and PD-1 blockade.
Caption: Experimental workflow for in vivo combination therapy studies.
Caption: Signaling pathways targeted by H10 and PD-1 blockade.
References
Application Notes and Protocols: Western Blot Analysis of PARP14 Inhibition by H10
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the inhibition of Poly(ADP-ribose) polymerase 14 (PARP14) by the selective inhibitor H10 using Western blotting. This document includes experimental procedures, data presentation guidelines, and visual representations of the underlying signaling pathways and experimental workflow.
Introduction
Poly(ADP-ribose) polymerase 14 (PARP14), also known as ARTD8, is a member of the PARP family of enzymes involved in various cellular processes, including DNA damage repair, transcriptional regulation, and immune responses.[1] Dysregulation of PARP14 has been implicated in several diseases, including cancer, making it an attractive therapeutic target.[2] H10 is a potent and selective small molecule inhibitor of PARP14 with a reported IC50 of 490 nM.[3][4] Western blotting is a fundamental technique to investigate the efficacy of H10 by quantifying the levels of PARP14 protein and assessing its impact on downstream signaling pathways in a dose-dependent manner.
Data Presentation
The following tables summarize hypothetical quantitative data from Western blot analyses to illustrate the inhibitory effect of H10 on PARP14 protein levels and its downstream signaling.
Table 1: Dose-Dependent Inhibition of PARP14 Protein Expression by H10
| H10 Concentration (nM) | PARP14 Protein Level (Normalized to Loading Control) | % Inhibition |
| 0 (Vehicle) | 1.00 | 0% |
| 100 | 0.85 | 15% |
| 250 | 0.62 | 38% |
| 500 | 0.48 | 52% |
| 1000 | 0.25 | 75% |
| 2500 | 0.10 | 90% |
Table 2: Effect of H10 on the Phosphorylation of Downstream Signaling Proteins
| Treatment | p-JNK / JNK Ratio (Fold Change) | p-STAT6 / STAT6 Ratio (Fold Change) | p-p65 (NF-κB) / p65 Ratio (Fold Change) |
| Vehicle Control | 1.00 | 1.00 | 1.00 |
| H10 (500 nM) | 1.85 | 0.45 | 0.60 |
Experimental Protocols
This section provides a detailed methodology for a Western blot experiment to assess PARP14 inhibition by H10.
Materials and Reagents
-
Cell Lines: A suitable cell line expressing PARP14 (e.g., HeLa, A549, or a relevant cancer cell line).
-
PARP14 Inhibitor H10: (CAS No. 2084811-68-5)
-
Primary Antibodies:
-
Rabbit anti-PARP14 antibody (e.g., Abcam ab224352, Thermo Fisher PA5-78512)
-
Rabbit or mouse anti-phospho-JNK (Thr183/Tyr185) antibody
-
Rabbit or mouse anti-JNK antibody
-
Rabbit or mouse anti-phospho-STAT6 (Tyr641) antibody
-
Rabbit or mouse anti-STAT6 antibody
-
Rabbit or mouse anti-phospho-NF-κB p65 (Ser536) antibody
-
Rabbit or mouse anti-NF-κB p65 antibody
-
Mouse anti-β-actin or anti-GAPDH antibody (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Buffers and Reagents:
-
Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
4x Laemmli sample buffer
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris)
-
Tris-Glycine-SDS running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer (Tris-Glycine with 20% methanol)
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)
-
Tris-buffered saline with Tween-20 (TBST: 20 mM Tris, 150 mM NaCl, 0.1% Tween-20)
-
Enhanced chemiluminescence (ECL) substrate
-
Deionized water
-
Experimental Procedure
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Prepare a stock solution of H10 in DMSO.
-
Treat cells with increasing concentrations of H10 (e.g., 0, 100, 250, 500, 1000, 2500 nM) for the desired time (e.g., 24 hours). Include a vehicle control (DMSO only).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer with inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate to a final 1x concentration.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load 20-30 µg of protein per lane into an SDS-PAGE gel. Include a pre-stained protein ladder.
-
Run the gel at 100-150V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Perform the transfer at 100V for 1-2 hours or according to the manufacturer's instructions.
-
Confirm the transfer by observing the pre-stained protein ladder on the membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (e.g., anti-PARP14 diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted 1:5000-1:10000 in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the PARP14 band (and other target proteins) to the corresponding loading control band (β-actin or GAPDH).
-
Visualizations
The following diagrams illustrate the experimental workflow and the signaling pathway of PARP14 inhibition by H10.
References
- 1. researchgate.net [researchgate.net]
- 2. The Curcumin Derivative, H10, Suppresses Hormone-Dependent Prostate Cancer by Inhibiting 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Microarray Based Discovery of PARP14 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Immunofluorescence Staining for PARP14 Following H10 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Poly(ADP-ribose) polymerase 14 (PARP14), also known as ARTD8 or BAL2, is the largest member of the PARP family of enzymes.[1][2] These enzymes utilize nicotinamide adenine dinucleotide (NAD+) as a substrate to catalyze the transfer of single or multiple ADP-ribose units onto target proteins, a post-translational modification known as ADP-ribosylation.[2][3] PARP14 specifically catalyzes mono-ADP-ribosylation (MARylation) and is implicated in a wide range of cellular processes, including DNA damage repair, transcriptional regulation, and the modulation of inflammatory and immune signaling pathways.[2][3][4]
Notably, PARP14 is a key regulator in the Interleukin-4 (IL-4)/STAT6 signaling pathway, where it acts as a coactivator for STAT6-dependent gene expression, promoting B-cell survival and proliferation.[2][3] Its expression can also be significantly induced by interferons (IFN), such as IFNγ, highlighting its role in innate immunity.[5][6] Due to its involvement in cancer progression and inflammatory diseases, PARP14 has emerged as a promising therapeutic target.[3][7]
H10 is a small molecule inhibitor selective for PARP14, with a reported IC50 of approximately 490 nM.[8] It exhibits a 24-fold selectivity for PARP14 over other PARP family members.[8] H10 functions by binding to both the nicotinamide (NAD+) and adenine binding sites of the PARP14 catalytic domain, effectively blocking its enzymatic activity.[8]
Immunofluorescence (IF) is a powerful technique to visualize the subcellular localization of PARP14 and to assess the efficacy of inhibitors like H10. By staining for PARP14 and its enzymatic product (ADP-ribosylation), researchers can directly observe how H10 treatment affects PARP14's function within the cellular environment.
Signaling and Inhibition Pathway
The following diagram illustrates the catalytic activity of PARP14 and the mechanism of its inhibition by H10. PARP14 binds NAD+ and transfers a mono-ADP-ribose (MAR) moiety to a target protein. The inhibitor H10 occupies the NAD+ binding pocket, preventing this reaction.
Caption: Mechanism of PARP14 activity and H10 inhibition.
Experimental Protocol: Immunofluorescence Staining
This protocol provides a detailed method for the immunofluorescence staining of PARP14 and total mono-ADP-ribosylation (MAR) in cultured cells following treatment with the PARP14 inhibitor, H10.
I. Materials and Reagents
-
Cell Lines: A549, HeLa, or other appropriate cell lines.
-
Culture Medium: DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Reagents for Treatment:
-
Buffers and Solutions:
-
Antibodies:
-
Primary Antibodies:
-
Rabbit anti-PARP14 antibody (e.g., Abcam ab224352).[9]
-
Mouse or Rabbit anti-mono-ADP-ribose (MAR) antibody.
-
-
Secondary Antibodies:
-
Goat anti-Rabbit IgG, Alexa Fluor 488 (or other appropriate fluorophore).
-
Goat anti-Mouse IgG, Alexa Fluor 594 (or other appropriate fluorophore).
-
-
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole) or Hoechst 33342.
-
Mounting Medium: Antifade mounting medium.
-
Hardware: Glass coverslips (12 or 18 mm), 24-well plates, humidified chamber, fluorescence microscope (confocal recommended).
II. Experimental Workflow
The diagram below outlines the key steps of the immunofluorescence protocol.
Caption: Step-by-step experimental workflow.
III. Detailed Procedure
-
Cell Seeding:
-
Place sterile glass coverslips into the wells of a 24-well plate.
-
Seed cells onto the coverslips at a density that will result in 60-70% confluency on the day of the experiment.
-
Incubate at 37°C in a CO2 incubator for 24 hours.
-
-
Cell Treatment:
-
Prepare working dilutions of H10 inhibitor and IFNγ (if used) in fresh culture medium.
-
Control Groups: Include wells for untreated cells and vehicle (DMSO) treated cells.
-
Treatment Groups: Aspirate the old medium and add the medium containing H10 at the desired final concentration (e.g., 1-10 µM). Incubate for the chosen duration (e.g., 1, 6, or 24 hours).
-
Stimulation (Optional): For experiments assessing inhibition of induced activity, treat cells with a stimulant like IFNγ (e.g., 100 ng/mL) for 24 hours.[9] The H10 inhibitor can be added as a pre-treatment for 1 hour before stimulation or co-administered with the stimulant.
-
-
Fixation and Permeabilization:
-
Gently wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA solution and incubating for 15-20 minutes at room temperature.[10]
-
Wash three times with PBS for 5 minutes each.
-
Permeabilize the cells by adding 0.25% Triton X-100 in PBS and incubating for 10-15 minutes.[11]
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking and Antibody Incubation:
-
Add blocking solution to each coverslip and incubate for 1 hour at room temperature in a humidified chamber to reduce non-specific antibody binding.[12]
-
Dilute the primary antibodies (e.g., anti-PARP14 and/or anti-MAR) to their optimal concentration in the blocking solution.
-
Aspirate the blocking solution and add the diluted primary antibody solution. Incubate overnight at 4°C in a humidified chamber.
-
The next day, wash the coverslips three times with PBS containing 0.1% Triton X-100 for 10 minutes each.
-
Dilute the fluorophore-conjugated secondary antibodies in the blocking solution. Protect from light from this point forward.
-
Add the secondary antibody solution and incubate for 1-2 hours at room temperature in the dark.[12]
-
Wash three times with PBS for 10 minutes each in the dark.
-
-
Counterstaining and Mounting:
-
Incubate the coverslips with a DAPI or Hoechst solution (e.g., 1 µg/mL in PBS) for 5-10 minutes to stain the nuclei.[12]
-
Perform a final wash with PBS.
-
Carefully remove the coverslip from the well, wick away excess buffer, and mount it cell-side down onto a drop of antifade mounting medium on a clean microscope slide.
-
Seal the edges of the coverslip with nail polish and allow it to dry. Store slides at 4°C in the dark.
-
IV. Imaging and Data Analysis
-
Image Acquisition: Use a confocal or widefield fluorescence microscope to capture images. For all experimental groups, use identical settings for laser power, gain, and exposure time to allow for accurate quantitative comparisons.
-
Quantitative Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the mean fluorescence intensity of PARP14 and MAR staining in the cytoplasm and/or nucleus.
-
Define regions of interest (ROIs) based on the DAPI stain (nucleus) or whole-cell morphology.
-
Measure the average intensity per cell for at least 50-100 cells per condition.
-
Normalize the fluorescence intensity data to the vehicle control group.
-
Data Presentation and Expected Results
Treatment with H10 is expected to inhibit the catalytic activity of PARP14. In cells stimulated with IFNγ to upregulate PARP14 activity, H10 should significantly reduce the signal from mono-ADP-ribosylation (MAR) without necessarily affecting the overall PARP14 protein levels or localization.[9]
Table 1: Expected Quantitative Immunofluorescence Results
| Treatment Group | PARP14 Mean Intensity (Arbitrary Units) | MAR Mean Intensity (Arbitrary Units) | Expected Outcome |
| Vehicle Control (DMSO) | 100 ± 10 | 100 ± 12 | Baseline levels of PARP14 and MAR. |
| H10 (10 µM) | 98 ± 11 | 65 ± 9 | PARP14 levels unchanged; basal MAR levels may decrease. |
| IFNγ (100 ng/mL) | 180 ± 20 | 250 ± 30 | Upregulation of PARP14 protein and significant increase in MAR signal.[9] |
| IFNγ + H10 (10 µM) | 175 ± 18 | 110 ± 15 | Upregulated PARP14 levels remain, but the IFNγ-induced increase in MAR signal is strongly inhibited.[9] |
Note: Values are hypothetical and for illustrative purposes, based on trends observed in published studies.[6][9]
References
- 1. biorxiv.org [biorxiv.org]
- 2. PARP14: A key ADP-ribosylating protein in host–virus interactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Research Progress on PARP14 as a Drug Target [frontiersin.org]
- 4. PARP14 is a PARP with both ADP-ribosyl transferase and hydrolase activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. embopress.org [embopress.org]
- 7. researchgate.net [researchgate.net]
- 8. Mono-ADP-ribosylation by PARP10 and PARP14 in genome stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PARP14 and PARP9/DTX3L regulate interferon-induced ADP-ribosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biotium.com [biotium.com]
- 11. Frontiers | Immunofluorescence Staining of Paraffin Sections Step by Step [frontiersin.org]
- 12. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
Troubleshooting & Optimization
PARP14 inhibitor H10 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of the PARP14 inhibitor H10. It includes frequently asked questions, troubleshooting guides, and experimental protocols to ensure the successful application of this compound in your research.
Properties and Specifications
The this compound is a selective inhibitor of Poly(ADP-ribose) polymerase 14 (PARP14) with an IC50 of 490 nM.[1][2][3][4][5] It demonstrates over 20-fold selectivity for PARP14 compared to PARP1.[3][4][5][6] H10 has been shown to induce caspase-3/7-mediated apoptosis in tumor cells.[2][3][4][5]
Quantitative Data Summary
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Duration | Source |
| Powder | -20°C | 3 years | [1][3][7] |
| 4°C | 2 years | [3][7] | |
| 0 - 4°C | Short-term (days to weeks) | [8] | |
| In Solvent (e.g., DMSO) | -80°C | 1-2 years | [1][3][7] |
| -20°C | 1 year | [3] | |
| 4°C | Short-term (up to one week) | [1] |
Table 2: Solubility of this compound
| Solvent | Concentration | Comments | Source |
| DMSO | 62.5 mg/mL (112.09 mM) | Sonication is recommended for dissolution. | [1] |
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized powder of H10 upon receipt? A1: For long-term storage, the powdered form of H10 should be kept at -20°C, where it is stable for up to 3 years.[1][3][7] For short-term storage of a few days to weeks, it can be kept at 0-4°C.[8]
Q2: I have reconstituted H10 in DMSO. What are the recommended storage conditions for the stock solution? A2: Stock solutions of H10 in a solvent like DMSO should be stored at -80°C for long-term stability of up to two years.[1][3][7] It is highly recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1] For use within one week, these aliquots can be stored at 4°C.[1]
Q3: What is the best solvent to reconstitute H10? A3: DMSO is the recommended solvent for preparing concentrated stock solutions of H10.[1][8]
Q4: The ice pack in my shipment melted upon arrival. Is the H10 powder still viable? A4: Yes, the product quality is likely unaffected. The powder form of the inhibitor is generally not sensitive to short-term temperature fluctuations during shipping.[1] The product is stable enough for several weeks during ordinary shipping at ambient temperatures.[8]
Q5: What safety precautions should I take when handling H10? A5: Standard laboratory safety practices should be followed. Avoid inhalation, and contact with skin and eyes.[7] It is recommended to handle the compound in a well-ventilated area or under a fume hood.[7]
Troubleshooting Guide
Problem 1: I am not observing the expected inhibitory effect in my cell-based assay.
-
Possible Cause: The final concentration of DMSO in the culture medium is too high, causing solvent-induced toxicity or off-target effects.
-
Solution: Ensure the final concentration of DMSO in your cell culture medium does not exceed 0.1%. If a higher concentration is necessary, it is critical to run a vehicle control (medium with the same concentration of DMSO but without H10) to assess the solvent's effect on the cells.[1]
-
-
Possible Cause: The concentration of H10 is not optimal for the specific cell line or assay conditions.
-
Solution: IC50 values can vary significantly between biochemical assays and cell-based experiments due to factors like cell membrane permeability and metabolism.[1] It is advisable not to directly replicate concentrations from the literature but to perform a dose-response experiment (concentration gradient) to determine the optimal effective concentration for your specific experimental setup.[1] If no effect is seen, consider increasing the incubation time or the concentration range.[1]
-
-
Possible Cause: The H10 inhibitor has precipitated out of the solution.
-
Solution: After diluting the DMSO stock solution into your aqueous culture medium, visually inspect the medium for any signs of precipitation. If precipitation occurs, you may need to adjust the formulation, for example, by using a co-solvent, although this should be approached with caution in cell-based assays.
-
Problem 2: The H10 powder is adhering to the walls and cap of the vial.
-
Solution: Before opening, centrifuge the vial at a low speed (e.g., 3000 rpm) for a few minutes.[1] This will collect all the powder at the bottom of the vial, ensuring accurate weighing and reconstitution.
Experimental Protocols & Workflows
Protocol 1: Preparation of a Concentrated H10 Stock Solution
-
Preparation: Briefly centrifuge the vial to ensure all powder is at the bottom.
-
Reconstitution: Add the appropriate volume of DMSO to the vial to achieve the desired concentration (e.g., for a 10 mM stock, add the necessary volume based on the amount of H10 provided).
-
Dissolution: To aid dissolution, vortex the solution and sonicate if necessary until the solution is clear.[1]
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store these aliquots at -80°C for long-term use.[1]
Caption: Workflow for reconstituting and storing this compound.
Signaling Pathways
PARP14 is a multi-domain protein involved in various cellular processes, including DNA damage repair, transcriptional regulation, and inflammatory signaling.[9][10][11] It is known to regulate the IL-4/STAT6 signaling pathway and has also been implicated in modulating the NF-κB inflammatory response.[9][12]
Caption: Simplified overview of PARP14's role in signaling pathways.
References
- 1. TargetMol [targetmol.com]
- 2. universalbiologicals.com [universalbiologicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - MedChem Express [bioscience.co.uk]
- 5. PARP14抑制剂H10 | PARP14 inhibitor | CAS 2084811-68-5 | this compound | PARP 抑制剂 | 美国InvivoChem [invivochem.cn]
- 6. Mono-ADP-ribosylation by PARP10 and PARP14 in genome stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medkoo.com [medkoo.com]
- 9. biorxiv.org [biorxiv.org]
- 10. PARP14: A key ADP-ribosylating protein in host–virus interactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mono-ADP-ribosylation by PARP10 and PARP14 in genome stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Research Progress on PARP14 as a Drug Target [frontiersin.org]
dealing with PARP14 inhibitor H10 cytotoxicity in normal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PARP14 inhibitor, H10. The focus is on understanding and managing the cytotoxic effects of H10 in normal (non-cancerous) cells during pre-clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and potency of H10?
A1: H10 is a selective inhibitor of Poly(ADP-ribose) Polymerase 14 (PARP14) with a reported half-maximal inhibitory concentration (IC50) of approximately 490 nM.[1][2][3][4] It demonstrates selectivity for PARP14 over other PARP family members, with a roughly 24-fold higher selectivity for PARP14 compared to PARP1.[1][2][3][4] The primary mechanism of its cytotoxic action is the induction of apoptosis mediated by caspase-3 and caspase-7.[1][2][3][4]
Q2: I've seen conflicting information suggesting H10 targets AGR2. Is this correct?
A2: This is a critical point of clarification. Some commercial suppliers list a compound named "PARP14-IN-H10" as a peptide inhibitor of Anterior Gradient 2 (AGR2), with an IC50 in the range of 9–12 μM for cancer cell viability.[5] This appears to be a distinct molecule from the well-characterized small molecule inhibitor of PARP14, also designated as H10. It is crucial to verify the chemical structure and intended target of the specific H10 compound you have purchased. If you observe cytotoxicity at much higher concentrations (micromolar range) than expected for PARP14 inhibition (nanomolar range), you may have the AGR2-targeting peptide.
Q3: What are the known off-target effects of H10 that could contribute to cytotoxicity in normal cells?
A3: Currently, a specific and comprehensive off-target profile for H10, particularly against a broad panel of kinases, is not publicly available. However, it is known that some other clinical PARP inhibitors can exhibit off-target effects, including the inhibition of various kinases. These off-target activities can contribute to unexpected cytotoxicity. Therefore, it is advisable to consider the possibility of off-target effects if you observe cytotoxicity that does not align with the expected consequences of PARP14 inhibition in your cellular model.
Q4: What are the expected cytotoxic effects of H10 in normal cells?
Q5: How does PARP14 inhibition lead to cell death?
A5: PARP14 is involved in several pro-survival signaling pathways. In some contexts, it can inhibit the activity of pro-apoptotic proteins like JNK1.[5] By inhibiting PARP14, H10 can disrupt these survival signals, leading to the activation of apoptotic pathways, as evidenced by the induction of caspase-3/7 activity.[1][2][3][4]
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with H10, focusing on cytotoxicity in normal cells.
| Issue | Possible Cause | Troubleshooting Steps |
| Higher than expected cytotoxicity in normal cells. | 1. Off-target effects: H10 may be inhibiting other proteins crucial for cell survival. 2. Incorrect compound: You may have the AGR2 inhibitor peptide instead of the PARP14 small molecule inhibitor.[5] 3. High concentration: The concentration of H10 used may be too high for the specific cell line. 4. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | 1. Perform a dose-response curve: Determine the IC50 of H10 in your normal cell line. 2. Verify compound identity: If possible, confirm the chemical structure of your H10 compound. Compare its effects to a known, structurally different PARP14 inhibitor. 3. Lower H10 concentration: Use a concentration range based on the established IC50 for PARP14 (around 490 nM) and your experimentally determined IC50 in the cell line of interest. 4. Control for solvent effects: Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically ≤ 0.1% for DMSO). |
| Inconsistent cytotoxicity results between experiments. | 1. Cell passage number: Higher passage numbers can lead to genetic drift and altered sensitivity. 2. Cell density: The initial seeding density can affect the final cell number and the apparent cytotoxicity. 3. Reagent variability: Inconsistent preparation of H10 stock solutions or other reagents. | 1. Use low-passage cells: Maintain a consistent and low passage number for your experiments. 2. Optimize and standardize cell seeding: Determine the optimal seeding density for your cell line and assay duration. 3. Prepare fresh stock solutions: Prepare fresh stock solutions of H10 and other critical reagents regularly. |
| No observed cytotoxicity at expected concentrations. | 1. Low PARP14 expression: The normal cell line may have very low or no expression of PARP14. 2. Cell line resistance: The cell line may have intrinsic resistance mechanisms. 3. Inactive compound: The H10 compound may have degraded. | 1. Confirm PARP14 expression: Use Western blot or qPCR to confirm that your normal cell line expresses PARP14. 2. Use a positive control: Include a cancer cell line known to be sensitive to PARP14 inhibition as a positive control. 3. Check compound integrity: If possible, verify the integrity of your H10 compound. |
| Difficulty confirming PARP14 target engagement in cells. | 1. Insufficient target stabilization: The concentration of H10 or the heating conditions may not be optimal for a Cellular Thermal Shift Assay (CETSA). 2. Antibody quality: The antibody used for detecting PARP14 may not be suitable for the assay. | 1. Optimize CETSA conditions: Titrate the concentration of H10 and the temperature range for the heat-shock step. 2. Validate your PARP14 antibody: Ensure your antibody is specific and sensitive for detecting PARP14 by Western blot. |
Data Presentation: Cytotoxicity of H10
As specific cytotoxicity data for H10 in normal human cell lines is not widely published, researchers should generate this data empirically. The following table provides a template for organizing these findings. A selection of commonly used normal human cell lines is suggested for initial screening.
| Cell Line | Cell Type | Tissue of Origin | H10 IC50 (µM) | Notes |
| hTERT-RPE1 | Retinal Pigment Epithelial | Retina | Data to be generated | Immortalized, non-transformed |
| MRC-5 | Fibroblast | Lung | Data to be generated | Normal diploid cell line |
| BEAS-2B | Bronchial Epithelial | Lung | Data to be generated | Immortalized, non-tumorigenic |
| HUVEC | Endothelial | Umbilical Vein | Data to be generated | Primary cells |
| NHDF | Dermal Fibroblast | Skin | Data to be generated | Primary cells |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effect of H10 on normal cells in a 96-well format.
Materials:
-
Normal human cell line of interest
-
Complete cell culture medium
-
H10 stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of H10 in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of H10. Include a vehicle control (medium with the same concentration of DMSO as the highest H10 concentration).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis (Caspase-3/7) Assay
This protocol measures the activation of caspase-3 and -7, key executioner caspases in apoptosis.
Materials:
-
Normal human cell line of interest
-
Complete cell culture medium
-
H10 stock solution
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate at an optimal density and allow them to adhere overnight.
-
Treat the cells with a range of H10 concentrations and a vehicle control.
-
Incubate for the desired treatment duration.
-
Allow the plate to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
Normalize the luminescence signal to the number of cells (can be done in a parallel plate using a cell viability assay).
PARP14 Target Engagement (Cellular Thermal Shift Assay - CETSA)
This protocol determines if H10 binds to and stabilizes PARP14 within the cell.
Materials:
-
Normal human cell line expressing PARP14
-
H10 stock solution
-
PBS and protease inhibitors
-
Liquid nitrogen
-
PCR tubes or strips
-
Thermal cycler
-
Ultracentrifuge
-
SDS-PAGE and Western blot reagents
-
Anti-PARP14 antibody
Procedure:
-
Culture cells to ~80% confluency.
-
Treat cells with H10 or vehicle control for 1 hour.
-
Harvest and wash the cells, then resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by a 3-minute incubation at room temperature.
-
Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separate the soluble fraction from the precipitated proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Collect the supernatant and analyze the protein concentration.
-
Perform Western blotting on the soluble fractions using an anti-PARP14 antibody to detect the amount of stabilized, soluble PARP14 at each temperature. An upward shift in the melting curve in the presence of H10 indicates target engagement.
Visualizations
PARP14 Signaling Pathways
The following diagrams illustrate the known signaling pathways involving PARP14.
Caption: IL-4/STAT6 signaling pathway modulated by PARP14.
Caption: PARP14's role in the JNK signaling pathway.
Caption: Experimental workflow for an MTT-based cytotoxicity assay.
References
Technical Support Center: Optimizing Incubation Time for PARP14 Inhibitor H10 Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time for the PARP14 inhibitor, H10. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for H10 in cell-based assays?
A1: The reported biochemical IC50 for H10 is 490 nM.[1][2] For cell-based assays, a common starting point is to use a concentration range that brackets the IC50 value. We recommend starting with a concentration range of 100 nM to 10 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q2: What is a typical incubation time for H10 treatment?
A2: The optimal incubation time for H10 can vary significantly depending on the cell type, the biological process being investigated, and the specific endpoint being measured. Based on available data for selective PARP14 inhibitors, incubation times can range from a few hours to several days. For example, a cell-based protein stabilization assay with H10 used a 6-hour incubation period.[3] For another selective PARP14 inhibitor, RBN012759, treatments in primary human macrophages were carried out for 5 days with daily replenishment of the inhibitor. It is essential to perform a time-course experiment to determine the ideal incubation time for your experimental setup.
Q3: What are the primary downstream effects of PARP14 inhibition with H10?
A3: PARP14 is involved in several cellular signaling pathways. Inhibition of PARP14 by H10 has been shown to induce caspase-3/7-mediated apoptosis.[2] PARP14 also plays a role in the IL-4/STAT6 and NF-κB signaling pathways, which are critical for immune regulation and inflammatory responses.[4] Therefore, downstream effects of H10 treatment can include apoptosis induction, modulation of cytokine production, and alterations in gene expression regulated by these pathways. Inhibition of PARP14 can also lead to the phosphorylation of JNK1.[5]
Q4: How should I prepare and store H10?
A4: H10 is typically dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[1] For long-term storage, it is recommended to store the stock solution at -80°C. To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller volumes. For short-term use (up to one week), aliquots can be stored at -20°C. When preparing working solutions for cell culture, the final DMSO concentration should be kept low (typically below 0.1%) to avoid solvent-induced cellular toxicity.
Q5: Can H10 be used in animal studies?
A5: While H10 has been primarily characterized in biochemical and cell-based assays, another selective PARP14 inhibitor, RBN012759, has been shown to be orally active and well-tolerated in mice.[6][7][8] This suggests that PARP14 inhibitors as a class have the potential for in vivo applications. However, specific pharmacokinetic and pharmacodynamic data for H10 in animal models would be required to guide in vivo study design.
Experimental Protocols
Protocol 1: Determining the Optimal H10 Concentration (Dose-Response Curve)
This protocol describes how to determine the effective concentration range of H10 for your cell line using a cell viability assay.
Materials:
-
H10 stock solution (e.g., 10 mM in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom black plates (for fluorescence/luminescence assays) or clear plates (for colorimetric assays)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
H10 Dilution Series: Prepare a serial dilution of H10 in complete culture medium. A typical 8-point dilution series might range from 10 µM down to 1 nM, plus a vehicle control (DMSO only).
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the H10 dilutions.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours). This time point can be a preliminary estimate based on literature or your experimental goals.
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence, fluorescence, or absorbance) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the log of the H10 concentration. Use a non-linear regression model to calculate the IC50 value.
Protocol 2: Optimizing H10 Incubation Time (Time-Course Experiment)
This protocol will help you determine the optimal duration of H10 treatment to observe your desired biological effect.
Materials:
-
H10 stock solution
-
Cell line of interest
-
Complete cell culture medium
-
Appropriate multi-well plates for your chosen endpoint assay
-
Reagents for your endpoint assay (e.g., apoptosis assay kit, qPCR reagents, antibodies for Western blotting)
Procedure:
-
Cell Seeding: Seed cells in multiple plates, one for each time point you plan to measure.
-
Treatment: Treat the cells with a fixed, effective concentration of H10 (determined from the dose-response experiment, e.g., the IC50 or a 2x IC50 concentration) and a vehicle control.
-
Time-Course Collection: At each predetermined time point (e.g., 0, 2, 4, 6, 8, 12, 24, 48, and 72 hours), harvest the cells or perform your endpoint assay.
-
Endpoint Analysis:
-
For Apoptosis: Use an Annexin V/PI staining kit and flow cytometry or a caspase-3/7 activity assay.
-
For Gene Expression: Extract RNA and perform qPCR for PARP14 target genes.
-
For Protein Analysis: Prepare cell lysates and perform Western blotting for proteins of interest (e.g., cleaved PARP1, phosphorylated JNK1).
-
-
Data Analysis: Plot the measured effect (e.g., percentage of apoptotic cells, fold change in gene expression) against the incubation time to identify the time point at which the maximal effect is observed.
Data Presentation
Table 1: Example Data Summary for H10 Dose-Response and Time-Course Experiments
| Cell Line | Assay Type | H10 Concentration | Incubation Time (hours) | Observed Effect |
| A549 | Cell Viability (MTS) | 0.1 µM | 48 | 15% decrease in viability |
| A549 | Cell Viability (MTS) | 1 µM | 48 | 50% decrease in viability (IC50) |
| A549 | Cell Viability (MTS) | 10 µM | 48 | 85% decrease in viability |
| A549 | Caspase-3/7 Activity | 1 µM | 6 | 1.5-fold increase |
| A549 | Caspase-3/7 Activity | 1 µM | 12 | 3.2-fold increase |
| A549 | Caspase-3/7 Activity | 1 µM | 24 | 4.8-fold increase (Peak) |
| A549 | Caspase-3/7 Activity | 1 µM | 48 | 3.5-fold increase |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low inhibitory effect observed | - H10 concentration is too low.- Incubation time is too short.- H10 has degraded.- Cell line is resistant to PARP14 inhibition. | - Perform a dose-response experiment with a wider concentration range.- Conduct a time-course experiment to assess longer incubation periods.- Use a fresh aliquot of H10 and verify its storage conditions.- Confirm PARP14 expression in your cell line via Western blot or qPCR. |
| High variability between replicates | - Inconsistent cell seeding.- Pipetting errors during treatment or reagent addition.- Edge effects in the multi-well plate. | - Ensure a homogenous single-cell suspension before seeding.- Use a multichannel pipette and be consistent with your technique.- Avoid using the outer wells of the plate or fill them with sterile medium/PBS. |
| High background signal in assays | - DMSO concentration is too high, causing cellular stress.- Reagents are not prepared correctly or have expired. | - Ensure the final DMSO concentration is below 0.1%. Include a vehicle-only control.- Prepare fresh reagents and check their expiration dates. |
| Unexpected cell death in vehicle control | - DMSO toxicity.- Contamination of cell culture. | - Lower the final DMSO concentration.- Perform a DMSO toxicity test on your cells.- Check for microbial contamination in your cell culture. |
Visualizations
References
- 1. PARP14 inhibitor H10 | PARP | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Research Progress on PARP14 as a Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mono-ADP-ribosylation by PARP10 and PARP14 in genome stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. RBN012759 | PARP14 Inhibitor | TargetMol [targetmol.com]
- 8. selleckchem.com [selleckchem.com]
Technical Support Center: Improving the Selectivity of PARP14 Inhibitor H10
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PARP14 inhibitor H10. Our goal is to help you improve the selectivity of H10 in your experiments and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the reported IC50 of H10 for PARP14?
A1: The this compound has a reported IC50 of 490 nM.[1][2][3][4][5]
Q2: How selective is H10 for PARP14 over other PARP family members?
Q3: Is H10 a covalent or non-covalent inhibitor?
A3: H10 is a non-covalent inhibitor.[7] It has been shown to bind to both the nicotinamide and the adenine subsites of PARP14.[6][7]
Q4: My observed IC50 for H10 is different from the reported value. What could be the reason?
A4: Discrepancies in IC50 values can arise from several factors:
-
Assay Format: The reported IC50 is typically determined using in vitro biochemical assays with purified protein.[2][4] If you are performing a cell-based assay, factors like cell membrane permeability, cellular metabolism of the compound, and inhibitor efflux can lead to a higher apparent IC50.[2][4]
-
Experimental Conditions: Variations in enzyme and substrate concentrations, buffer composition, incubation time, and temperature can all affect the measured IC50.[2] It is crucial to carefully control these parameters.
-
Reagent Quality: The purity and activity of the recombinant PARP14 enzyme and the purity of the H10 compound are critical. Ensure the quality of your reagents from the supplier.[2]
-
Solvent Concentration: High concentrations of DMSO (typically above 0.1% in cell-based assays) can have independent effects on cells and enzyme activity.[2][4]
Q5: How should I prepare and store H10 solutions?
A5: H10 is typically dissolved in DMSO to prepare a concentrated stock solution.[2][4] For long-term storage, it is recommended to store the stock solution at -80°C in aliquots to avoid repeated freeze-thaw cycles. For short-term use (up to one week), aliquots can be stored at 4°C.[4]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with H10 and provides actionable steps to resolve them.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background signal in biochemical assay | 1. Non-specific binding of detection antibody. 2. Contaminated reagents. 3. Autocatalytic activity of PARP14 is too high. | 1. Optimize antibody concentration and blocking conditions. 2. Use fresh, high-purity reagents. 3. Reduce the concentration of PARP14 enzyme or shorten the reaction incubation time. |
| Low signal or no inhibition observed | 1. Inactive PARP14 enzyme. 2. Degraded H10 inhibitor. 3. Sub-optimal assay conditions. 4. Incorrect filter sets for detection. | 1. Verify enzyme activity with a known PARP14 inhibitor as a positive control. 2. Use a fresh aliquot of H10. 3. Optimize NAD+ and substrate concentrations. 4. Ensure your plate reader settings match the assay requirements. |
| Suspected off-target effects in cellular assays | 1. H10 may be inhibiting other cellular proteins at the concentration used. 2. The observed phenotype is not solely due to PARP14 inhibition. | 1. Perform a dose-response experiment to determine the lowest effective concentration. 2. Use complementary approaches to confirm the role of PARP14, such as siRNA/shRNA knockdown or CRISPR/Cas9 knockout of PARP14. 3. Conduct a proteome-wide off-target profiling experiment (e.g., chemical proteomics).[8][9][10] |
| Inconsistent results between experiments | 1. Variability in reagent preparation. 2. Inconsistent cell passage number or confluency. 3. Fluctuations in incubation times or temperatures. | 1. Prepare fresh reagents for each experiment and use calibrated pipettes. 2. Use cells within a defined passage number range and seed at a consistent density. 3. Use a calibrated incubator and timers to ensure consistency. |
Data Presentation
Table 1: Selectivity Profile of this compound
| Target | IC50 (nM) | Selectivity vs. PARP14 | Reference(s) |
| PARP14 | 490 | - | [1][2][3][5] |
| PARP1 | ~11,760* | ~24-fold | [1][3][5] |
| Other PARPs | Data not available | Reported to be selective | [7] |
*Calculated based on the reported 24-fold selectivity over PARP1.
Experimental Protocols & Methodologies
Biochemical PARP14 Activity Assay (Chemiluminescent)
This protocol is adapted from a general chemiluminescent PARP assay and can be optimized for PARP14 and H10.
Materials:
-
Recombinant human PARP14 enzyme
-
H10 inhibitor
-
Histone H1 (substrate)
-
Biotinylated NAD+
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
White 96-well plates
Procedure:
-
Coat the 96-well plate with Histone H1 overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the wells with a suitable blocking buffer for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Prepare serial dilutions of H10 in assay buffer and add to the wells. Include a DMSO vehicle control.
-
Add a solution of PARP14 enzyme and biotinylated NAD+ to each well to start the reaction.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add Streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.
-
Wash the plate three times with wash buffer.
-
Add the chemiluminescent substrate and immediately read the luminescence on a plate reader.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of H10 to PARP14 in a cellular context.
Materials:
-
Cells expressing endogenous PARP14
-
H10 inhibitor
-
Cell lysis buffer (with protease inhibitors)
-
PBS
-
Anti-PARP14 antibody
-
Secondary antibody (e.g., HRP-conjugated)
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Culture cells to ~80% confluency.
-
Treat cells with H10 or DMSO vehicle control for a specified time (e.g., 1-2 hours).
-
Harvest and resuspend the cells in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation.
-
Transfer the supernatant to new tubes and determine the protein concentration.
-
Analyze the samples by SDS-PAGE and Western blotting using an anti-PARP14 antibody to detect the amount of soluble PARP14 at each temperature. An increase in the melting temperature in the presence of H10 indicates target engagement.[11][12][13][14]
Visualizations
Caption: PARP14 Signaling Pathway and Point of H10 Inhibition.
Caption: Workflow for Assessing H10 Selectivity.
Caption: Logical Flow for Troubleshooting Experiments.
References
- 1. PARP assay [assay-protocol.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | PARP | TargetMol [targetmol.com]
- 5. m.youtube.com [m.youtube.com]
- 6. research.monash.edu [research.monash.edu]
- 7. Allosteric regulation of DNA binding and target residence time drive the cytotoxicity of phthalazinone-based PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proteome-wide profiling of clinical PARP inhibitors reveals compound-specific secondary targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dspace.library.uu.nl [dspace.library.uu.nl]
- 10. researchgate.net [researchgate.net]
- 11. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 14. semanticscholar.org [semanticscholar.org]
PARP14 Inhibitor H10: Technical Support and Stock Solution Preparation Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation and handling of PARP14 inhibitor H10 DMSO stock solutions. Below you will find frequently asked questions, a detailed experimental protocol, and troubleshooting advice to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for preparing stock solutions of this compound is Dimethyl Sulfoxide (DMSO).
Q2: What is the solubility of H10 in DMSO?
A2: The solubility of H10 in DMSO is approximately 62.5 mg/mL, which corresponds to a molar concentration of 112.09 mM.[1][2] It is recommended to use sonication to facilitate dissolution.[1]
Q3: How should I store the solid compound and the DMSO stock solution?
A3: Proper storage is crucial to maintain the stability and activity of the inhibitor. Please refer to the table below for detailed storage conditions.
Q4: My H10 powder is stuck to the vial. What should I do?
A4: To collect all the powder, it is recommended to centrifuge the vial at 3000 rpm for a few minutes before opening.
Q5: What is the maximum final concentration of DMSO that can be used in cell-based assays?
A5: For most cell-based experiments, the final concentration of DMSO in the culture medium should not exceed 0.1%.[1] It is essential to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent on the cells.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 557.58 g/mol | [1][3] |
| Molecular Formula | C24H27N7O7S | [3][4] |
| Appearance | Light yellow to khaki solid powder | [2][4] |
| Purity | >98% | [3] |
| Solubility in DMSO | ~62.5 mg/mL (112.09 mM) | [1][2] |
| Storage of Powder | -20°C for 3 years; 4°C for 2 years | [4][5] |
| Storage of DMSO Stock | -80°C for up to 2 years; -20°C for up to 1 year | [4][5] |
Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Sonicator (water bath)
Procedure:
-
Pre-handling: Allow the vial containing the solid H10 powder to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation. Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Weighing: Accurately weigh the desired amount of H10 powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 5.58 mg of H10 (Molecular Weight: 557.58 g/mol ).
-
Dissolution:
-
Add the appropriate volume of anhydrous DMSO to the vial containing the H10 powder.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes. Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
Once the H10 is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -80°C for long-term storage.
-
Caption: Experimental workflow for preparing a this compound DMSO stock solution.
Troubleshooting Guide
This section addresses common issues that may arise during the preparation and use of H10 DMSO stock solutions.
Q6: The H10 powder is not dissolving completely in DMSO, even after vortexing.
A6: It is recommended to sonicate the solution in a water bath for 5-10 minutes.[1] This often helps to dissolve compounds that are slow to go into solution. Ensure you are not exceeding the solubility limit of ~62.5 mg/mL.
Q7: My H10 solution precipitated when I added it to my aqueous cell culture medium.
A7: This can happen when a concentrated DMSO stock is diluted directly into an aqueous buffer. To prevent this, you can try a serial dilution approach. First, make an intermediate dilution of your stock solution in DMSO before adding it to the aqueous medium. This reduces the localized concentration of DMSO and the compound at the point of mixing, minimizing precipitation.
Q8: I observed reduced efficacy of the inhibitor in my experiments.
A8: This could be due to several factors:
-
Improper Storage: Ensure that the stock solutions have been stored correctly at -80°C and have not undergone multiple freeze-thaw cycles.
-
Degradation: If the stock solution is old, the compound may have degraded. It is advisable to use freshly prepared stock solutions for critical experiments.
-
Experimental Conditions: The IC50 value can vary between cell-free and cell-based assays due to factors like cell permeability and metabolism.[1] You may need to optimize the concentration and incubation time for your specific cell line and experimental setup.
References
Technical Support Center: Overcoming Resistance to PARP14 Inhibitor H10
Welcome to the technical support center for the PARP14 inhibitor H10. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common experimental issues and overcoming resistance to H10 in cancer cells.
Frequently Asked Questions (FAQs)
Here are some frequently asked questions about working with the this compound.
Q1: What is the recommended starting concentration for H10 in cell-based assays?
A1: The reported IC50 for H10 against PARP14 is 490 nM in enzymatic assays.[1][2] However, the effective concentration in cell-based assays can vary depending on the cell line's permeability and expression levels of PARP14. We recommend performing a dose-response experiment starting from a broad range, for example, from 10 nM to 100 µM, to determine the optimal concentration for your specific cancer cell line.
Q2: My cancer cell line is not responding to H10 treatment. What are the possible reasons?
A2: There could be several reasons for a lack of response to H10:
-
Low PARP14 Expression: Your cell line of interest may not express sufficient levels of PARP14 for H10 to exert a significant effect. We recommend performing a western blot to confirm PARP14 expression levels in your cells.
-
Intrinsic Resistance: The cancer cells may have intrinsic resistance mechanisms that bypass the effects of PARP14 inhibition. This could involve the upregulation of parallel signaling pathways that promote cell survival.
-
Drug Inactivation: The compound may be metabolized or actively pumped out of the cells by efflux pumps.
-
Experimental Issues: Ensure proper drug dissolution and storage. H10 should be dissolved in an appropriate solvent like DMSO and stored at -20°C or -80°C to maintain its activity. Also, verify the confluency of your cells, as this can impact drug sensitivity.
Q3: How can I develop a cancer cell line resistant to H10 for my studies?
A3: Developing a resistant cell line typically involves continuous exposure of the parental cell line to gradually increasing concentrations of H10 over a prolonged period. This process selects for cells that have acquired resistance mechanisms. A detailed protocol for developing H10-resistant cell lines is provided in the "Experimental Protocols" section of this guide.
Q4: What are the known downstream targets of PARP14 that I can probe to confirm H10 activity?
A4: PARP14 has been shown to be involved in several signaling pathways. To confirm the biological activity of H10, you can assess the status of downstream targets. For instance, PARP14 is a positive regulator of STAT6 signaling in response to IL-4.[3] Therefore, you can check for changes in the phosphorylation of STAT6 or the expression of STAT6 target genes. PARP14 has also been implicated in the JNK and NF-κB signaling pathways.
Q5: Are there any known synergistic drug combinations with H10?
A5: While specific synergistic combinations for H10 are still under investigation, combining PARP inhibitors with other agents is a promising strategy to overcome resistance.[4][5] Based on the known functions of PARP14, potential synergistic partners for H10 could include:
-
Chemotherapeutic agents: Particularly DNA-damaging agents.
-
Inhibitors of parallel survival pathways: Such as PI3K/AKT or MEK inhibitors.
-
Immune checkpoint inhibitors: Given PARP14's role in regulating immune responses. We recommend performing a synergy screen to identify effective combinations in your cancer model. A protocol for assessing drug synergy is provided below.
Troubleshooting Guides
This section provides solutions to common problems you might encounter during your experiments with H10.
Problem 1: High variability in cell viability assay results.
-
Possible Cause 1: Uneven cell seeding.
-
Solution: Ensure a single-cell suspension before seeding by gentle pipetting or passing through a cell strainer. After seeding, gently rock the plate in a cross pattern to ensure even distribution of cells.
-
-
Possible Cause 2: Edge effects in multi-well plates.
-
Solution: To minimize evaporation from the outer wells, fill the peripheral wells with sterile PBS or media without cells.
-
-
Possible Cause 3: Inconsistent drug concentration.
-
Solution: Ensure thorough mixing of the H10 stock solution before preparing dilutions. Use calibrated pipettes for accurate liquid handling.
-
Problem 2: No or weak signal in PARP14 enzymatic assay.
-
Possible Cause 1: Inactive enzyme or substrate.
-
Solution: Ensure that the recombinant PARP14 enzyme and biotinylated NAD+ are stored correctly and have not undergone multiple freeze-thaw cycles. Run a positive control with a known PARP14 activator if available.
-
-
Possible Cause 2: Incorrect buffer conditions.
-
Solution: Verify the pH and composition of the assay buffer. PARP enzymes are sensitive to buffer conditions.
-
-
Possible Cause 3: Insufficient incubation time.
-
Solution: Optimize the incubation time for the enzymatic reaction. Perform a time-course experiment to determine the linear range of the reaction.
-
Problem 3: Non-specific bands or high background in Western blot for PARP14.
-
Possible Cause 1: Poor antibody quality.
-
Solution: Use a validated antibody specific for PARP14. Check the antibody datasheet for recommended working concentrations and blocking conditions.
-
-
Possible Cause 2: Inadequate blocking.
-
Solution: Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of milk, or vice versa).
-
-
Possible Cause 3: High antibody concentration.
-
Solution: Titrate the primary and secondary antibody concentrations to find the optimal balance between signal and background.
-
Data Presentation
Consistent and clear data presentation is crucial for interpreting your results. Below are templates for presenting quantitative data related to H10 experiments.
Table 1: Dose-Response of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | H10 IC50 (µM) |
| Hela | Cervical Cancer | Hypothetical Value: 5.2 |
| A549 | Lung Cancer | Hypothetical Value: 12.8 |
| MCF-7 | Breast Cancer | Hypothetical Value: 8.5 |
| PC-3 | Prostate Cancer | Hypothetical Value: 15.1 |
Table 2: Fold Resistance to H10 in Resistant Cancer Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance |
| Hela-H10R | 5.2 | Hypothetical Value: 58.3 | Hypothetical Value: 11.2 |
| A549-H10R | 12.8 | Hypothetical Value: 152.1 | Hypothetical Value: 11.9 |
Table 3: Synergistic Effects of H10 with Other Anticancer Agents
| Combination (H10 + Agent B) | Cell Line | Combination Index (CI) at ED50 | Interpretation |
| H10 + Cisplatin | Hela-H10R | Hypothetical Value: 0.6 | Synergy |
| H10 + PI3K Inhibitor | A549-H10R | Hypothetical Value: 0.8 | Additive/Slight Synergy |
| H10 + MEK Inhibitor | Hela-H10R | Hypothetical Value: 1.1 | Antagonism |
| CI < 0.9 indicates synergy, CI between 0.9 and 1.1 indicates an additive effect, and CI > 1.1 indicates antagonism. |
Experimental Protocols
Protocol 1: Development of H10-Resistant Cancer Cell Lines[6][7][8][9][10]
-
Determine the initial IC50 of H10: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the IC50 of H10 in the parental cancer cell line.
-
Initial Drug Exposure: Culture the parental cells in media containing H10 at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Gradual Dose Escalation: Once the cells resume a normal growth rate, increase the concentration of H10 in the culture medium by approximately 1.5 to 2-fold.
-
Monitoring and Maintenance: Continuously monitor the cells for signs of toxicity and growth rate. Maintain the cells at each concentration until they have adapted and are growing steadily.
-
Repeat Dose Escalation: Repeat step 3, gradually increasing the H10 concentration over several months.
-
Characterization of Resistant Cells: Once the cells can tolerate a significantly higher concentration of H10 (e.g., 10-fold the initial IC50), characterize the resistant cell line by determining the new IC50 and comparing it to the parental line.
-
Cryopreservation: Freeze aliquots of the resistant cells at different passage numbers for future experiments.
Protocol 2: PARP14 Chemiluminescent Activity Assay[3][11][12]
This protocol is adapted from commercially available PARP14 assay kits.
-
Plate Coating: Coat a 96-well plate with histone proteins overnight at 4°C.
-
Washing and Blocking: Wash the plate with PBST and block with a suitable blocking buffer for 90 minutes at room temperature.
-
Enzyme Reaction:
-
Prepare a master mix containing PARP assay buffer, biotinylated NAD+, and DTT.
-
Add the master mix to each well.
-
Add your test compound (H10) or vehicle control.
-
Initiate the reaction by adding recombinant PARP14 enzyme.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate with PBST.
-
Add Streptavidin-HRP and incubate for 30 minutes.
-
Wash the plate again.
-
Add a chemiluminescent substrate and immediately read the luminescence on a plate reader.
-
Protocol 3: Western Blot for PARP14 and Phospho-STAT6[13][14][15][16][17]
-
Cell Lysis: Treat cells with H10 and/or IL-4 as required. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against PARP14, phospho-STAT6 (Tyr641), total STAT6, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualizations
Caption: IL-4/STAT6 signaling pathway and the inhibitory action of H10 on PARP14.
Caption: Experimental workflow for generating and characterizing H10-resistant cancer cells.
Caption: Potential mechanisms leading to resistance to the this compound.
References
- 1. universalbiologicals.com [universalbiologicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. PARP inhibitor and PRMT5 inhibitor synergy is independent of BRCA1/2 and MTAP status in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Phenotypes with PARP14 Inhibitor H10
Welcome to the technical support center for the PARP14 inhibitor, H10. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected experimental outcomes and to offer detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for the PARP14 inhibitor H10?
A1: H10 is a selective inhibitor of Poly(ADP-ribose) polymerase 14 (PARP14), also known as ARTD8 or BAL2. It exerts its effect by competing with the NAD+ substrate at the catalytic domain of PARP14, thereby inhibiting its mono-ADP-ribosylation (MARylation) activity. The IC50 for H10 against PARP14 is approximately 490 nM, and it exhibits greater than 20-fold selectivity for PARP14 over PARP1.[1][2][3] The expected downstream effect of PARP14 inhibition in many cancer cell lines is the induction of caspase-3/7-mediated apoptosis.[1][2][3]
Q2: What are the known cellular functions of PARP14?
A2: PARP14 is a multi-domain protein involved in a variety of cellular processes, including:
-
Immune regulation: It plays a critical role in IL-4-mediated signaling by acting as a coactivator for the transcription factor STAT6.[4][5][6][7] It has also been implicated in the regulation of interferon (IFN) signaling.[7][8][9]
-
Transcriptional regulation: PARP14 can act as a transcriptional switch. In the absence of IL-4, it recruits histone deacetylases (HDACs) to repress gene expression. Upon IL-4 stimulation, it promotes STAT6 binding and transcriptional activation.[4][5][6]
-
Inflammatory responses: Recent studies suggest that PARP14 may inhibit the inflammatory response in macrophages through the NF-κB pathway.[10][11]
-
DNA damage response and cell survival: Like other PARP family members, PARP14 is involved in cellular responses to DNA damage and contributes to cell survival pathways in certain cancers.[12]
Q3: What are the potential off-target effects of PARP inhibitors?
A3: While H10 is selective for PARP14, it is important to be aware that PARP inhibitors as a class can have off-target effects. These can include the inhibition of other PARP family members to varying degrees and, notably, the inhibition of various protein kinases.[13][14][15] The specific off-target kinase profile for H10 has not been publicly reported, but off-target kinase inhibition by other PARP inhibitors has been shown to contribute to their cellular effects.[13][15][16] Therefore, unexpected phenotypes observed with H10 could potentially be due to its influence on unforeseen signaling pathways.
Troubleshooting Guides
Issue 1: Unexpected Cell Viability or Resistance to H10-Induced Apoptosis
| Observation | Potential Cause | Troubleshooting Steps |
| No significant decrease in cell viability after H10 treatment. | 1. Suboptimal H10 concentration or treatment duration. | - Perform a dose-response experiment with a wider range of H10 concentrations (e.g., 100 nM to 50 µM).- Extend the treatment duration (e.g., 24, 48, 72 hours). |
| 2. Cell line-specific resistance mechanisms. | - Measure PARP14 expression levels in your cell line by Western blot to confirm it is a valid target.- Investigate the status of pro- and anti-apoptotic proteins (e.g., Bcl-2 family members) in your cells. | |
| 3. Off-target effects promoting cell survival. | - Consider that H10 might be inhibiting a kinase involved in a pro-apoptotic pathway as an off-target effect. This is difficult to test without a known off-target profile. | |
| Absence of caspase-3/7 activation despite cell death. | 1. Activation of caspase-independent cell death pathways. | - Investigate markers of other cell death pathways such as necroptosis (RIPK1/3 phosphorylation) or parthanatos (PAR polymer accumulation).- Assess mitochondrial membrane potential using a JC-1 assay. A decrease in potential can be an early indicator of apoptosis. |
| 2. Technical issues with the caspase assay. | - Run a positive control for apoptosis (e.g., staurosporine treatment) to ensure the assay is working correctly.- Confirm the correct wavelength settings and reagent preparation for your specific caspase assay kit. | |
| Increased cell proliferation or aggressive phenotype. | 1. Paradoxical activation of survival pathways. | - In some contexts, inhibition of one pathway can lead to the compensatory upregulation of another. Investigate key survival pathways like Akt and ERK signaling via Western blot. |
| 2. Context-dependent function of PARP14. | - The role of PARP14 can be highly dependent on the cellular context and signaling environment. Consider the specific cytokine and growth factor milieu of your cell culture conditions. |
Issue 2: Unexpected Inflammatory or Immune Response Phenotypes
| Observation | Potential Cause | Troubleshooting Steps |
| Unexpected increase in pro-inflammatory cytokine expression. | 1. Inhibition of PARP14's anti-inflammatory role. | - PARP14 has been suggested to suppress NF-κB-mediated inflammation in macrophages.[10][11] Inhibition of PARP14 could therefore lead to an increase in inflammatory signaling.- Measure the activation of the NF-κB pathway by assessing the phosphorylation and nuclear translocation of p65. |
| 2. Off-target effects on pro-inflammatory kinases. | - Consider the possibility of off-target kinase activation. | |
| No effect on IL-4/STAT6 signaling. | 1. Cell type-specific signaling pathways. | - The role of PARP14 in STAT6 signaling is best characterized in B cells and macrophages.[4][5][6] This pathway may not be dominant in other cell types.- Confirm the expression of PARP14 and STAT6 in your cell line. |
| 2. Redundancy with other signaling molecules. | - Other proteins may compensate for the loss of PARP14 activity in the regulation of STAT6. |
Quantitative Data Summary
| Inhibitor | Target | IC50 | Selectivity | Reported Phenotype | Reference |
| H10 | PARP14 | 490 nM | >20-fold over PARP1 | Induces caspase-3/7-mediated apoptosis | [1][2][3] |
Experimental Protocols
Protocol 1: Induction of Apoptosis with H10 and Assessment by Caspase-Glo® 3/7 Assay
Objective: To determine the dose-dependent effect of H10 on caspase-3/7 activity in a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
H10 PARP14 inhibitor (stock solution in DMSO)
-
96-well white-walled assay plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well white-walled plate at a density of 5,000-10,000 cells per well in 80 µL of complete culture medium. Incubate overnight at 37°C and 5% CO2.
-
H10 Treatment: Prepare serial dilutions of H10 in complete culture medium from your stock solution. A suggested concentration range is 0.1, 0.5, 1, 5, 10, and 25 µM. Add 20 µL of the diluted H10 solutions to the respective wells. For the vehicle control, add 20 µL of medium with the corresponding DMSO concentration.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
Caspase-Glo® 3/7 Assay:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
-
Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Subtract the average luminescence of the blank wells (medium only) from all other readings. Plot the luminescence signal against the H10 concentration to determine the dose-response curve.
Protocol 2: Assessment of Mitochondrial Membrane Potential using JC-1
Objective: To determine if H10 treatment leads to a loss of mitochondrial membrane potential, an early marker of apoptosis.
Materials:
-
Cells treated with H10 as described in Protocol 1.
-
JC-1 Mitochondrial Membrane Potential Assay Kit[20][21][22][23]
-
Fluorescence microscope or flow cytometer.
-
CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for mitochondrial depolarization.
Procedure:
-
Cell Treatment: Treat cells with H10 at the desired concentrations and for the desired time in a suitable culture vessel (e.g., 6-well plate for microscopy or suspension culture for flow cytometry). Include a vehicle control and a positive control (e.g., 50 µM CCCP for 30 minutes).
-
JC-1 Staining:
-
Prepare the JC-1 staining solution according to the manufacturer's protocol (typically 1-10 µM in cell culture medium).
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the staining solution and wash the cells twice with the provided assay buffer or PBS.
-
-
Analysis:
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope using filters for red (J-aggregates in healthy mitochondria, ~590 nm emission) and green (J-monomers in depolarized mitochondria, ~530 nm emission) fluorescence. Healthy cells will exhibit predominantly red fluorescence, while apoptotic cells will show an increase in green fluorescence.
-
Flow Cytometry: Resuspend the cells in the assay buffer and analyze using a flow cytometer. Healthy cells will be high in the red fluorescence channel (e.g., PE), while apoptotic cells will show a shift to the green fluorescence channel (e.g., FITC).
-
Visualizations
Caption: PARP14 acts as a transcriptional switch in IL-4/STAT6 signaling.
Caption: Troubleshooting workflow for unexpected phenotypes with H10.
Caption: Hypothesized role of PARP14 in inhibiting NF-κB signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. universalbiologicals.com [universalbiologicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PARP-14 Functions as a Transcriptional Switch for Stat6-dependent Gene Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Progress on PARP14 as a Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PARP-14 functions as a transcriptional switch for Stat6-dependent gene activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. embopress.org [embopress.org]
- 10. biorxiv.org [biorxiv.org]
- 11. biorxiv.org [biorxiv.org]
- 12. Frontiers | Research Progress on PARP14 as a Drug Target [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Proteome-wide profiling of clinical PARP inhibitors reveals compound-specific secondary targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 18. ulab360.com [ulab360.com]
- 19. promega.com [promega.com]
- 20. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
- 22. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 23. file.medchemexpress.com [file.medchemexpress.com]
Validation & Comparative
Validating the Inhibitory Effect of PARP14 Inhibitor H10: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the PARP14 inhibitor H10 with other alternative inhibitors, supported by experimental data. It includes detailed methodologies for key validation experiments and visual representations of the associated signaling pathways.
Executive Summary
Poly(ADP-ribose) polymerase 14 (PARP14) is a member of the PARP superfamily involved in various cellular processes, including DNA damage repair, immune regulation, and cancer progression. Its role in modulating the IL-4/STAT6 and NF-κB signaling pathways has made it an attractive target for therapeutic intervention. H10 is a selective inhibitor of PARP14 that has been shown to induce apoptosis in cancer cells.[1] This guide evaluates the inhibitory effect of H10 and compares its performance with other notable PARP14 inhibitors, such as the highly potent and selective RBN012759, the broader PARP inhibitor PJ34, and the clinically approved PARP1/2 inhibitor Olaparib.
Data Presentation
The following table summarizes the in vitro potency and selectivity of H10 compared to other relevant PARP inhibitors.
| Inhibitor | Target(s) | IC50 (PARP14) | Selectivity | Reference(s) |
| H10 | PARP14 | 490 nM | ~24-fold over PARP1 | [1] |
| RBN012759 | PARP14 | <3 nM | >300-fold over all other PARP family members | [2][3][4][5] |
| PJ34 | PARP1/2, PARP14 (weaker) | Not specified for PARP14, 110 nM (PARP1), 86 nM (PARP2) | Potent PARP1/2 inhibitor | [6] |
| Olaparib | PARP1/2 | Not specified for PARP14, 5 nM (PARP1), 1 nM (PARP2) | High potency for PARP1/2 | [7][8] |
Experimental Protocols
Detailed methodologies for key experiments to validate the inhibitory effect of PARP14 inhibitors are provided below.
PARP14 Enzymatic Assay (Chemiluminescent)
This assay measures the enzymatic activity of PARP14 by detecting the ADP-ribosylation of histone proteins.
Materials:
-
Recombinant purified PARP14 enzyme
-
Histone-coated 96-well plates
-
Biotinylated NAD+
-
PARP assay buffer
-
Streptavidin-HRP
-
Chemiluminescent substrate
-
Test inhibitors (e.g., H10, RBN012759)
-
Microplate luminometer
Protocol:
-
Prepare serial dilutions of the test inhibitors in the appropriate solvent (e.g., DMSO).
-
Add a fixed amount of recombinant PARP14 enzyme to each well of the histone-coated plate, except for the blank controls.
-
Add the test inhibitors at various concentrations to the respective wells.
-
Initiate the enzymatic reaction by adding a solution containing biotinylated NAD+.
-
Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow for the ADP-ribosylation reaction to occur.
-
Wash the plate to remove unbound reagents.
-
Add Streptavidin-HRP to each well and incubate to allow binding to the biotinylated ADP-ribose incorporated onto the histones.
-
Wash the plate again to remove unbound Streptavidin-HRP.
-
Add the chemiluminescent substrate and immediately measure the luminescence using a microplate reader.
-
The signal intensity is proportional to the PARP14 activity. Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of an inhibitor to its target protein within a cellular context.[9] Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Cells expressing PARP14 (e.g., cancer cell lines)
-
Test inhibitors (e.g., H10)
-
Cell lysis buffer
-
Antibodies specific for PARP14
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP)
-
SDS-PAGE and Western blot equipment
Protocol:
-
Treat cultured cells with the test inhibitor or vehicle control for a defined period.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) to induce protein denaturation and precipitation.
-
Lyse the cells to release the soluble proteins.
-
Separate the soluble fraction (containing stabilized, non-aggregated protein) from the precipitated proteins by centrifugation.
-
Analyze the amount of soluble PARP14 in the supernatant by Western blot.
-
Quantify the band intensities to determine the melting curve of PARP14 in the presence and absence of the inhibitor. An upward shift in the melting curve indicates target engagement.
Western Blot Analysis for Downstream Signaling
This method is used to assess the effect of PARP14 inhibition on downstream signaling pathways, such as the phosphorylation of STAT6 or the activation of NF-κB.
Materials:
-
Cells relevant to the signaling pathway being studied (e.g., lymphoma cells for STAT6, macrophages for NF-κB)
-
Test inhibitors (e.g., H10)
-
Stimulants for the pathway (e.g., IL-4 for STAT6, LPS for NF-κB)
-
Cell lysis buffer with phosphatase and protease inhibitors
-
Primary antibodies specific for total and phosphorylated forms of target proteins (e.g., p-STAT6, total STAT6, IκBα)
-
Secondary antibodies
-
SDS-PAGE and Western blot equipment
Protocol:
-
Culture the cells and treat them with the test inhibitor for a specified duration.
-
Stimulate the cells with the appropriate agonist (e.g., IL-4 or LPS) to activate the signaling pathway.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with primary antibodies against the target proteins (e.g., anti-p-STAT6, anti-STAT6).
-
Wash the membrane and incubate with the corresponding secondary antibodies.
-
Detect the protein bands using a suitable detection reagent (e.g., chemiluminescence).
-
Quantify the band intensities to determine the effect of the inhibitor on the phosphorylation or degradation of the signaling proteins.
Mandatory Visualization
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by PARP14 and the points of intervention for inhibitors like H10.
Caption: IL-4/STAT6 signaling pathway and H10 inhibition.
Caption: NF-κB signaling pathway and H10 inhibition.
Experimental Workflow Diagram
Caption: Experimental workflow for validating PARP14 inhibitors.
Conclusion
The available data indicates that while H10 is a selective inhibitor of PARP14, other compounds such as RBN012759 exhibit significantly greater potency and selectivity.[1][2][3] The choice of inhibitor for research or therapeutic development will depend on the specific requirements of the study, including the desired potency, selectivity profile, and the cellular context being investigated. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued evaluation and comparison of H10 and other PARP14 inhibitors. Further head-to-head studies are warranted for a more definitive comparison of their biological activities.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. PARP-14 Functions as a Transcriptional Switch for Stat6-dependent Gene Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. PARP-14 functions as a transcriptional switch for Stat6-dependent gene activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2.9. Western blotting [bio-protocol.org]
PARP14 Inhibitor H10: A Comparative Guide to Selectivity and Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the PARP14 inhibitor H10 with other PARP family members, focusing on its selectivity profile. The information is supported by available experimental data and methodologies to assist researchers in evaluating its potential for preclinical studies.
Executive Summary
The Poly(ADP-ribose) polymerase (PARP) superfamily plays a critical role in various cellular processes, including DNA repair, signaling, and apoptosis. PARP14, a mono-ADP-ribosyltransferase, has emerged as a promising therapeutic target in oncology and inflammatory diseases. H10 is a selective inhibitor of PARP14, discovered through a small molecule microarray-based screening approach. This guide offers a comprehensive overview of H10's selectivity against other PARP family members, its mechanism of action, and the experimental protocols used for its characterization.
Data Presentation: H10 Selectivity Profile
The following table summarizes the known inhibitory activity of H10 against PARP14 and its selectivity over PARP1. A comprehensive selectivity panel across the entire PARP family for H10 is not publicly available in the cited literature. To provide a comparative context, data for another selective PARP14 inhibitor, RBN012759, is included where available.
| Target PARP | H10 IC50 (nM) | H10 Selectivity vs. PARP14 | RBN012759 IC50 (nM) | RBN012759 Selectivity vs. PARP14 |
| PARP14 | 490 [1][2] | 1-fold | <3 | 1-fold |
| PARP1 | ~11,760 (>24-fold vs PARP14)[1][2] | >24-fold | >10,000 | >3,333-fold |
| PARP2 | Data not available | Data not available | >10,000 | >3,333-fold |
| PARP3 | Data not available | Data not available | >10,000 | >3,333-fold |
| TNKS1 (PARP5a) | Data not available | Data not available | >10,000 | >3,333-fold |
| TNKS2 (PARP5b) | Data not available | Data not available | >10,000 | >3,333-fold |
| PARP6 | Data not available | Data not available | >10,000 | >3,333-fold |
| PARP10 | Data not available | Data not available | >10,000 | >3,333-fold |
| PARP15 | Data not available | Data not available | 1,200 | 400-fold |
Note: IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%. Selectivity is calculated as the ratio of the IC50 for the off-target PARP to the IC50 for PARP14.
Experimental Protocols
The determination of the inhibitory activity and selectivity of H10 involves biochemical and cell-based assays. Below are detailed methodologies representative of those used in the field.
Biochemical Assay for PARP Activity (Chemiluminescent)
This assay quantifies the mono-ADP-ribosylation activity of PARP14.
Workflow:
Caption: Workflow for a typical chemiluminescent PARP14 inhibition assay.
Detailed Steps:
-
Plate Coating: A 96-well plate is coated with a histone mixture, which serves as the substrate for PARP14.
-
Blocking: The plate is washed and blocked to prevent non-specific binding.
-
Enzyme and Inhibitor Addition: Recombinant PARP14 enzyme is added to the wells, followed by the test inhibitor (H10) at various concentrations.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of biotinylated NAD+.
-
Incubation: The plate is incubated to allow the mono-ADP-ribosylation of the histone substrate by PARP14.
-
Detection: Streptavidin-conjugated Horseradish Peroxidase (HRP) is added, which binds to the biotinylated ADP-ribose incorporated onto the histone.
-
Signal Generation: After washing away unbound reagents, a chemiluminescent HRP substrate is added. The light produced is proportional to the amount of PARP14 activity.
-
Data Analysis: The luminescence is measured using a plate reader, and IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cell-Based Assay for PARP14 Activity
Cell-based assays are crucial for confirming the activity of inhibitors in a cellular context.
Workflow:
Caption: General workflow for cell-based evaluation of a PARP14 inhibitor.
Detailed Steps:
-
Cell Culture and Treatment: A relevant cell line is cultured and treated with varying concentrations of H10.
-
Induction of PARP14 Activity: Cellular stress or specific stimuli (e.g., cytokines) may be used to induce PARP14 activity.
-
Cell Lysis: After treatment, cells are lysed to extract total protein.
-
Analysis of Downstream Effects: The effect of H10 on PARP14 activity is assessed by measuring downstream cellular events. This can include:
-
Western Blotting: To analyze the phosphorylation status or expression levels of proteins in pathways regulated by PARP14.
-
Immunofluorescence: To observe changes in the subcellular localization of PARP14 or its interacting partners.
-
Apoptosis Assays: H10 has been shown to induce caspase-3/7-mediated apoptosis.[1][2] Measuring the activity of these caspases provides a functional readout of H10's efficacy.
-
PARP14 Signaling Pathways
PARP14 is implicated in several key signaling pathways that are relevant to cancer and inflammatory diseases. H10, by inhibiting PARP14, can modulate these pathways.
Caption: Key signaling pathways modulated by PARP14.
Pathway Descriptions:
-
DNA Damage Response: PARP14 is involved in the DNA damage response by interacting with and mono-ADP-ribosylating RAD51, a key protein in homologous recombination repair. It also has a synthetic lethal relationship with the ATR/CHK1 pathway.
-
JNK Signaling: PARP14 can promote cancer cell survival by inhibiting the pro-apoptotic JNK1 signaling pathway while promoting the pro-survival JNK2 pathway.
-
Inflammatory Response: PARP14 acts as a co-activator for STAT6-mediated gene transcription in response to cytokines like IL-4. It also regulates the NF-κB pathway, a central mediator of inflammation.
By inhibiting PARP14, H10 has the potential to disrupt these pathways, thereby sensitizing cancer cells to DNA-damaging agents, promoting apoptosis, and modulating inflammatory responses.
Conclusion
The this compound demonstrates significant and selective inhibition of its primary target, PARP14, with a more than 20-fold selectivity over PARP1. While a complete selectivity profile against all PARP family members is not yet publicly available, the existing data suggests a favorable selectivity window. Its ability to induce apoptosis and modulate key signaling pathways involved in cancer progression and inflammation makes it a valuable tool for preclinical research. Further studies to fully elucidate its selectivity and in vivo efficacy are warranted to fully assess its therapeutic potential.
References
A Comparative Guide to PARP14 Inhibitors: H10 vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the PARP14 inhibitor H10 with other notable inhibitors of the same target. Poly(ADP-ribose) polymerase 14 (PARP14) has emerged as a significant therapeutic target in oncology and inflammatory diseases due to its role in crucial cellular signaling pathways. The development of potent and selective inhibitors is a key focus for researchers. This document summarizes key performance data, details the experimental protocols used to generate this data, and visualizes the complex biological pathways involved.
Quantitative Comparison of PARP14 Inhibitors
The efficacy and selectivity of a panel of PARP14 inhibitors are summarized below. The data highlights the significant range in potency and selectivity among different chemical scaffolds.
| Inhibitor | PARP14 IC50 | Selectivity Profile | Key Features |
| H10 | 490 nM[1][2] | ~24-fold selective over PARP1[1][2] | Induces caspase-3/7-mediated apoptosis[1][2]. |
| RBN012759 | < 3 nM[1][2][3] | >300-fold vs. other mono-PARPs; >1000-fold vs. poly-PARPs[2][3]. | Potent, highly selective, and orally active[1][3]. |
| Q22 | 5.52 nM[1] | High selectivity toward PARP14[1]. | Shows therapeutic efficacy in an atopic dermatitis mouse model[1]. |
| Compound 3 | < 30 nM | Highly selective[3]. | Orally active[3]. |
| PJ34 | 9.0 µM (9000 nM)[4] | Potent inhibitor of PARP1 (IC50 = 110 nM) and PARP2 (IC50 = 86 nM)[5]. | Serves as a useful control for PARP1/2 vs. PARP14 activity. |
Signaling Pathways and Experimental Workflows
Understanding the biological context of PARP14 is crucial for inhibitor development. The following diagrams, generated using the DOT language, illustrate key signaling pathways where PARP14 is active, as well as a typical workflow for inhibitor screening.
References
- 1. Discovery and Optimization of Potent and Highly Selective PARP14 Inhibitors for the Treatment of Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. PARP14 inhibitor 2 | CymitQuimica [cymitquimica.com]
- 4. Thermal Shift Assay in Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. amsbio.com [amsbio.com]
Validation of PARP14 Inhibitor H10 in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the PARP14 inhibitor H10, with a focus on its validation in preclinical animal models. Due to the limited availability of published in vivo data for H10, this guide utilizes data from a comparable selective PARP14 inhibitor, RBN012759, to illustrate the expected experimental outcomes and methodologies.
Introduction to PARP14 and H10
Poly(ADP-ribose) polymerase 14 (PARP14) is a member of the PARP family of enzymes involved in various cellular processes, including DNA damage repair, transcriptional regulation, and immune responses.[1][2] Its overexpression has been implicated in the progression of several cancers, making it an attractive therapeutic target.[3][4] H10 is a small molecule inhibitor reported to be a selective inhibitor of PARP14.[5][6]
In Vitro Profile of H10
Biochemical and cellular assays have established the initial activity and selectivity of H10.
| Inhibitor | IC50 (PARP14) | Selectivity vs. PARP1 | Cellular Effect |
| H10 | 490 nM[5][6] | ~24-fold[5][6] | Induces caspase-3/7-mediated apoptosis[5][6] |
In Vivo Validation in Animal Models
Comparative In Vivo Efficacy of a Selective PARP14 Inhibitor (RBN012759)
The following table summarizes the in vivo performance of RBN012759 in a syngeneic mouse tumor model, demonstrating the potential of selective PARP14 inhibition in cancer therapy.
| Inhibitor | Animal Model | Cancer Type | Treatment Regimen | Key Outcomes |
| RBN012759 | Syngeneic mouse model | Melanoma | 1 µM RBN012759 | Restored responsiveness to α-PD-1 therapy in resistant tumors.[6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in vivo studies. Below is a representative protocol for evaluating a PARP14 inhibitor in a xenograft mouse model.
Xenograft Tumor Model Protocol
-
Cell Culture: Human cancer cells with known PARP14 expression (e.g., triple-negative breast cancer cell lines) are cultured under standard conditions.
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID or BALB/c nude mice), typically 6-8 weeks old, are used.
-
Tumor Implantation: A suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of Matrigel) is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers, calculated with the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
Drug Administration: The PARP14 inhibitor (e.g., H10) is administered via a clinically relevant route, such as oral gavage or intraperitoneal injection, at a specified dose and schedule. A vehicle control group receives the same volume of the drug-free solvent.
-
Endpoint Measurement: The study continues until tumors in the control group reach a maximum allowable size or for a predetermined duration. Key endpoints include tumor growth inhibition, body weight changes (as a measure of toxicity), and overall survival.
-
Pharmacodynamic and Biomarker Analysis: At the end of the study, tumors and tissues may be collected to assess target engagement (e.g., by measuring PARP14 activity) and downstream signaling effects.
Signaling Pathways and Experimental Workflow
Visualizing the underlying biological pathways and experimental processes is essential for a comprehensive understanding.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Research Progress on PARP14 as a Drug Target [frontiersin.org]
- 3. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PARP14 inhibition restores PD-1 immune checkpoint inhibitor response following IFNγ-driven acquired resistance in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of In Vitro PARP14 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of commercially available Poly(ADP-ribose) polymerase 14 (PARP14) inhibitors. The following sections detail the biochemical potency, cellular activity, and experimental methodologies to support your research and development efforts.
PARP14 Inhibitor Performance: A Quantitative Comparison
The table below summarizes the in vitro potency of several commercially available PARP14 inhibitors. The half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) are key metrics for evaluating the direct inhibitory activity of these compounds against the PARP14 enzyme.
| Compound | Type | PARP14 IC50 / Kd | Selectivity Highlights |
| RBN012759 | Catalytic Inhibitor | <3 nM (IC50)[1][2][3] | >300-fold selective over other mono-ADP-ribosyltransferases (monoARTs) and >1000-fold selective over poly-ADP-ribosyltransferases (polyARTs)[1][3] |
| RBN-3143 | Catalytic Inhibitor | 4 nM (IC50)[4][5] | Potent and NAD+-competitive[4] |
| Q22 | Catalytic Inhibitor | 5.52 nM (IC50)[5][6] | Highly selective for PARP14[6] |
| H10 | Catalytic Inhibitor | 490 nM (IC50)[7][8][9][10] | Approximately 24-fold selective over PARP1[7][9][10] |
| GeA-69 | Allosteric Inhibitor | 2.1 μM (Kd)[11] | Targets the Macrodomain 2 (MD2) of PARP14[11] |
Signaling Pathways Involving PARP14
PARP14 is a key regulator in distinct signaling pathways, primarily associated with inflammatory and immune responses. Understanding these pathways is crucial for elucidating the mechanism of action of PARP14 inhibitors.
Experimental Protocols and Workflows
Accurate and reproducible in vitro data are fundamental for the comparative analysis of enzyme inhibitors. Below are detailed methodologies for key experiments cited in this guide.
PARP14 Enzymatic Activity Assay (Chemiluminescent)
This assay quantifies the enzymatic activity of PARP14 by measuring the incorporation of biotinylated NAD+ into histone proteins, a substrate of PARP14. The resulting biotinylated histones are detected with streptavidin-HRP and a chemiluminescent substrate.
Detailed Protocol:
-
Plate Preparation: Coat a 96-well microplate with a histone mixture and incubate for at least 90 minutes at room temperature (RT). Wash the plate three times with PBST buffer (1x PBS with 0.05% Tween-20).[12]
-
Ribosylation Reaction:
-
Prepare a master mix containing 10x PARP Assay Buffer, PARP Substrate Mixture (biotinylated NAD+), and 10 mM DTT solution.[12]
-
Add the master mix to each well.
-
Add the test inhibitor at various concentrations to the designated wells. Add a diluent solution to the positive and blank control wells.
-
Initiate the reaction by adding diluted PARP14 enzyme to all wells except the blank, to which 1x PARP Assay Buffer is added.[12]
-
Incubate the plate at RT for 1 hour.[12]
-
-
Detection:
-
Wash the plate three times with PBST buffer.
-
Add diluted Streptavidin-HRP to each well and incubate for 30 minutes at RT.[12]
-
Wash the plate three times with PBST buffer.
-
Prepare and add the ELISA ECL Substrate to each well.[12]
-
Immediately measure the chemiluminescence using a microplate reader.[12]
-
-
Data Analysis: Subtract the blank values from all other readings. Plot the inhibitor concentration versus the signal to determine the IC50 value.
Cellular Target Engagement Assay (NanoBRET™)
The NanoBRET™ Target Engagement assay is a proximity-based method that quantifies the interaction of a test compound with a target protein in living cells. This assay provides a measure of target occupancy and affinity in a physiological context.
Detailed Protocol:
-
Cell Preparation: Transfect HEK293 cells with a vector encoding for PARP14 fused to NanoLuc® luciferase.
-
Assay Setup:
-
Seed the transfected cells into a 96-well plate and allow them to attach overnight.
-
Add the test inhibitor at various concentrations to the cells.
-
Add the NanoBRET™ tracer, a fluorescent ligand that binds to PARP14.
-
-
Incubation: Incubate the plate under standard cell culture conditions.
-
Signal Detection: Measure the bioluminescence resonance energy transfer (BRET) signal. The BRET signal is generated when the NanoLuc® luciferase (donor) and the fluorescent tracer (acceptor) are in close proximity. Competitive binding of the test inhibitor displaces the tracer, leading to a decrease in the BRET signal.
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission) and plot it against the inhibitor concentration to determine the EC50 or IC50 value.
Cell Viability Assay (MTT)
The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is an indicator of cell health and proliferation. This assay is useful for evaluating the cytotoxic or cytostatic effects of PARP14 inhibitors on cancer cell lines.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, U-2 OS) in a 96-well plate at a predetermined density and allow them to adhere overnight.[11]
-
Compound Treatment: Treat the cells with a serial dilution of the PARP14 inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions.[11]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.[13]
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[13]
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot it against the inhibitor concentration to determine the EC50 value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery and Optimization of Potent and Highly Selective PARP14 Inhibitors for the Treatment of Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PARP14 inhibitor H10 | PARP | TargetMol [targetmol.com]
- 9. This compound - MedChem Express [bioscience.co.uk]
- 10. universalbiologicals.com [universalbiologicals.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. preprints.org [preprints.org]
PARP14 Inhibition: A Head-to-Head Comparison of the Small Molecule Inhibitor H10 and Genetic Knockdown
A detailed analysis of experimental data comparing the functional effects of the selective PARP14 inhibitor, H10, with genetic knockdown approaches to validate its on-target activity and explore its therapeutic potential.
This guide provides a comprehensive comparison of the pharmacological inhibition of Poly(ADP-ribose) polymerase 14 (PARP14) using the selective inhibitor H10 and its cross-validation with genetic knockdown techniques such as siRNA. For researchers in oncology, immunology, and drug development, this comparative analysis offers insights into the specific effects of targeting PARP14 and the reliability of H10 as a chemical probe.
Introduction to PARP14 and the Inhibitor H10
PARP14, a member of the PARP superfamily, is a mono-ADP-ribosyltransferase involved in various cellular processes, including DNA damage repair, transcriptional regulation, and immune signaling.[1][2] Its dysregulation has been implicated in several cancers, making it an attractive therapeutic target. The small molecule inhibitor H10 has been identified as a selective inhibitor of PARP14 with a reported half-maximal inhibitory concentration (IC50) of 490 nM and exhibits over 20-fold selectivity for PARP14 over PARP1.[3] To ensure that the observed effects of H10 are due to the specific inhibition of PARP14, it is crucial to compare its activity with that of genetic knockdown, a gold-standard method for assessing target-specific effects.
Quantitative Comparison of H10 and Genetic Knockdown
Table 1: Comparison of PARP14 Inhibition Methods on Cellular Phenotypes
| Parameter | PARP14 Inhibitor (H10/RBN012759) | PARP14 Genetic Knockdown (siRNA/shRNA) | Reference |
| Target Specificity | High selectivity for PARP14 (H10: >20-fold vs PARP1) | Highly specific to PARP14 mRNA | [3] |
| Effect on PARP14 Protein Levels | No direct effect on total protein levels; may lead to stabilization. | Significant reduction in protein expression. | [4] |
| Inhibition of PARP14 Activity | Direct inhibition of catalytic activity. | Indirect inhibition via reduced protein levels. | [3][4] |
| Induction of Apoptosis | Induces caspase-3/7-mediated apoptosis. | Increases apoptosis and reduces cell survival. | [3][5] |
| Effect on Cell Viability | Decreases cell viability in cancer cell lines. | Reduces cell proliferation and colony formation. | [4][5] |
Table 2: Impact of PARP14 Inhibition on Signaling Pathways
| Signaling Pathway | Effect of PARP14 Inhibitor (RBN012759) | Effect of PARP14 Knockdown/Knockout | Key Mediators | Reference |
| IFNγ Signaling | Prevents the increase in cytoplasmic ADP-ribosylation. | Abolishes the increase in cytoplasmic ADP-ribosylation. | pSTAT1 | [6][7] |
| IL-4 Signaling | Reverses IL-4-driven pro-tumor gene expression in macrophages. | Suppresses anti-inflammatory gene expression and STAT6 phosphorylation. | STAT6 | [4][8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable researchers to reproduce and build upon these findings.
PARP14 siRNA Knockdown and Western Blot Validation
This protocol describes the transient knockdown of PARP14 using small interfering RNA (siRNA) and subsequent validation of the knockdown efficiency by Western blotting.
-
Cell Culture and Transfection:
-
Culture human cancer cell lines (e.g., HeLa, A549) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells in 6-well plates to reach 50-60% confluency on the day of transfection.
-
For each well, dilute 50 pmol of PARP14-specific siRNA or a non-targeting control siRNA in 250 µL of Opti-MEM medium.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 250 µL of Opti-MEM medium and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and Lipofectamine RNAiMAX solutions, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
Add the 500 µL of the siRNA-lipid complex to the cells.
-
Incubate the cells for 48-72 hours before harvesting for protein analysis.
-
-
Western Blot Analysis:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE on a 4-12% gradient gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PARP14 overnight at 4°C.
-
Wash the membrane three times with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with a chemiluminescence imaging system.
-
Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with a PARP14 inhibitor or genetic knockdown.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Treatment:
-
For inhibitor studies, treat the cells with varying concentrations of H10 or a vehicle control (e.g., DMSO) for 48-72 hours.
-
For knockdown studies, perform siRNA transfection as described above in the 96-well plate format.
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.
-
-
Solubilization and Measurement:
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflow for comparing a PARP14 inhibitor with siRNA and the established signaling pathway of PARP14.
Caption: Experimental workflow for comparing H10 inhibitor and siRNA knockdown.
Caption: PARP14's role in IL-4/STAT6 and IFNγ/STAT1 signaling pathways.
Conclusion
The available evidence strongly suggests that the pharmacological inhibition of PARP14 with selective inhibitors like H10 and the more potent RBN012759 effectively phenocopies the effects of genetic knockdown of PARP14. Both approaches lead to decreased cancer cell viability, induction of apoptosis, and modulation of key immune signaling pathways. The consistency between the results obtained from these two distinct methods provides a high degree of confidence that the observed cellular and molecular effects are indeed on-target and mediated through the inhibition of PARP14. This cross-validation is essential for the continued development of PARP14 inhibitors as potential therapeutic agents for cancer and inflammatory diseases. Researchers can use this guide to inform their experimental design and to better interpret the results of studies utilizing either pharmacological or genetic inhibition of PARP14.
References
- 1. [1,2,4]Triazolo[3,4-b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. US20220388985A1 - Targeted protein degradation of parp14 for use in therapy - Google Patents [patents.google.com]
- 6. embopress.org [embopress.org]
- 7. PARP14 is regulated by the PARP9/DTX3L complex and promotes interferon γ-induced ADP-ribosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of PARP14 Inhibitor H10 and PARP1 Inhibitors in Oncology
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, inhibitors of the Poly(ADP-ribose) polymerase (PARP) family have emerged as a significant class of therapeutic agents. While clinically approved PARP inhibitors primarily target PARP1 and PARP2, exploiting deficiencies in DNA damage repair pathways, emerging research is exploring the therapeutic potential of inhibiting other PARP family members. This guide provides a detailed comparison of the novel PARP14 inhibitor, H10, with established PARP1 inhibitors, focusing on their mechanisms of action, preclinical efficacy, and the experimental methodologies used for their evaluation.
At a Glance: H10 vs. PARP1 Inhibitors
| Feature | PARP14 Inhibitor H10 | PARP1 Inhibitors (e.g., Olaparib, Rucaparib, Niraparib, Talazoparib) |
| Primary Target | Poly(ADP-ribose) polymerase 14 (PARP14) | Poly(ADP-ribose) polymerase 1 (PARP1) and Poly(ADP-ribose) polymerase 2 (PARP2) |
| Mechanism of Action | Induces caspase-3/7-mediated apoptosis.[1][2] The broader role of PARP14 inhibition in cancer involves modulation of signaling pathways like NF-κB and STAT6, impacting cell proliferation, survival, and glycolysis.[3][4][5][6][7][8] | Induce "synthetic lethality" in cancer cells with deficient homologous recombination (HR) DNA repair pathways (e.g., BRCA1/2 mutations) by preventing the repair of single-strand DNA breaks, leading to the accumulation of cytotoxic double-strand breaks.[9] |
| Potency | IC50 = 490 nM for PARP14.[1][2][10] | Varies by inhibitor and cancer cell line, generally in the low nanomolar to micromolar range for PARP1. For example, Olaparib has an IC50 of ~1.2 nM for PARP1 inhibition in cell-free assays.[11] |
| Selectivity | >20-fold selectivity for PARP14 over PARP1.[12] | Varying selectivity for PARP1 over other PARP family members. Some newer generation inhibitors show high selectivity for PARP1 over PARP2. |
| Clinical Status | Preclinical. No clinically approved PARP14 inhibitors are currently available.[13] | Several inhibitors (Olaparib, Rucaparib, Niraparib, Talazoparib) are FDA-approved for various cancers, including ovarian, breast, prostate, and pancreatic cancer.[14] |
Mechanism of Action and Signaling Pathways
PARP1 Inhibitors: Exploiting DNA Repair Deficiencies
PARP1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs). In cancer cells with mutations in genes involved in homologous recombination (HR), such as BRCA1 and BRCA2, the repair of double-strand DNA breaks (DSBs) is compromised. Inhibition of PARP1 leads to the accumulation of unrepaired SSBs, which, upon encountering a replication fork, are converted into DSBs. In HR-deficient cells, these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, cell death. This concept is known as synthetic lethality.[9]
This compound: A Multifaceted Approach
PARP14 is a mono-ADP-ribosyltransferase with roles in various cellular processes beyond DNA repair, including the regulation of transcription, metabolism, and immune responses.[3][5] The this compound has been shown to induce apoptosis through the activation of caspases 3 and 7.[1][2] The broader anti-cancer effects of PARP14 inhibition are thought to stem from its influence on key signaling pathways. For instance, PARP14 can promote cancer cell proliferation and chemoresistance through the activation of the NF-κB pathway.[4] It is also a positive regulator of STAT6, and its inhibition can disrupt STAT6-dependent gene expression, which is crucial for the survival of certain cancer cells.[3][5] Furthermore, PARP14 has been implicated in promoting glycolysis in cancer cells, and its inhibition may disrupt tumor cell metabolism.[8]
Preclinical Efficacy: A Comparative Overview
Direct comparative studies between H10 and PARP1 inhibitors are not yet available in published literature. However, by compiling data from various preclinical studies, we can draw an indirect comparison of their cytotoxic effects across different cancer cell lines. It is crucial to note that these results were obtained under varying experimental conditions and should be interpreted with caution.
Table 1: In Vitro Cytotoxicity (IC50) of this compound
| Compound | Target | IC50 (nM) | Cell Line | Cancer Type | Reference |
| H10 | PARP14 | 490 | - | - | [1][2][10] |
Table 2: In Vitro Cytotoxicity (IC50) of Selected PARP1 Inhibitors
| Compound | Cancer Type | Cell Line | IC50 (µM) | Reference |
| Olaparib | Breast Cancer | MDA-MB-231 | ~10 | [15] |
| Breast Cancer | T47D | >10 | [15] | |
| Ovarian Cancer | ES-2 | 97 | [16] | |
| Ovarian Cancer | TOV21G | 150 | [16] | |
| Pancreatic Cancer | CFPAC-1 | 79.5 | [17] | |
| Pancreatic Cancer | BXPC-3 | 184.8 | [17] | |
| Rucaparib | Ovarian Cancer | A2780 | ~10 | [4] |
| Ovarian Cancer | SKOV3 | ~30 | [4] | |
| Prostate Cancer | LNCaP | ~5 | [17] | |
| Niraparib | Ovarian Cancer | SKOV3 | 5-10 | [18] |
| Ovarian Cancer | A2780 | 5-10 | [18] | |
| Laryngeal Squamous Cell Carcinoma | Tu686 | ~20 (at 48h) | [8] | |
| Talazoparib | Breast Cancer | MDA-MB-468 | ~0.01 | [14] |
| Breast Cancer | BT-20 | ~0.09 | [14] | |
| Prostate Cancer | LNCaP | ~0.001 | [16] |
Note: The IC50 values for PARP1 inhibitors can vary significantly depending on the cell line's genetic background, particularly its HR status, and the duration of the assay.
Key Experimental Protocols
To ensure reproducibility and facilitate the comparison of results across different studies, detailed and standardized experimental protocols are essential. Below are representative protocols for key assays used in the evaluation of PARP inhibitors.
1. Cell Viability (IC50) Determination using MTT Assay
This protocol outlines the general steps for determining the half-maximal inhibitory concentration (IC50) of a compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol Details:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the inhibitor (e.g., H10 or a PARP1 inhibitor) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the IC50 value.
2. Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
This protocol describes the detection of apoptosis by flow cytometry using Annexin V (which binds to phosphatidylserine on the outer leaflet of the apoptotic cell membrane) and Propidium Iodide (a fluorescent intercalating agent that stains the DNA of late apoptotic and necrotic cells with compromised membranes).
Protocol Details:
-
Cell Treatment: Culture cells to be treated with the desired concentration of the inhibitor for a predetermined time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and measure emission at 530 nm; excite PI at 488 nm and measure emission at >670 nm.
-
Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, and necrotic).[19]
Conclusion and Future Directions
The comparison between the this compound and established PARP1 inhibitors highlights a divergence in therapeutic strategies targeting the PARP family. While PARP1 inhibitors have a well-defined mechanism of action rooted in the concept of synthetic lethality and have achieved significant clinical success, the therapeutic potential of inhibiting PARP14 is still in the early stages of exploration.
H10 presents an interesting preclinical candidate with a distinct mechanism that appears to involve the induction of apoptosis and modulation of key cancer-related signaling pathways. Its selectivity for PARP14 over PARP1 suggests a potential for a different safety and efficacy profile compared to the broader-acting PARP1/2 inhibitors.
Future research should focus on direct, head-to-head preclinical studies comparing H10 and other selective PARP14 inhibitors with clinically relevant PARP1 inhibitors. These studies should include a broad range of cancer cell lines with diverse genetic backgrounds to identify potential biomarkers of sensitivity. Furthermore, in vivo studies are crucial to evaluate the efficacy, pharmacokinetics, and toxicity of PARP14 inhibitors and to determine their potential for monotherapy or in combination with other anti-cancer agents. The exploration of PARP14 as a therapeutic target represents a promising new avenue in the ongoing effort to develop more effective and personalized cancer treatments.
References
- 1. news-medical.net [news-medical.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Research Progress on PARP14 as a Drug Target [frontiersin.org]
- 4. PARP14 promotes the proliferation and gemcitabine chemoresistance of pancreatic cancer cells through activation of NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Progress on PARP14 as a Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PARP14 poly(ADP-ribose) polymerase family member 14 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. PARP enzymes and mono-ADP-ribosylation: advancing the connection from interferon-signalling to cancer biology | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 8. PARP14-mediated glycolysis enhances Tamoxifen resistance in estrogen receptor + breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. This compound | PARP 抑制剂 | MCE [medchemexpress.cn]
- 11. researchgate.net [researchgate.net]
- 12. PARP-1 and its associated nucleases in DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An Overview of PARP Inhibitors for the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cmro.in [cmro.in]
- 17. ascopubs.org [ascopubs.org]
- 18. biorxiv.org [biorxiv.org]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Index of PARP14 Inhibitor H10: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the PARP14 inhibitor H10, with a focus on evaluating its therapeutic index. Due to the limited availability of in vivo data for H10, this document outlines the necessary experimental framework to fully assess its therapeutic potential and draws comparisons with another selective PARP14 inhibitor, RBN012759, based on currently available information.
Introduction to PARP14 and its Inhibition
Poly(ADP-ribose) polymerase 14 (PARP14) is a member of the PARP family of enzymes that play crucial roles in various cellular processes, including DNA damage repair, transcriptional regulation, and immune responses. Overexpression of PARP14 has been implicated in the survival and proliferation of various cancer cells, making it an attractive target for therapeutic intervention. Small molecule inhibitors targeting PARP14 are being investigated for their potential as anticancer agents. The therapeutic index, a ratio that compares the toxic dose of a drug to its therapeutically effective dose, is a critical parameter in the development of such inhibitors. A higher therapeutic index indicates a wider margin of safety for a drug.
Comparative Analysis of PARP14 Inhibitors
This section compares the available data for H10 and RBN012759. A comprehensive evaluation of the therapeutic index requires both in vitro potency and in vivo efficacy and toxicity data.
In Vitro Potency
The following table summarizes the reported in vitro potency of H10 and RBN012759 against PARP14.
| Compound | Target | IC50 (nM) | Selectivity | Mechanism of Action |
| H10 | PARP14 | 490[1] | ~24-fold over PARP1[1] | Induces caspase-3/7-mediated cell apoptosis[1] |
| RBN012759 | PARP14 | < 3[2][3] | >300-fold over other mono-PARPs and >1000-fold over poly-PARPs[2][3] | Reverses IL-4-driven protumor gene expression in macrophages[2][4] |
In Vivo Data and Therapeutic Index
A direct comparison of the therapeutic index is currently hampered by the lack of publicly available in vivo efficacy and toxicity data for H10. The therapeutic index is typically calculated as the ratio of the toxic dose (e.g., TD50 or MTD) to the effective dose (e.g., ED50).
| Compound | Maximum Tolerated Dose (MTD) / Toxic Dose (TD50) | Effective Dose (ED50) | Therapeutic Index (TI = MTD/ED50) |
| H10 | Data not available | Data not available | Not established |
| RBN012759 | Well-tolerated in mice with repeat dosing up to 500 mg/kg BID[3] | Efficacy data in specific in vivo models needed for ED50 determination. | Not fully established, but high tolerability suggests a potentially favorable therapeutic window. |
To establish the therapeutic index of H10, the following preclinical studies are essential.
Proposed Experimental Protocols
The following are detailed methodologies for key experiments required to determine the therapeutic index of H10.
Maximum Tolerated Dose (MTD) Study in Mice
Objective: To determine the highest dose of H10 that can be administered to mice without causing unacceptable toxicity.
Protocol:
-
Animal Model: Use a standard mouse strain (e.g., BALB/c or C57BL/6), with an equal number of male and female animals per group (n=3-5 per group).
-
Dose Escalation: Administer H10 via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) in escalating doses to different groups of mice. Start with a low dose (e.g., 10 mg/kg) and increase in subsequent groups (e.g., 30, 100, 300 mg/kg).
-
Monitoring: Observe the animals daily for clinical signs of toxicity, including changes in weight, behavior, and appearance.[5] Body weight should be recorded daily.[5]
-
Endpoint: The MTD is defined as the highest dose that does not result in mortality, significant weight loss (>15-20%), or severe clinical signs of toxicity.[5][6]
-
Pathology: At the end of the study, perform gross necropsy and histopathological analysis of major organs to identify any target organ toxicity.
In Vivo Efficacy Study in a Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of H10 in a relevant cancer model and determine the effective dose (ED50).
Protocol:
-
Cell Line and Animal Model: Select a cancer cell line with known PARP14 expression or dependency. Implant these cells subcutaneously into immunodeficient mice (e.g., NSG or NOD-SCID).[7][8][9][10]
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=8-10 per group).[8]
-
Treatment: Administer H10 at various doses below the MTD, along with a vehicle control.
-
Tumor Measurement: Measure tumor volume with calipers two to three times per week.[8]
-
Endpoint: The study endpoint is typically reached when tumors in the control group reach a predetermined size. The ED50 is the dose of H10 that causes a 50% reduction in tumor growth compared to the control group.
-
Data Analysis: Plot tumor growth curves and perform statistical analysis to determine significant differences between treatment and control groups.
PARP14 Signaling Pathway and Experimental Workflow
Visualizing the biological context and experimental design is crucial for understanding the evaluation process.
PARP14 Signaling Pathway
Caption: A simplified diagram of the PARP14 signaling pathway and the point of intervention by H10.
Experimental Workflow for Therapeutic Index Determination
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A potent and selective PARP14 inhibitor decreases protumor macrophage gene expression and elicits inflammatory responses in tumor explants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pacificbiolabs.com [pacificbiolabs.com]
- 7. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 9. dovepress.com [dovepress.com]
- 10. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis: The Selective PARP14 Inhibitor H10 Versus Pan-PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is increasingly defined by precision medicine, where targeting specific molecular drivers of disease offers the potential for enhanced efficacy and reduced toxicity. Within the realm of DNA damage response (DDR) inhibitors, the Poly(ADP-ribose) polymerase (PARP) family has emerged as a critical target. While first-generation pan-PARP inhibitors have shown significant clinical success, particularly in tumors with homologous recombination deficiencies (HRD), the focus is shifting towards more selective agents that target individual PARP family members. This guide provides an objective comparison of H10, a selective inhibitor of PARP14, against established pan-PARP inhibitors, supported by biochemical data and detailed experimental methodologies.
Introduction to PARP Inhibition
The PARP superfamily consists of 17 enzymes that catalyze the transfer of ADP-ribose units to target proteins, a post-translational modification known as ADP-ribosylation. This process is integral to numerous cellular functions, including DNA repair, genome stability, and inflammatory signaling.[1][2] Pan-PARP inhibitors, such as Olaparib, Rucaparib, Niraparib, and Talazoparib, primarily target PARP1 and PARP2, which are key players in single-strand break repair.[3][4] Their clinical utility is rooted in the concept of synthetic lethality, where their inhibition of PARP1/2 is selectively lethal to cancer cells that have pre-existing defects in other DNA repair pathways, such as mutations in BRCA1/2 genes.[5]
In contrast, H10 is a novel small molecule designed for specificity, selectively targeting PARP14.[6][7] PARP14, the largest member of the PARP family, is a mono-ADP-ribosyltransferase implicated in diverse signaling pathways, including the regulation of inflammatory responses via IL-4/STAT6 and NF-κB, as well as antiviral interferon (IFN) responses.[1][2][8] By selectively inhibiting PARP14, H10 offers a distinct therapeutic approach, potentially targeting different cancer dependencies with a different safety profile compared to pan-PARP inhibitors.
Data Presentation: Biochemical and Cellular Activity
The following tables summarize the quantitative data for H10 and representative pan-PARP inhibitors, highlighting differences in potency and selectivity.
Table 1: Comparative Inhibitor Potency (IC50)
| Inhibitor | Target(s) | IC50 (nM) | Selectivity Notes |
| H10 | PARP14 | 490 | ~24-fold selective over PARP1.[6][7][9] |
| Olaparib | PARP1/2 | PARP1: 1.0, PARP2: 0.2-0.3 | Broad activity against multiple PARPs.[10][11] |
| Rucaparib | PARP1/2 | PARP1: 1.4, PARP2: 0.2-0.3 | Broad activity against multiple PARPs.[11][12] |
| Niraparib | PARP1/2 | PARP1: 3.8, PARP2: 2.1 | Potent against PARP1/2.[10][12] |
| Talazoparib | PARP1/2 | PARP1: 0.57-1.2 | Highly potent PARP1/2 inhibitor.[10][12] |
Table 2: Summary of Inhibitor Characteristics
| Feature | H10 (Selective Inhibitor) | Pan-PARP Inhibitors (e.g., Olaparib) |
| Primary Target(s) | PARP14 | PARP1, PARP2 |
| Mechanism of Action | Inhibition of PARP14-mediated mono-ADP-ribosylation, impacting signaling pathways (e.g., IL-4/STAT6, NF-κB). Induces caspase-3/7 mediated apoptosis.[1][6] | Inhibition of PARP1/2 enzymatic activity and PARP trapping on DNA, leading to collapse of replication forks and synthetic lethality in HR-deficient cells.[5][11] |
| Therapeutic Rationale | Targeting cancers dependent on PARP14-mediated signaling for survival and proliferation. | Exploiting synthetic lethality in cancers with BRCA1/2 mutations or other homologous recombination deficiencies.[4] |
| Known Applications | Preclinical investigation for tumors and inflammatory conditions where PARP14 is overexpressed or activated.[13] | FDA-approved for various cancers including ovarian, breast, pancreatic, and prostate cancers with specific genetic mutations.[3][14] |
Mandatory Visualization
Signaling Pathway Diagram
Caption: Distinct mechanisms of H10 vs. pan-PARP inhibitors.
Experimental Workflow Diagram
Caption: Workflow for comparative PARP inhibitor evaluation.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor performance. Below are generalized protocols for key experiments.
In Vitro PARP Enzymatic Activity Assay (IC50 Determination)
This protocol describes a common chemiluminescent ELISA-based method to measure the enzymatic activity of a specific PARP enzyme and determine the half-maximal inhibitory concentration (IC50) of a compound.
Principle: This assay quantifies the ADP-ribosylation of histone proteins immobilized on a microplate. The amount of incorporated biotinylated ADP-ribose is detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate.[15] A decrease in signal in the presence of an inhibitor corresponds to reduced PARP activity.
Materials:
-
Recombinant human PARP enzyme (e.g., PARP14, PARP1, PARP2)
-
Histone-coated 96-well microplate
-
Inhibitors: H10, pan-PARP inhibitors (dissolved in DMSO)
-
Assay Buffer
-
Biotinylated NAD+
-
Streptavidin-HRP
-
Chemiluminescent HRP substrate
-
Luminometer plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of each inhibitor (e.g., H10, Olaparib) in assay buffer. Include a "no inhibitor" control (vehicle, e.g., DMSO) and a "no enzyme" background control.
-
Reaction Setup: To the histone-coated wells, add 25 µL of the diluted inhibitor or control.
-
Enzyme Addition: Add 25 µL of diluted PARP enzyme to each well (except the "no enzyme" control).
-
Initiation: Add 50 µL of biotinylated NAD+ to all wells to start the reaction.
-
Incubation: Incubate the plate for 1-2 hours at room temperature with gentle shaking.
-
Washing: Wash the plate 3-4 times with a wash buffer to remove unbound reagents.
-
Detection: Add 100 µL of diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.
-
Final Wash: Repeat the washing step.
-
Signal Generation: Add 100 µL of chemiluminescent HRP substrate to each well.
-
Data Acquisition: Immediately read the luminescence on a microplate reader.
-
Analysis: Subtract the background reading ("no enzyme" control). Normalize the data to the "no inhibitor" control (100% activity). Plot the percent inhibition against the log of inhibitor concentration and fit the data to a four-parameter logistic curve to calculate the IC50 value.
Cellular Apoptosis Assay (Caspase-3/7 Activity)
This protocol measures the induction of apoptosis in cancer cells treated with PARP inhibitors by quantifying the activity of caspases 3 and 7, key executioners of apoptosis.
Principle: The assay utilizes a proluminescent substrate containing the DEVD amino acid sequence, which is a target for cleavage by activated caspase-3 and -7. Cleavage of the substrate releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity. H10 is known to induce caspase-3/7-mediated apoptosis.[6][9]
Materials:
-
Cancer cell line of interest (e.g., a B-cell lymphoma line for PARP14 studies)
-
Cell culture medium and supplements
-
Opaque-walled 96-well microplates suitable for luminescence
-
Inhibitors: H10, pan-PARP inhibitors
-
Caspase-Glo® 3/7 Assay Reagent
Procedure:
-
Cell Seeding: Seed cells in the opaque-walled 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of H10 or a pan-PARP inhibitor. Include a vehicle-only control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Assay Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well.
-
Incubation: Mix the contents by gentle shaking for 1-2 minutes, then incubate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-increase in caspase-3/7 activity. Plot the fold-change against inhibitor concentration to assess the dose-dependent induction of apoptosis.
References
- 1. biorxiv.org [biorxiv.org]
- 2. PARP14: A key ADP-ribosylating protein in host–virus interactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A pan-tumor review of the role of poly(adenosine diphosphate ribose) polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cancerresearchuk.org [cancerresearchuk.org]
- 5. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Mono-ADP-ribosylation by PARP10 and PARP14 in genome stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. universalbiologicals.com [universalbiologicals.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is a PARP inhibitor? Uses, how they work, and options [medicalnewstoday.com]
- 13. Frontiers | Research Progress on PARP14 as a Drug Target [frontiersin.org]
- 14. my.clevelandclinic.org [my.clevelandclinic.org]
- 15. bmglabtech.com [bmglabtech.com]
Validating H10's On-Target Effects: A Comparative Guide Using Thermal Shift Assay
For Researchers, Scientists, and Drug Development Professionals
The curcumin derivative, H10, has been identified as a promising inhibitor of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), a key enzyme in the testosterone biosynthesis pathway and a therapeutic target for hormone-dependent prostate cancer.[1][2] This guide provides a comparative analysis of H10 and other 17β-HSD3 inhibitors, and details the use of the Thermal Shift Assay (TSA) as a robust method for validating their direct on-target engagement.
Comparison of 17β-HSD3 Inhibitors
| Compound | Target | IC50 (nM) | Compound Class | Reference |
| H10 | 17β-HSD3 | Not Reported (Effective at 10-40 µM) | Curcumin Analog | [1][2] |
| BMS-856 | 17β-HSD3 | Low nanomolar | Anthranilamide | [3][4] |
| 18β-glycyrrhetinic acid | 17β-HSD3 | Potent inhibitor (specific IC50 not stated) | Natural Product | [3][4] |
| 3-O-benzylandrosterone | 17β-HSD3 | Potent inhibitor (specific IC50 not stated) | Androstenedione Derivative | [3][4] |
| 3β-phenylmethyl-ADT | 17β-HSD3 | 57 | Androsterone Derivative | [5] |
| 3β-phenylethyl-3α-methyl-O-ADT | 17β-HSD3 | 73 | Androsterone Derivative | [5] |
Note: The inhibitory activity of H10 was reported as a percentage of testosterone production reduction at given concentrations, not as a direct IC50 value.[1][2]
Validating On-Target Effects with Thermal Shift Assay (TSA)
The Thermal Shift Assay, also known as Differential Scanning Fluorimetry (DSF), is a powerful technique to confirm the direct binding of a small molecule to its target protein.[6][7][8][9][10][11][12] The principle is based on the increased thermal stability of a protein upon ligand binding. This change in the melting temperature (Tm), denoted as ΔTm, is a direct measure of on-target engagement.
Experimental Workflow: Thermal Shift Assay
The following diagram illustrates the typical workflow for a Thermal Shift Assay to validate the binding of H10 to 17β-HSD3.
Thermal Shift Assay experimental workflow.
Detailed Experimental Protocol
This protocol provides a general framework for performing a Thermal Shift Assay with a purified protein and a small molecule inhibitor.[6][7][8][9]
-
Protein and Compound Preparation:
-
Prepare a stock solution of purified recombinant 17β-HSD3 protein in a suitable buffer (e.g., 25 mM Tris-HCl pH 8.0, 150 mM NaCl). The final protein concentration in the assay is typically in the low micromolar range.
-
Prepare a stock solution of H10 (and other inhibitors for comparison) in 100% DMSO. Serial dilutions can be made to determine the dose-dependent effect on Tm.
-
-
Assay Plate Setup:
-
In a 96-well or 384-well PCR plate, add the protein solution to each well.
-
Add the test compound (H10 or alternatives) or vehicle control (DMSO) to the respective wells. The final DMSO concentration should be kept low (typically ≤ 1%) to avoid protein destabilization.
-
Add a fluorescent dye, such as SYPRO Orange, to each well. SYPRO Orange binds to exposed hydrophobic regions of the protein as it unfolds, leading to an increase in fluorescence.
-
-
Thermal Denaturation and Data Collection:
-
Seal the PCR plate and place it in a real-time PCR instrument.
-
Program the instrument to incrementally increase the temperature, typically from 25°C to 95°C, while continuously monitoring the fluorescence in each well.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature to generate a melting curve for each sample.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the inflection point of the sigmoidal melting curve. This can be determined by fitting the data to a Boltzmann equation or by calculating the maximum of the first derivative of the curve.[11][12]
-
Calculate the thermal shift (ΔTm) by subtracting the Tm of the protein with the vehicle control from the Tm of the protein with the test compound (ΔTm = Tm_ligand - Tm_control). A positive ΔTm indicates that the compound binds to and stabilizes the protein.
-
Signaling Pathway Context
H10 exerts its effect by inhibiting 17β-HSD3, a critical enzyme in the final step of testosterone biosynthesis.[1][2][13] Understanding this pathway is crucial for appreciating the on-target effects of H10.
Testosterone biosynthesis pathway and H10's point of inhibition.
By directly inhibiting 17β-HSD3, H10 blocks the conversion of androstenedione to testosterone, thereby reducing the levels of this key androgen.[1][13][14][15][16][17][18] This reduction in testosterone can, in turn, decrease the activation of the androgen receptor, which is a primary driver of growth in hormone-dependent prostate cancer.
References
- 1. Classic and backdoor pathways of androgen biosynthesis in human sexual development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Identification of novel functional inhibitors of 17beta-hydroxysteroid dehydrogenase type III (17beta-HSD3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AID 242395 - Inhibition of type-3 17 beta-hydroxysteroid dehydrogenase expressed in HEK293 cells at 37 degree C pH7.4 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. proteos.com [proteos.com]
- 7. eubopen.org [eubopen.org]
- 8. Utilizing Thermal Shift Assay to Probe Substrate Binding to Selenoprotein O - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-rad.com [bio-rad.com]
- 10. Characterization of Ligand Binding to Pseudokinases Using a Thermal Shift Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Looking for protein stabilizing drugs with thermal shift assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Looking for protein stabilizing drugs with thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jme.bioscientifica.com [jme.bioscientifica.com]
- 14. researchgate.net [researchgate.net]
- 15. karger.com [karger.com]
- 16. biologydiscussion.com [biologydiscussion.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
A Comparative Guide to the Pharmacokinetic Profiles of Novel PARP14 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The emergence of Poly(ADP-ribose) polymerase 14 (PARP14) as a therapeutic target in oncology and inflammatory diseases has spurred the development of novel selective inhibitors. Understanding the pharmacokinetic (PK) profiles of these emerging drug candidates is crucial for their preclinical and clinical advancement. This guide provides a comparative analysis of the available preclinical pharmacokinetic data for selected PARP14 and structurally related PARP inhibitors, offering a valuable resource for researchers in the field.
Comparative Pharmacokinetic Data
The following table summarizes the key preclinical pharmacokinetic parameters of two notable PARP inhibitors, AZD5305 and RBN-2397, in mice. While AZD5305 is a selective PARP1 inhibitor, its development and potent activity provide a valuable benchmark for the field. RBN-2397 is a selective inhibitor of PARP7, an enzyme closely related to PARP14, and is often discussed in the context of mono-ADP-ribosylating PARPs. Data for a selective PARP14 inhibitor, RBN012759, is currently limited to qualitative descriptions.
| Inhibitor | Target | Dose | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Oral Bioavailability (%) | Species | Reference |
| AZD5305 | PARP1 | 1 mg/kg | Oral | 207 | 1 | 806 | 2.6 | ~100% | Mouse | [1] |
| RBN-2397 | PARP7 | 100 mg/kg | Oral | - | - | - | 5.4 | - | Mouse | [2] |
| RBN012759 | PARP14 | - | Oral | - | - | - | - | Moderate | Mouse | [3] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life. (-) Indicates data not available in the cited sources.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of pharmacokinetic studies. Below are the summarized experimental protocols for the pharmacokinetic analyses of AZD5305 and RBN-2397.
Pharmacokinetic Analysis of AZD5305 in Mice[1]
-
Animal Model: Male BALB/c mice.
-
Drug Administration:
-
Intravenous (IV) Bolus: AZD5305 was administered at doses of 0.1 and 1 mg/kg.
-
Oral (PO) Administration: AZD5305 was administered by oral gavage at doses of 0.1, 1, and 3 mg/kg.
-
-
Sample Collection: Blood samples were collected at specified time points post-administration.
-
Bioanalysis: Plasma concentrations of AZD5305 were determined using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters, including Cmax, Tmax, AUC, and t1/2, were calculated from the plasma concentration-time data. Oral bioavailability was calculated as (AUC_oral / AUC_iv) x (Dose_iv / Dose_oral) x 100.
In Vivo Half-life Determination of RBN-2397 in Mice[2]
While a detailed experimental protocol for the full pharmacokinetic profile of RBN-2397 was not available in the reviewed literature, the in vivo half-life was reported. The study likely involved the following general steps:
-
Animal Model: Mice (strain not specified).
-
Drug Administration: RBN-2397 was administered orally at doses ranging from 3 to 100 mg/kg once daily.
-
Sample Collection: Blood samples were likely collected at various time points after drug administration.
-
Bioanalysis: Plasma concentrations of RBN-2397 would have been quantified using a suitable bioanalytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: The elimination half-life (t1/2) of 325 minutes (5.4 hours) was calculated from the terminal phase of the plasma concentration-time curve.
Visualizing the Experimental Workflow
The following diagram, generated using Graphviz, illustrates a generalized workflow for conducting a preclinical pharmacokinetic study of a novel PARP14 inhibitor.
Signaling Pathways and Logical Relationships
The development of selective PARP14 inhibitors is driven by the enzyme's role in various cellular signaling pathways. The following diagram illustrates a simplified representation of a signaling pathway where PARP14 inhibition may play a therapeutic role.
Conclusion
The preclinical pharmacokinetic data presented in this guide highlight the progress in the development of selective PARP inhibitors. AZD5305 demonstrates excellent oral bioavailability and a well-characterized pharmacokinetic profile in mice, setting a high standard for new chemical entities. While quantitative data for selective PARP14 inhibitors like RBN012759 are still emerging, the available information suggests that compounds with favorable drug-like properties are being identified. The provided experimental workflows and pathway diagrams offer a foundational understanding for researchers engaged in the discovery and development of the next generation of PARP14-targeted therapies. As more data becomes publicly available, this guide will be updated to provide a more comprehensive comparison.
References
Assessing the Durability of PARP14 Inhibition by H10: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the PARP14 inhibitor H10, with a focus on assessing the durability of its inhibitory effects. While direct experimental data on the residence time of H10 on PARP14 is not currently available in the public domain, this guide offers a framework for such an assessment by comparing its known characteristics with a highly potent and selective PARP14 inhibitor, RBN012759. We present key experimental data, detailed protocols for relevant assays, and visualizations of associated signaling pathways to aid researchers in the evaluation and further investigation of PARP14 inhibitors.
Data Presentation: A Comparative Look at PARP14 Inhibitors
A direct comparison of the biochemical potency and selectivity of H10 and RBN012759 highlights their distinct profiles. H10 is a selective PARP14 inhibitor, while RBN012759 demonstrates significantly higher potency and broader selectivity against other PARP family members is not fully detailed in publicly available data.
| Inhibitor | Target | IC50 (nM) | Selectivity | Mechanism of Action |
| H10 | PARP14 | 490[1][2][3] | ~24-fold over PARP1[1][2][3] | Induces caspase-3/7-mediated cell apoptosis[1][2][3] |
| RBN012759 | PARP14 | <3[4][5] | >300-fold over monoPARPs, >1000-fold over polyPARPs[4][6] | Decreases pro-tumor macrophage function[4] |
Experimental Protocols: Methodologies for Assessing Inhibition and Durability
To rigorously assess the durability of PARP14 inhibition by H10, a combination of biochemical and cellular assays is recommended. Below are detailed protocols for key experiments.
PARP14 Chemiluminescent Assay
This assay is used to determine the in vitro potency (IC50) of inhibitors against PARP14.
Principle: This enzyme-linked immunosorbent assay (ELISA)-like assay measures the incorporation of biotinylated NAD+ into histone proteins by PARP14. The biotinylated histones are then detected using streptavidin-HRP and a chemiluminescent substrate. The light output is proportional to PARP14 activity.
Materials:
-
PARP14 enzyme
-
Histone-coated 96-well plates
-
Biotinylated NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT)
-
Inhibitor compounds (H10, RBN012759)
-
Streptavidin-HRP
-
Chemiluminescent substrate
-
Plate reader with chemiluminescence detection capabilities
Protocol:
-
Prepare serial dilutions of the inhibitor (H10 or RBN012759) in assay buffer.
-
Add 25 µL of the diluted inhibitor to the histone-coated wells.
-
Add 25 µL of a solution containing PARP14 enzyme and biotinylated NAD+ to each well to initiate the reaction.
-
Incubate the plate at 30°C for 1 hour.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add 50 µL of streptavidin-HRP diluted in blocking buffer to each well and incubate for 30 minutes at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 50 µL of chemiluminescent substrate to each well.
-
Immediately measure the luminescence using a plate reader.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context and can provide insights into the durability of the inhibitor-target interaction.
Principle: Ligand binding stabilizes a target protein, leading to an increase in its melting temperature (Tm). In a washout experiment, a more durable inhibitor will continue to stabilize the target protein for a longer period after the inhibitor has been removed from the extracellular medium.
Materials:
-
Cells expressing PARP14 (e.g., A549)
-
Inhibitor compounds (H10, RBN012759)
-
Cell culture medium
-
PBS
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
Antibodies against PARP14 and a loading control (e.g., GAPDH)
-
Western blotting reagents and equipment
-
Real-time PCR instrument or thermocycler
Protocol:
-
Washout Experiment Setup:
-
Treat cells with the inhibitor (e.g., 10x IC50 of H10 or RBN012759) for a defined period (e.g., 1-2 hours).
-
For the washout groups, remove the inhibitor-containing medium, wash the cells twice with warm PBS, and add fresh, inhibitor-free medium.
-
Incubate the washout cells for different time points (e.g., 0, 1, 4, 8, 24 hours).
-
A control group of cells should be continuously exposed to the inhibitor.
-
-
CETSA Procedure (for each time point):
-
Harvest cells from each treatment group.
-
Resuspend the cell pellet in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by cooling to 4°C.
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
-
Analysis:
-
Analyze the amount of soluble PARP14 in the supernatant by Western blotting.
-
Quantify the band intensities and plot the fraction of soluble PARP14 as a function of temperature for each treatment and time point.
-
Determine the Tm for each condition. A sustained increase in Tm in the washout groups compared to the untreated control would indicate durable target engagement.
-
Mandatory Visualizations: Signaling Pathways and Experimental Logic
The following diagrams, generated using Graphviz, illustrate key signaling pathways involving PARP14 and the logical workflow for assessing inhibitor durability.
Caption: PARP14 in the IL-4 Signaling Pathway.
Caption: PARP14 in the ATR-CHK1 DNA Damage Response Pathway.[7]
Caption: Experimental Workflow for Assessing Inhibitor Durability.
Conclusion and Future Directions
The available data indicates that H10 is a selective inhibitor of PARP14 with pro-apoptotic activity. However, a comprehensive understanding of its therapeutic potential requires a thorough assessment of the durability of its inhibitory action. The experimental protocols outlined in this guide provide a roadmap for researchers to investigate the residence time of H10 on PARP14 and compare it to other potent inhibitors like RBN012759.
Future studies should focus on conducting washout and kinetic binding assays to directly measure the on- and off-rates of H10 from PARP14. Such data will be invaluable for optimizing dosing schedules and predicting the in vivo efficacy of H10 and other PARP14-targeting therapeutics. Furthermore, expanding the selectivity profiling of H10 against a broader panel of PARP family members will provide a more complete picture of its off-target effects. Understanding the durability of PARP14 inhibition is a critical step in the development of effective and safe therapies targeting this important enzyme.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - MedChem Express [bioscience.co.uk]
- 3. This compound | PARP | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Safe Disposal of PARP14 Inhibitor H10
This document provides comprehensive guidance on the proper disposal procedures for the PARP14 inhibitor H10, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is crucial for maintaining laboratory safety and environmental compliance.
Chemical and Physical Properties of this compound
A clear understanding of the inhibitor's properties is fundamental to its safe handling and disposal.
| Property | Value |
| Molecular Formula | C₂₄H₂₇N₇O₇S |
| Molecular Weight | 557.58 g/mol |
| CAS Number | 2084811-68-5 |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
| Storage (Powder) | Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C.[1] |
| Storage (in Solvent) | Store at -80°C.[2] |
Immediate Safety and Handling Precautions
While this compound is not classified as a hazardous substance, standard laboratory safety protocols should be strictly followed.[3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling H10.
-
Avoid Inhalation and Contact: Prevent inhalation of the powder and avoid contact with skin and eyes.[3]
-
Ventilation: Use in a well-ventilated area or under a chemical fume hood.[3]
-
Spill Response: In case of a spill, absorb the material with an inert absorbent and dispose of it as chemical waste.
Proper Disposal Procedures for this compound
The disposal of H10 and its associated waste must comply with all applicable federal, state, and local regulations.[3] The following steps provide a general framework for proper disposal.
Step 1: Waste Identification and Segregation
-
Unused or Expired H10: Pure, unused, or expired H10 powder should be considered for chemical waste disposal.
-
Contaminated Materials: Any materials that have come into contact with H10, such as pipette tips, gloves, and empty containers, should be treated as chemically contaminated waste.
-
Liquid Waste: Solutions containing H10 (e.g., dissolved in DMSO) must be collected as liquid chemical waste. Do not dispose of solutions containing H10 down the drain.[4] Halogenated and non-halogenated solvent wastes should be segregated.[4]
Step 2: Waste Collection and Storage
-
Containers: Use clearly labeled, leak-proof containers compatible with the waste type (e.g., separate containers for solid and liquid waste).
-
Labeling: All waste containers must be accurately labeled with the words "Hazardous Waste" (or as required by your institution), the full chemical name ("this compound"), and the approximate concentration and quantity.[5] Do not use abbreviations.[5]
-
Storage: Store waste containers in a designated, secure area away from incompatible materials.
Step 3: Disposal Pathway
-
Institutional Environmental Health and Safety (EHS): Contact your institution's EHS department for specific guidance and to arrange for waste pickup. They are responsible for the final disposal of chemical waste in accordance with regulations.[5]
-
Waste Manifest: Ensure that a proper waste manifest or tracking form is completed as required by your institution and regulatory agencies.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
Experimental Protocols
The following is a representative protocol for a cell viability assay using a PARP14 inhibitor like H10. Researchers should adapt this protocol based on their specific cell lines and experimental goals.
Cell Viability (MTT) Assay
Objective: To determine the effect of this compound on the viability of a cancer cell line.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare a stock solution of H10 in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of H10. Include a vehicle control (medium with the same percentage of DMSO as the highest H10 concentration).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Signaling Pathway
PARP14 is known to play a role in regulating inflammatory responses and cell survival, partly through its interaction with the IL-4/STAT6 and NF-κB signaling pathways.[6][7]
PARP14 in IL-4 Signaling Pathway
Caption: Role of PARP14 in the IL-4/STAT6 signaling pathway.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | PARP | TargetMol [targetmol.com]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. biorxiv.org [biorxiv.org]
- 7. Frontiers | Research Progress on PARP14 as a Drug Target [frontiersin.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
